molecular formula C18H26O B1682433 Tonalide CAS No. 21145-77-7

Tonalide

Cat. No.: B1682433
CAS No.: 21145-77-7
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tonalide (6-Acetyl-1,1,2,4,4,7-hexamethyltetraline, AHTN; CAS 21145-77-7) is a synthetic polycyclic musk fragrance widely used in the perfume and personal care industry for its excellent fixative properties and earthy note . As a high-production-volume chemical, it has been identified as an emerging environmental pollutant, making it a compound of significant interest in environmental and toxicological research. It has been detected in human blood, breast milk, and adipose tissue, as well as in various environmental matrices including water, soil, and aquatic organisms . In research settings, this compound is used to study its potential as an endocrine disruptor, with studies indicating it can exhibit estrogenic and anti-androgenic activity, and inhibit the production of hormones like progesterone and cortisol . Its binding interactions with biomolecules are a key area of investigation; for instance, it binds spontaneously to human serum albumin (HSA) at site I (subdomain IIA) primarily via hydrophobic forces and hydrogen bonding, which can induce conformational changes in the protein and affect its function . Furthermore, under UV light, this compound can act bidirectionally as both a photosensitizer, generating singlet oxygen that causes oxidative damage to amino acids, and as a reactive activator, forming imines which are considered a molecular initiating event for potential skin sensitization . Researchers also utilize this compound as a biomarker for human exposure . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJTBAOUJJKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041544
Record name Tonalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, Solid with an odor of musk; [HSDB]
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tonalid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

The boiling temperature at atmospheric pressure is 326 +/- 4 °C.
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.25 mg/L, temp not specified
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified
Record name Tonalid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid, Solid

CAS No.

21145-77-7, 1506-02-1
Record name Tonalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21145-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl hexamethyl tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tonalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1506-02-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tonalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL HEXAMETHYL TETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

54.5 °C
Record name Tonalide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Tonalide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tonalide: Chemical Structure, Properties, and Analysis

Introduction

This compound, also known by its trade names Fixolide and AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyltetralin), is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a vast array of consumer products.[1] Its popularity in cosmetics, detergents, perfumes, and other personal care items stems from its persistent, warm, and powdery musk scent, as well as its efficacy as a fragrance fixative.[2][3] Chemically classified as a tetralin ketone, this compound has been a significant component of the fragrance industry since its discovery in 1954.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, metabolic pathways, toxicological profile, and a standard analytical protocol for its detection. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical identity and key physicochemical properties are summarized in the tables below. It is important to note that two CAS numbers, 21145-77-7 and 1506-02-1, are assigned to this compound. This is due to an initial error in the reported molecular structure by one company, which was subsequently corrected; both numbers refer to the same chemical substance.[4][5]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone[6]
Synonyms This compound, AHTN, Fixolide, Musk Tetralin[4]
CAS Number 21145-77-7, 1506-02-1[7][8]
Molecular Formula C₁₈H₂₆O[9]
Molecular Weight 258.40 g/mol [4][9]
Chemical Structure

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White crystalline powder or chunks[1][4]
Melting Point 50–60 °C[1][10]
Boiling Point ~326 °C at 1 atm[10][11]
Water Solubility 1.25 mg/L at 25 °C[5][11]
logP (Octanol/Water Partition Coefficient) 5.3 - 5.7[5][11]
Vapor Pressure 0.0682 Pa at 25 °C[11]
Flash Point >100 °C[7][10]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and ethyl acetate[10][12]

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts reaction followed by acetylation.

  • Alkylation/Cyclization: The first step involves the reaction of p-cymene (B1678584) with an alkene, such as 3,3-dimethyl-1-butene (B1661986) or 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] This reaction forms the hexamethyltetralin intermediate.

  • Acetylation: The intermediate is then acetylated using an acetylating agent, such as acetyl chloride or chloroacetic acid, again in the presence of a Lewis acid catalyst, to yield the final this compound product.[13][15]

G pCymene p-Cymene Catalyst1 Lewis Acid (e.g., AlCl₃) pCymene->Catalyst1 Alkene Alkene (e.g., 3,3-dimethyl-1-butene) Alkene->Catalyst1 AcetylatingAgent Acetylating Agent (e.g., Acetyl Chloride) Catalyst2 Lewis Acid (e.g., AlCl₃) AcetylatingAgent->Catalyst2 Intermediate Hexamethyltetralin Intermediate Catalyst1->Intermediate Step 1: Friedel-Crafts Alkylation/Cyclization This compound This compound (AHTN) Catalyst2->this compound Step 2: Friedel-Crafts Acetylation Intermediate->Catalyst2 G This compound This compound (AHTN) Metabolism Phase I Metabolism (Oxidation) This compound->Metabolism Metabolite1 AHTN-COOH (Carboxylic Acid Derivative) Metabolism->Metabolite1 Metabolite2 Hydroxylated Metabolites Metabolism->Metabolite2 Metabolite3 Aldehyde & Alcohol Derivatives Metabolism->Metabolite3 Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion G cluster_0 Cell Nucleus ER Estrogen Receptor (ERβ) Response Altered Gene Transcription ER->Response AR Androgen Receptor (AR) AR->Response PR Progesterone Receptor (PR) PR->Response This compound This compound This compound->ER Antagonism This compound->AR Antagonism This compound->PR Antagonism G Start Start: 50 mL Water Sample Filter 1. Filter Sample (0.45 µm) Start->Filter SPE 2. Solid-Phase Extraction (SPE) - Condition - Equilibrate - Load Sample Filter->SPE Elute 3. Elute with Organic Solvent SPE->Elute Concentrate 4. Concentrate Eluate to 1 mL Elute->Concentrate GC_Inject 5. Inject 1 µL into GC-FID/MS Concentrate->GC_Inject Analyze 6. Data Acquisition & Quantification GC_Inject->Analyze

References

An In-Depth Technical Guide to the Synthesis of Tonalide and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tonalide (AHTN), a widely used synthetic musk fragrance. It details the primary synthesis pathway, discusses the formation of impurities, and provides experimental protocols for its preparation and analysis. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development who require a thorough understanding of this compound's chemistry.

Core Synthesis Pathway: A Two-Step Friedel-Crafts Approach

The industrial synthesis of this compound is predominantly a two-step process involving Friedel-Crafts reactions. The first step is a Friedel-Crafts alkylation to form the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT). This is followed by a Friedel-Crafts acylation to yield the final product, 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (this compound).

Step 1: Friedel-Crafts Alkylation to form HMT

The initial step involves the reaction of p-cymene (B1678584) with an olefin, typically 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst. tert-Butyl chloride is often used as a hydrogen scavenger.

G PCymene p-Cymene HMT 1,1,3,4,4,6-Hexamethyl- 1,2,3,4-tetrahydronaphthalene (HMT) PCymene->HMT Olefin 2,3-Dimethyl-1-butene Olefin->HMT tBuCl tert-Butyl chloride tBuCl->HMT Catalyst1 Lewis Acid (e.g., AlCl₃, ZnCl₂) Catalyst1->HMT Catalyst

Figure 1. Friedel-Crafts alkylation step in this compound synthesis.

Step 2: Friedel-Crafts Acylation to form this compound (AHTN)

The intermediate HMT is then acylated using an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst to produce this compound.

G HMT 1,1,3,4,4,6-Hexamethyl- 1,2,3,4-tetrahydronaphthalene (HMT) This compound This compound (AHTN) (7-acetyl-1,1,3,4,4,6-hexamethyl- 1,2,3,4-tetrahydronaphthalene) HMT->this compound AcCl Acetyl Chloride AcCl->this compound Catalyst2 Lewis Acid (e.g., AlCl₃) Catalyst2->this compound Catalyst

Figure 2. Friedel-Crafts acylation step in this compound synthesis.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can vary depending on the specific reaction conditions and methodologies employed. Below is a summary of reported yields and purity levels from various sources.

StepReactantsCatalyst/SolventYield (%)Purity (%)Source
Overallp-Cymene, 2,3-dimethyl-1-butene, tert-butyl chloride, Acetyl chlorideMixed Lewis acid / Ether solvent~85≥98--INVALID-LINK--
HMT Synthesis (Batch)p-Cymene, 2,3-dimethyl-1-buteneOptimized catalyst55-59-Globe Thesis
HMT Synthesis (Continuous)p-Cymene, 2,3-dimethyl-1-buteneOptimized catalyst63-Globe Thesis
AHTN SynthesisHMT, Acetyl chlorideOptimized catalyst and solvent97-Globe Thesis
Friedel-Crafts Alkylation (Microreactor)-AlCl₃44.15-ResearchGate
Friedel-Crafts Acylation (Microreactor)-AlCl₃97.55-ResearchGate

Impurities in this compound Synthesis

The formation of impurities is a critical aspect to consider in the synthesis of this compound. The nature of Friedel-Crafts reactions can lead to the generation of several byproducts, primarily positional isomers and products of polyalkylation. The technical grade of this compound is a racemic mixture of its enantiomers.[1][2]

Isomeric Impurities

The electrophilic substitution on the p-cymene ring can occur at different positions, leading to the formation of structural isomers of this compound. The substitution pattern is influenced by the directing effects of the alkyl groups on the aromatic ring. While the desired product is the 7-acetyl isomer, other isomers can also be formed. The exact isomeric profile can depend on the catalyst and reaction conditions.

Polyalkylation and Other Byproducts

Friedel-Crafts alkylation reactions are known to be susceptible to polyalkylation, where the initial product, being more nucleophilic than the starting material, undergoes further alkylation.[3] This can lead to the formation of di- and tri-alkylated cymene derivatives. Additionally, carbocation rearrangements of the alkylating agent can occur, leading to a mixture of products.[3]

In the acylation step, while less common than in alkylation, polyacylation can occur under forcing conditions. Other potential side reactions include the cleavage of alkyl groups from the aromatic ring.

G cluster_alkylation Friedel-Crafts Alkylation Side Reactions cluster_acylation Friedel-Crafts Acylation Side Reactions PCymene p-Cymene Isomers_HMT Positional Isomers of HMT PCymene->Isomers_HMT Alternative Substitution Polyalkylated Polyalkylated Byproducts PCymene->Polyalkylated Further Alkylation Olefin Olefin Rearranged Rearranged Alkyl Byproducts Olefin->Rearranged Carbocation Rearrangement HMT HMT Isomers_AHTN Positional Isomers of this compound HMT->Isomers_AHTN Alternative Substitution Polyacylated Polyacylated Byproducts HMT->Polyacylated Further Acylation

Figure 3. Potential impurity formation pathways in this compound synthesis.

Experimental Protocols

The following are generalized experimental protocols based on available literature. Researchers should optimize these procedures for their specific laboratory conditions and safety protocols.

Synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

Materials:

  • p-Cymene

  • 2,3-Dimethyl-1-butene

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., cyclohexane, dichloromethane)

  • Concentrated sulfuric acid or hydrochloric acid (optional, as part of mixed catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a suspension of the Lewis acid catalyst in the anhydrous solvent is prepared. If a mixed catalyst is used, the acids are combined.

  • A mixture of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise to the catalyst suspension at a controlled temperature (e.g., 20-25°C).

  • The reaction mixture is stirred for a specified period (e.g., 1-2 hours) after the addition is complete.

  • The reaction is quenched by carefully adding it to ice-water.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude HMT is purified by vacuum distillation.

Synthesis of this compound (AHTN)

Materials:

  • 1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, a suspension of anhydrous AlCl₃ in the anhydrous solvent is prepared and cooled (e.g., to 0°C).

  • A solution of HMT and acetyl chloride in the anhydrous solvent is added dropwise to the AlCl₃ suspension while maintaining the low temperature.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a set time (e.g., 1-3 hours).

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed sequentially with water, dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent.

  • The solvent is evaporated to yield crude this compound.

Purification of this compound

Crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol (B145695) and water, followed by cooling to induce crystallization. The purified this compound crystals are then collected by filtration and dried. A purity of >98% can be achieved with this method.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound and its impurities.

Sample Preparation

A dilute solution of the this compound sample is prepared in a suitable solvent, such as acetone (B3395972) or hexane. An internal standard may be added for quantitative analysis.

GC-MS Method

A typical GC-MS method for the analysis of synthetic musks can be adapted for this compound impurity profiling.

Workflow for GC-MS Analysis:

G Sample This compound Sample Preparation Sample Preparation (Dilution, Internal Standard) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Library Matching, Quantification) Detection->Analysis

Figure 4. Workflow for GC-MS impurity profiling of this compound.

Illustrative GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with an appropriate injection volume and split ratio.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 50-80°C, ramped to a final temperature of 280-300°C.

  • Mass Spectrometer: An electron ionization (EI) source is typically used. Data can be acquired in full scan mode for identification of unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

Data Analysis: The identification of impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST). The fragmentation patterns of the parent this compound molecule and its potential isomers will be key to their identification. Quantification is performed by integrating the peak areas of the target compounds and comparing them to the internal standard.

This guide provides a comprehensive foundation for understanding the synthesis and impurity profile of this compound. For specific applications, further optimization of the described methods and detailed structural elucidation of any identified impurities will be necessary.

References

history of Tonalide use in consumer products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Use of Tonalide (B74961) in Consumer Products

Introduction

This compound, also known by its chemical name 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone (B97240) and trade names such as Fixolide, is a synthetic polycyclic musk (PCM) that has played a significant role in the fragrance industry for decades.[1] Discovered in 1954 by chemists at Polak's Frutal Works (PFW), it rose to prominence as a cost-effective and versatile ingredient, valued for its persistent, sweet, and musky aroma.[1][2] This guide provides a comprehensive overview of the history of this compound's use in consumer products, its chemical properties, synthesis, analytical detection methods, and the environmental and health concerns that have influenced its usage and regulation.

A Historical Perspective on this compound

The development of this compound was a result of structure-odor relationship research aimed at creating new musk fragrances.[1] The initial synthesis in 1954 was serendipitous, producing a tetralin-based ketone instead of the intended indane derivative due to an unexpected molecular rearrangement.[1] Despite the initial misidentification of its structure, the resulting compound exhibited a desirable musk character and was patented on October 11, 1954.[1]

By the 1980s, this compound had become the second most widely used polycyclic musk after Galaxolide, finding its way into numerous iconic fine fragrances, including Christian Dior's Fahrenheit (1988), where it was used at a concentration of up to 11%.[1] Its popularity stemmed from its excellent stability, solubility in alcohol, and its ability to act as a fixative, prolonging the scent of other fragrance components.[3][4] However, growing concerns in the 1990s and 2000s regarding its environmental persistence and potential for bioaccumulation led to a decline in its use and increased regulatory scrutiny.[1][5][6]

G cluster_1950s 1950s: Discovery and Development cluster_1980s 1980s: Rise to Prominence cluster_1990s_2000s 1990s-2000s: Peak Usage and Emerging Concerns cluster_2010s_present 2010s-Present: Regulatory Restrictions and Decline d1954 1954: this compound discovered at PFW and patented p1980s Becomes the second most employed polycyclic musk d1954->p1980s Widespread adoption f1988 1988: Used in high concentration (11%) in Dior's Fahrenheit p1980s->f1988 hpv2004 2004: Identified as a High Production Volume chemical by OECD f1988->hpv2004 Continued market dominance concerns Growing ecotoxicological concerns regarding persistence and bioaccumulation hpv2004->concerns eu_reg EU restricts use in cosmetics under Regulation 1223/2009/EC concerns->eu_reg Scientific evidence prompts action decline Decline in popularity and use in consumer products eu_reg->decline

A timeline of the history of this compound.

Applications in Consumer Products

This compound's versatile scent profile and fixative properties led to its incorporation into a wide array of consumer goods.[3] Its primary applications can be categorized as follows:

  • Fine Fragrances: It was a key component in many perfumes and colognes, particularly in masculine and fougère compositions, valued for its ability to provide a warm, musky base note.[1][7]

  • Personal Care Products: this compound was extensively used in soaps, body lotions, deodorants, and hair care products to impart a clean and lasting fragrance.[2][3][8]

  • Household Products: As a stable and cost-effective fragrance, it was a popular choice for laundry detergents, fabric softeners, and air fresheners.[2][9] Its insolubility in water made it particularly effective in rinse-off products like laundry detergents, as the scent would remain on the fabric.[2]

Quantitative Data

The widespread use of this compound is reflected in its production volumes and its measured concentrations in consumer products and the environment.

Table 1: Production and Regulatory Information
ParameterValue/InformationReference
OECD Status High Production Volume (HPV) chemical (2004)[9]
European Production (ca. 2008) 1,000 - 5,000 tonnes per year[9]
EU Cosmetic Regulation Restricted under Annex III of Regulation 1223/2009/EC[10]
Table 2: this compound Concentration in Consumer Products
Product CategoryMaximum Reported ConcentrationReference
Fine Fragrance (e.g., Dior Fahrenheit)11% (110 mg/g)[1]
Body Lotions, Perfumes, Deodorants8 mg/g[11]
EU Maximum Allowable Concentrations
Fine Fragrance2.5%[10]
Leave-on Hydroalcoholic Products1.0%[10]
Fragrance Cream0.5%[10]
Rinse-off Products0.2%[10]
Other Leave-on Products0.1%[10]
Table 3: Environmental and Human Biomonitoring Data
MatrixConcentration RangeReference
Environmental
River Water (Australia)Up to 2 µg/L
Biosolids (Global)0.032 - 427 mg/kg
Soil (International)0.002 - 0.058 mg/kg dry weight
Human Tissues
Breast Milk0.59 - 53 µg/kg[10]
Adipose Tissue1 - 72 µg/kg fat[10]
BloodUp to 247 ng/L[10]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving Friedel-Crafts reactions.[12][13][14]

  • Alkylation: The first step involves the cyclization of raw materials, such as p-cymene (B1678584) and an olefin like 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form the intermediate hexamethyl tetralin (HMT).[12][13]

  • Acylation: The HMT intermediate is then acetylated using an acetylating agent like acetyl chloride, again catalyzed by a Lewis acid, to yield the final product, this compound.[12][13] The product is then purified, often through crystallization.[12]

G cluster_synthesis This compound Synthesis Workflow raw_materials Raw Materials: p-Cymene 2,3-dimethyl-1-butene Tertiary butyl chloride alkylation Step 1: Friedel-Crafts Alkylation (Cyclization) raw_materials->alkylation catalyst1 Lewis Acid Catalyst (e.g., AlCl3) catalyst1->alkylation hmt Intermediate: Hexamethyl tetralin (HMT) alkylation->hmt acylation Step 2: Friedel-Crafts Acylation hmt->acylation acetylation_agent Acetylation Agent: Acetyl Chloride acetylation_agent->acylation catalyst2 Lewis Acid Catalyst (e.g., AlCl3) catalyst2->acylation crude_this compound Crude this compound acylation->crude_this compound purification Purification (e.g., Crystallization) crude_this compound->purification final_product High-Purity this compound purification->final_product

A simplified workflow for the industrial synthesis of this compound.
Analytical Detection in Environmental and Biological Matrices

The detection and quantification of this compound at trace levels require sensitive analytical techniques due to its presence in complex matrices. A common methodology involves sample extraction, cleanup, and instrumental analysis.[15][16]

  • Extraction: this compound is isolated from the sample matrix (e.g., water, soil, tissue) using techniques like solid-phase extraction (SPE) for aqueous samples or solvent extraction for solid and biological samples.[15][16]

  • Cleanup and Concentration: The extract is purified to remove interfering co-extracted substances. This is often achieved using adsorption chromatography. The sample is then concentrated to increase the analyte concentration to detectable levels.[16]

  • Instrumental Analysis: The purified and concentrated extract is analyzed using Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (GC-MS) for high selectivity and sensitivity, or a Flame Ionization Detector (FID).[15][16]

G cluster_analysis Analytical Workflow for this compound Detection sample Sample Collection (Water, Soil, Biota, etc.) extraction Extraction (e.g., Solid-Phase Extraction) sample->extraction cleanup Sample Cleanup & Concentration extraction->cleanup analysis Instrumental Analysis (GC-MS or GC-FID) cleanup->analysis quantification Data Processing & Quantification analysis->quantification

A general workflow for the analysis of this compound in various samples.

Environmental Fate and Toxicological Concerns

This compound's chemical properties, particularly its lipophilicity (high octanol-water partition coefficient, Log Kow), contribute to its environmental behavior.[9] When released into the environment, primarily through wastewater from the use of consumer products, it tends to partition from water into sludge, sediment, and biota.[9]

G cluster_fate Environmental Fate of this compound consumer_products Use in Consumer Products (Detergents, Cosmetics) wastewater Release to Wastewater consumer_products->wastewater wwtp Wastewater Treatment Plant (WWTP) wastewater->wwtp effluent Treated Effluent wwtp->effluent biosolids Biosolids (Sludge) wwtp->biosolids surface_water Surface Water (Rivers, Lakes) effluent->surface_water soil Soil biosolids->soil Land Application sediment Sediment surface_water->sediment Partitioning biota Aquatic Biota (Fish, Mussels) surface_water->biota Bioaccumulation

The environmental pathway and fate of this compound.

Key concerns associated with this compound include:

  • Persistence: this compound is resistant to degradation in the environment, leading to its long-term presence in various environmental compartments.

  • Bioaccumulation: Due to its lipophilic nature, this compound can accumulate in the fatty tissues of organisms, including humans, as evidenced by its detection in adipose tissue and breast milk.[5][6][10][17]

  • Endocrine Disruption: Some studies have suggested that this compound may possess weak endocrine-disrupting activity, potentially interfering with hormone systems.[10][8][17] Although in vitro studies have shown weak effects, in vivo studies have not demonstrated significant activity at relevant exposure levels.[10]

  • Ecotoxicity: this compound can be toxic to aquatic organisms, and its transformation products in the environment may, in some cases, be more bioaccumulative and toxic than the parent compound.[5][6]

These concerns have prompted regulatory bodies, such as the European Union, to restrict the concentrations of this compound allowed in cosmetic products to mitigate human and environmental exposure.[10][18]

Conclusion

This compound has a rich history as a cornerstone of the modern fragrance industry, shaping the olfactory landscape of countless consumer products for over half a century. Its journey from a serendipitous discovery to a high-production-volume chemical, and its subsequent partial decline due to environmental concerns, provides a compelling case study in the lifecycle of a synthetic chemical. For researchers and scientists, the story of this compound underscores the evolving interplay between chemical innovation, consumer demand, and the increasing importance of environmental stewardship and toxicological assessment in product development. The data and protocols outlined in this guide offer a technical foundation for understanding the legacy and ongoing scientific relevance of this significant fragrance ingredient.

References

Tonalide: An In-depth Technical Guide to its Environmental Persistence and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a variety of consumer products, leading to its ubiquitous presence in the environment.[1] Due to its chemical properties, this compound exhibits significant environmental persistence and a potential for bioaccumulation. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its persistence in various environmental compartments and the mechanisms of its degradation. Quantitative data from numerous studies are consolidated into comparative tables, and detailed experimental protocols for key analytical and degradation studies are provided. Furthermore, this guide employs visualizations to illustrate critical degradation pathways and experimental workflows, offering a thorough resource for researchers and professionals in environmental science and drug development.

Environmental Persistence and Partitioning

This compound is characterized by its high lipophilicity, with a log Kow value ranging from 5.4 to 5.7, and low water solubility.[2] These properties govern its partitioning behavior in the environment, leading to its accumulation in soil, sediment, and biota.[3] this compound is considered persistent in soil and is only slowly degraded in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number21145-77-7, 1506-02-1[3]
Molecular FormulaC₁₈H₂₆O[4]
Molecular Weight258.4 g/mol [4]
Log Kow5.4 - 5.7[2]
Water Solubility1.25 mg/L[2]
Henry's Law Constant37.1 Pa·m³/mol (at 25°C)[3]
Soil Organic Carbon-Water Partitioning Coefficient (log Koc)3.76 - 4.9[2]

Table 2: Environmental Persistence of this compound

Environmental CompartmentHalf-life (t1/2)Reference
Soil (Field study)336 days[3]
Soil (Laboratory study)> 180 days[3]
River Water (with activated sludge)9 days[3]
Activated Sludge (Die-away test)12 - 24 hours (primary degradation)[2]
Lake Water (Photodegradation)~ 4 hours[2]
Water (UV irradiation, 245 nm)< 5 minutes[2]

Degradation Pathways

This compound undergoes degradation in the environment through several pathways, including biodegradation, photodegradation, and chemical oxidation. The efficiency of these processes is highly dependent on environmental conditions.

Biodegradation

This compound is not readily biodegradable according to standard OECD tests (301B and 302C), with studies showing 0% degradation over 28 days.[3] However, it can undergo primary biodegradation in simulated sewage treatment plant (STP) conditions and in river water. In a continuous activated sludge test, 87.5% of this compound was removed, with biotransformation accounting for nearly half of this removal.[2][3] The primary degradation involves the transformation of the parent compound into more polar metabolites, although complete mineralization is slow.[3]

Photodegradation

Photodegradation is a significant pathway for the removal of this compound from aquatic environments. It can occur through two main mechanisms:

  • Direct Photolysis: this compound can absorb UV light, leading to its degradation. Studies have shown that under UV irradiation (254 nm), this compound can be rapidly degraded.[2]

  • Indirect Photochemical Transformation: In natural waters, this compound can be degraded by reacting with photochemically produced reactive species, such as hydroxyl radicals (•OH).[4] This process can lead to the formation of various transformation products.[5]

Photodegradation_Pathway cluster_mechanisms Photodegradation Mechanisms This compound This compound Direct Direct Photolysis (UV Light Absorption) This compound->Direct Indirect Indirect Phototransformation (Reaction with •OH) This compound->Indirect Products1 Degradation Products Direct->Products1 Products2 Hydroxylated and Aldehyde Products Indirect->Products2

Chemical Oxidation

Advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound.

  • Ozonation: Ozone reacts with this compound, although the reaction rate is relatively slow (rate constant of 8 M⁻¹s⁻¹).[6]

  • UV/Chlorine Process: The combination of UV irradiation and free chlorine is a highly effective method for this compound degradation. This process involves direct photolysis and attack by reactive species such as hydroxyl radicals (•OH) and reactive chlorine species (e.g., ClO•).

UV_Chlorine_Degradation This compound This compound UV_FC UV/Free Chlorine (FC) This compound->UV_FC Direct_Photolysis Direct Photolysis UV_FC->Direct_Photolysis Radical_Attack Radical Attack UV_FC->Radical_Attack Degradation_Products Degradation Products Direct_Photolysis->Degradation_Products Radical_Attack->Degradation_Products Reactive_Species •OH, Cl•, ClO• Radical_Attack->Reactive_Species

Experimental Protocols

Analysis of this compound in Environmental Samples

The quantification of this compound in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

Protocol: Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples

  • Sample Preparation: Filter water samples through a 0.45 µm membrane filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge.

  • Elution: Elute the adsorbed this compound from the cartridge using a suitable organic solvent (e.g., hexane (B92381) or a mixture of dichloromethane (B109758) and hexane).

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C).

    • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Analytical_Workflow Sample Water Sample Filtration Filtration Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS

Ready Biodegradability Test (OECD 301B)

This test evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.

Protocol: CO₂ Evolution Test (Modified Sturm Test)

  • Test Setup: Prepare a mineral medium containing the test substance (this compound) at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

  • Inoculum: Inoculate the medium with activated sludge from a domestic wastewater treatment plant.

  • Aeration: Aerate the test vessels with CO₂-free air.

  • CO₂ Trapping: Pass the effluent air through a series of absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide to trap the CO₂ produced.

  • Incubation: Incubate the test vessels in the dark at a constant temperature (20-25°C) for 28 days.

  • Analysis: Periodically titrate the contents of the absorption bottles to determine the amount of CO₂ produced.

  • Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced with the theoretical maximum amount (ThCO₂) calculated from the chemical formula of this compound. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

Bioaccumulation in Fish (OECD 305)

This test determines the bioconcentration factor (BCF) of a substance in fish.

Protocol: Aqueous Exposure Bioconcentration Test

  • Test Organisms: Use a suitable fish species (e.g., zebrafish, rainbow trout) and acclimate them to the test conditions.

  • Uptake Phase: Expose the fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: Transfer the fish to a clean, this compound-free medium and monitor their depuration for a defined period.

  • Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.

  • Analysis: Analyze the concentration of this compound (and its metabolites if using radiolabeled compound) in the fish tissue and water samples.

  • BCF Calculation: Calculate the bioconcentration factor (BCF) as the ratio of the concentration of the test substance in the fish (at steady-state) to its concentration in the water. For the parent compound alone, a BCF of 597 L/kg wet weight has been reported.[3]

Conclusion

This compound is a persistent environmental contaminant due to its widespread use and resistance to degradation. While it is not readily biodegradable, it can be transformed and slowly removed from the environment through a combination of biodegradation, photodegradation, and chemical oxidation processes. Its high lipophilicity leads to its partitioning into soil, sediment, and biota, with a moderate potential for bioaccumulation in aquatic organisms. Understanding the environmental fate of this compound is crucial for assessing its ecological risk and developing effective remediation strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working to address the challenges posed by persistent organic pollutants like this compound.

References

An In-depth Technical Guide on the Bioaccumulation Potential of Tonalide in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is extensively utilized as a fragrance additive in a wide array of personal care and household products. Its pervasive use and inefficient removal during wastewater treatment processes lead to its frequent detection in aquatic ecosystems. The lipophilic nature of this compound, characterized by a log Kow between 5.4 and 5.7, raises significant concerns regarding its propensity for bioaccumulation within aquatic organisms.[1] This accumulation poses a potential threat to the health of aquatic ecosystems and may present a risk to human health through the consumption of contaminated seafood. This technical guide offers a detailed examination of this compound's bioaccumulation potential, consolidating key quantitative findings, outlining established experimental methodologies, and illustrating the pertinent biological pathways affected by its presence.

Quantitative Data on Bioaccumulation

The bioaccumulation of this compound has been a subject of numerous scientific investigations, with the Bioconcentration Factor (BCF) serving as a critical parameter for evaluating its capacity to accumulate in organisms directly from the water column.

Table 1: Bioconcentration and Ecotoxicity Data for this compound in Various Aquatic Species
OrganismSpeciesParameterValueTest GuidelineTissue/EndpointReference
FishLepomis macrochirus (Bluegill Sunfish)BCF (whole fish, parent compound)597 L/kg wet weightOECD TG 305EWhole body[1][2]
FishLepomis macrochirus (Bluegill Sunfish)BCF (edible tissue, parent compound)258 ± 1 L/kg wet weightOECD TG 305EEdible tissue[1]
FishLepomis macrochirus (Bluegill Sunfish)BCF (non-edible tissue, parent compound)845 ± 28 L/kg wet weightOECD TG 305ENon-edible tissue[1]
MidgeChironomus riparius28-day NOEC (emergence ratio)100 mg/kg dry weightOECD TG 218Emergence[1]
AmphipodHyalella azteca28-day NOEC (biomass)18.2 mg/kg dry weight-Biomass[1]
WormLumbriculus variegatus28-day NOEC (biomass)7.1 mg/kg dry weight-Biomass[1]
ClamRuditapes philippinarum-Increased Lipid Peroxidation and DNA damage21-day exposureDigestive gland[3]
ZebrafishDanio rerio-Decreased catalase activity, increased lipid peroxidation2-month exposureWhole body[4][5]

Experimental Protocols

The use of standardized and validated experimental protocols is fundamental for the accurate assessment of a chemical's bioaccumulation potential. The following sections provide detailed descriptions of the key test guidelines referenced in the study of this compound.

Bioconcentration in Fish: OECD Test Guideline 305

This internationally recognized guideline provides a framework for determining the bioconcentration of chemicals in fish.

  • Test Principle: The methodology involves two distinct phases: an uptake phase, where fish are exposed to a constant, sublethal concentration of the test substance, followed by a depuration phase in a clean medium. The concentration of the test substance is measured in the fish tissue and the water at regular intervals throughout both phases to calculate the rate of uptake and elimination, which are then used to determine the bioconcentration factor (BCF).

  • Test Organisms: Commonly employed species include Danio rerio (Zebrafish), Lepomis macrochirus (Bluegill Sunfish), and Oncorhynchus mykiss (Rainbow Trout).

  • Exposure Conditions: To ensure consistent exposure, the test is preferably conducted under flow-through conditions. The uptake phase typically extends for 28 days, or until a steady-state concentration is achieved in the fish. The subsequent depuration phase is of a similar duration.

  • Analytical Methods: Accurate quantification of this compound in both water and fish tissue samples is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly sensitive analytical technique for this purpose.

  • Data Analysis: The BCF is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. Alternatively, a kinetic BCF can be derived from the uptake and depuration rate constants.

OECD_305_Workflow cluster_Uptake Uptake Phase (e.g., 28 days) cluster_Depuration Depuration Phase (e.g., 28 days) cluster_Analysis Analysis U1 Fish in this compound-spiked water U2 Regular sampling of fish and water U1->U2 D1 Fish in clean water U2->D1 Transfer A1 Quantification of this compound (e.g., GC-MS) U2->A1 D2 Regular sampling of fish D1->D2 D2->A1 A2 Calculate BCF A1->A2

Experimental workflow for OECD TG 305.

Sediment-Water Chironomid Toxicity Test: OECD Test Guideline 218

This guideline details a method for assessing the chronic toxicity of sediment-bound chemicals to the larval stages of chironomids.

  • Test Principle: First-instar chironomid larvae are exposed for 28 days to a sediment that has been artificially contaminated (spiked) with the test substance. The primary endpoints measured are the rate of emergence of adult midges and their development time.

  • Test Organism: Chironomus riparius is a frequently used test species due to its ecological relevance and ease of culture.

  • Exposure Conditions: The test is performed in beakers containing the spiked sediment and overlying water, maintained under controlled laboratory conditions of temperature and light. A formulated artificial sediment is often used to ensure consistency.

  • Endpoints: The key endpoints are the total number of emerged adults and the time to emergence. These data are used to derive effect concentrations (ECx) and the no-observed-effect concentration (NOEC).

OECD_218_Workflow cluster_Setup Test Setup cluster_Exposure Exposure (28 days) cluster_Analysis Data Analysis S1 Spike sediment with this compound S2 Add sediment and water to test beakers S1->S2 S3 Introduce 1st instar Chironomus larvae S2->S3 E1 Monitor emergence of adult midges daily S3->E1 A1 Calculate emergence rate and development time E1->A1 A2 Determine NOEC/ECx values A1->A2

Experimental workflow for OECD TG 218.

Biological Signaling Pathways

This compound exposure has been linked to adverse biological effects, primarily through the induction of oxidative stress and the disruption of the endocrine system.

Oxidative Stress Pathway

This compound can disrupt the delicate balance between the generation of reactive oxygen species (ROS) and the antioxidant defense mechanisms within aquatic organisms, leading to a state of oxidative stress. This can result in cellular damage, including lipid peroxidation and DNA damage. The Nrf2-Keap1 pathway is a critical cellular defense mechanism activated in response to oxidative stress.

Oxidative_Stress_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., Catalase, GST) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

This compound-induced oxidative stress and the Nrf2-Keap1 pathway.

Endocrine Disruption Pathway

This compound is recognized as a potential endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. A primary mechanism of concern is its interaction with the estrogen signaling pathway. In fish, the synthesis of vitellogenin (Vtg), a precursor to egg yolk proteins, is under the control of estrogen and serves as a highly sensitive biomarker for exposure to estrogenic substances.

Endocrine_Disruption_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to/Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Vtg_Gene Vitellogenin (vtg1) Gene ERE->Vtg_Gene Initiates Transcription Vtg_mRNA vtg1 mRNA Vtg_Gene->Vtg_mRNA Transcription Vitellogenin Vitellogenin Protein Vtg_mRNA->Vitellogenin Translation Reproductive_Effects Potential Reproductive Effects Vitellogenin->Reproductive_Effects

This compound's potential mechanism of endocrine disruption.

Conclusion

The scientific evidence strongly suggests that this compound possesses a moderate potential for bioaccumulation in aquatic organisms, with fish being a particularly susceptible group.[2] Its chemical properties of persistence and lipophilicity drive its accumulation in various environmental compartments. The demonstrated capacity of this compound to trigger oxidative stress and disrupt endocrine functions underscores the importance of ongoing environmental monitoring and comprehensive risk assessment for this widely used fragrance compound. The standardized methodologies and mechanistic insights presented in this guide offer a robust foundation for researchers and environmental professionals to further investigate the ecological fate and toxicological effects of this compound and other emerging contaminants of concern.

References

Tonalide's Mechanism of Action as a Potential Endocrine Disruptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a variety of consumer products. Its persistence in the environment and detection in human tissues have raised concerns about its potential to act as an endocrine disruptor. This technical guide provides an in-depth analysis of the available scientific data on the mechanisms by which this compound may interfere with the endocrine system. The focus is on its interactions with steroid hormone receptors and its effects on steroidogenesis, providing a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Core Mechanisms of Endocrine Disruption

This compound has been shown to exert weak but measurable effects on multiple endocrine pathways, primarily through its interaction with steroid hormone receptors. The primary mechanisms of action identified are weak anti-estrogenic, anti-androgenic, and anti-progestogenic activities. Furthermore, there is evidence to suggest that this compound can interfere with the biosynthesis of steroid hormones.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that this compound possesses very weak estrogenic activity, primarily acting as an agonist for the human estrogen receptor alpha (hERα) at high concentrations.[1] However, its more pronounced effect appears to be as an antagonist of the estrogen receptor beta (hERβ).

Table 1: Estrogenic and Anti-Estrogenic Activity of this compound

Assay TypeReceptorSpeciesCell LineEndpointResult (IC50/EC50)Reference
Reporter Gene AssayhERβHumanHEK293Antagonism3.2 µMSchreurs et al., 2005
E-screen AssayERHumanMCF-7AgonismWeakly positive at 10 µMBitsch et al., 2002
Androgenic and Anti-Androgenic Activity

This compound has been identified as a weak antagonist of the androgen receptor (AR). It is reported to be at least 20 times less potent than the known androgen antagonist vinclozolin.[1]

Table 2: Anti-Androgenic Activity of this compound

Assay TypeReceptorSpeciesCell LineEndpointResult (IC50)Reference
Reporter Gene AssayARHumanU2-OSAntagonism4.1 µMSchreurs et al., 2005
Progestogenic and Anti-Progestogenic Activity

This compound has demonstrated weak antagonistic activity towards the progesterone (B1679170) receptor (PR). It is estimated to be approximately 4000 times less potent than the anti-progestogenic drug mifepristone.[1]

Table 3: Anti-Progestogenic Activity of this compound

Assay TypeReceptorSpeciesCell LineEndpointResult (IC50)Reference
Reporter Gene AssayPRHumanU2-OSAntagonism0.2 µMSchreurs et al., 2005
Effects on Steroidogenesis

In vitro studies using the H295R human adrenocortical carcinoma cell line have indicated that this compound can inhibit the production of steroid hormones, including progesterone and cortisol.[2] This suggests a potential interference with the enzymes involved in the steroidogenic pathway. However, detailed quantitative data on the concentration-dependent effects on a wide range of steroid hormones are limited.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay is designed to determine the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

1. Preparation of Rat Uterine Cytosol:

  • Uteri from ovariectomized Sprague-Dawley rats are excised, trimmed of fat and connective tissue, and weighed.

  • The tissue is homogenized in an ice-cold Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, leaving the cytosol containing the ER as the supernatant.

2. Competitive Binding Reaction:

  • A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]E₂) is incubated with a fixed amount of uterine cytosol protein.

  • Increasing concentrations of the unlabeled test chemical (competitor) are added to the incubation tubes.

  • The reaction is incubated to allow for competitive binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Hydroxylapatite (HAP) slurry is added to the incubation tubes to adsorb the ER-ligand complexes.

  • The HAP is washed to remove the unbound radiolabeled ligand.

4. Quantification and Data Analysis:

  • The radioactivity of the bound ligand is measured using liquid scintillation counting.

  • A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve.

  • The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of the reference estrogen (e.g., estradiol) to the IC50 of the test chemical, multiplied by 100.

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a test chemical to modulate the transcriptional activity of the androgen receptor.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., HEK293, U2-OS) is cultured in appropriate media.

  • The cells are transiently or stably transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

2. Chemical Exposure:

  • The transfected cells are plated in multi-well plates and allowed to attach.

  • The cells are then exposed to various concentrations of the test chemical in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) to assess antagonistic activity, or in the absence of an agonist to assess agonistic activity.

3. Luciferase Assay:

  • After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • A luciferase substrate is added to the cell lysate.

  • The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

4. Data Analysis:

  • The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

  • For antagonistic activity, the results are expressed as a percentage of the maximal response induced by the AR agonist alone.

  • Dose-response curves are generated, and IC50 (for antagonists) or EC50 (for agonists) values are calculated.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, specifically 17β-estradiol and testosterone (B1683101).

1. Cell Culture:

  • Human H295R adrenocortical carcinoma cells are cultured in a multi-well plate format. These cells express the key enzymes required for steroidogenesis.

2. Chemical Exposure:

  • After an acclimation period, the cells are exposed to a range of concentrations of the test chemical for a defined period (typically 48 hours).

  • Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit it) and a solvent control are included in each assay.

3. Hormone Measurement:

  • At the end of the exposure period, the cell culture medium is collected.

  • The concentrations of 17β-estradiol and testosterone in the medium are measured using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

4. Cell Viability Assessment:

  • The viability of the cells is assessed after exposure to the test chemical to ensure that the observed effects on hormone production are not due to cytotoxicity.

5. Data Analysis:

  • The hormone concentrations are normalized to the solvent control.

  • The results are expressed as a fold change relative to the control.

  • Statistical analysis is performed to determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for changes in hormone production.

Signaling Pathways and Experimental Workflows

Tonalide_Endocrine_Disruption_Pathways cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Antagonist AR Androgen Receptor (AR) This compound->AR Antagonist PR Progesterone Receptor (PR) This compound->PR Antagonist E2 Estradiol E2->ER Agonist DHT DHT DHT->AR Agonist Prog Progesterone Prog->PR Agonist ERE Estrogen Response Element (ERE) ER->ERE Binds ARE Androgen Response Element (ARE) AR->ARE Binds PRE Progesterone Response Element (PRE) PR->PRE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates ARE->Gene_Transcription Regulates PRE->Gene_Transcription Regulates

Caption: this compound's antagonistic action on steroid hormone receptors.

Reporter_Gene_Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture transfection Transfection: - Receptor Expression Vector - Reporter Vector (ARE-Luciferase) cell_culture->transfection plating Plate Transfected Cells transfection->plating exposure Chemical Exposure: - this compound - Agonist (e.g., DHT) - Controls plating->exposure incubation Incubation exposure->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay: - Add Substrate - Measure Luminescence lysis->luciferase_assay data_analysis Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow of an Androgen Receptor Reporter Gene Assay.

H295R_Steroidogenesis_Assay_Workflow start Start cell_culture Culture H295R Cells start->cell_culture plating Plate Cells in Multi-well Plate cell_culture->plating exposure Expose Cells to this compound (and controls) for 48h plating->exposure collect_media Collect Culture Media exposure->collect_media viability_assay Assess Cell Viability (e.g., MTT Assay) exposure->viability_assay hormone_measurement Measure Hormone Levels (e.g., Testosterone, Estradiol) via ELISA or LC-MS collect_media->hormone_measurement data_analysis Data Analysis: - Normalize to Controls - Determine LOEC/NOEC hormone_measurement->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Toxicological Profile of Tonalide in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tonalide (B74961) (AHTN), a polycyclic musk, is a synthetic fragrance ingredient widely used in a variety of consumer products, including cosmetics, detergents, and perfumes.[1] Its prevalence has led to human exposure through dermal absorption, inhalation, and ingestion.[2] Consequently, this compound has been detected in human adipose tissue, blood, and breast milk.[3] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, summarizing key findings on its toxicity, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, and Excretion

Studies in rats indicate that dermal absorption of this compound is approximately 19%.[3] In contrast, research involving human volunteers and in vitro models suggests that human dermal absorption is significantly lower, at up to 4.1%.[3] Following absorption, this compound is distributed to various tissues, with notable accumulation in adipose tissue due to its lipophilic nature.[3] Concentrations in human adipose tissue have been found to range from 1 to 72 µg/kg fat.[3] this compound has also been measured in human blood at concentrations up to 247 ng/L and in breast milk at levels between 0.59 and 53 µg/kg.[3] Data on its metabolism and excretion pathways in mammals are less detailed in the provided literature, but its presence in various body compartments points to systemic distribution after exposure.

Acute Toxicity

This compound exhibits low to moderate acute toxicity following oral and dermal exposure in mammalian models.

2.1 Oral Acute Toxicity The median lethal dose (LD50) for oral exposure in rats ranges from 570 to 1377 mg/kg body weight.[3] Clinical signs of toxicity observed in these studies included sluggishness, piloerection (hair standing on end), and haematuria (blood in urine).[3] Mortalities were reported across all tested doses in some studies.[3]

2.2 Dermal Acute Toxicity Via the dermal route, this compound is considered to have low acute toxicity, with a reported LD50 in rats of >5000 mg/kg bw.[3] However, at very high doses (e.g., 10,000 mg/kg bw), significant toxicity was observed, including mortality and clinical signs such as depression, hunching, hind limb weakness, and prostration.[3]

Table 1: Summary of Acute Toxicity Data for this compound

Exposure Route Species LD50 Value Key Observations Citations
Oral Wistar Rat 920 - 1150 mg/kg bw Sluggishness, piloerection, haematuria. [3]
Oral Rat (non-guideline) 570 - 1377 mg/kg bw Mortalities occurred at all doses. [3]

| Dermal | SD Rat | >5000 mg/kg bw | Low toxicity; slight skin irritation. At 10,000 mg/kg bw, depression and mortality were observed. |[3] |

2.3 Experimental Protocol: Acute Oral Toxicity (Similar to OECD TG 401)

  • Test System: Wistar rats, typically 5 animals per sex per dose group.

  • Test Substance Administration: this compound, dissolved in a vehicle like isopropyl myristate, is administered as a single dose via oral gavage.

  • Dose Levels: A range of graduated doses are used, such as 700, 840, 1008, 1209, and 1451 mg/kg bw.

  • Observation Period: Animals are observed for 14 days post-administration.

  • Endpoints Monitored:

    • Mortality: The number of animal deaths is recorded to calculate the LD50.

    • Clinical Signs: Animals are observed for signs of toxicity, including changes in behavior (e.g., sluggishness), appearance (e.g., piloerection), and physiological functions (e.g., haematuria).

    • Body Weight: Body weight is measured periodically.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Repeated Dose Toxicity

Sub-chronic exposure studies indicate that this compound is not expected to cause severe health effects from repeated oral exposure.

In a 13-week oral study conducted according to OECD TG 408, Sprague-Dawley rats were given daily doses of this compound in their diet at 1.5, 5, 15, or 50 mg/kg bw/day.[3] No mortalities or clinical signs of toxicity were observed.[3] The primary effect noted was a reduction in mean body weight gain in both male and female rats at the highest dose (50 mg/kg bw/day).[3] This effect was reversible, as demonstrated by a 4-week recovery period where animals from the high-dose group were maintained without treatment.[3]

Table 2: Summary of Repeated Dose Toxicity Study

Study Duration Species Route Dose Levels (mg/kg bw/day) NOAEL (mg/kg bw/day) Effects Observed at Higher Doses Citations

| 13 weeks | SD Rat | Oral (diet) | 1.5, 5, 15, 50 | 15 | Lower body weight gain at 50 mg/kg bw/day. |[3] |

3.1 Experimental Protocol: 13-Week Oral Toxicity Study (OECD TG 408)

  • Test System: Sprague-Dawley rats, typically 15 animals per sex per dose group.

  • Test Substance Administration: this compound is mixed into the diet and provided daily for 13 weeks.

  • Dose Levels: At least three dose levels (e.g., 1.5, 5, 15, 50 mg/kg bw/day) and a concurrent control group are used.

  • Recovery Group: A satellite group of animals (e.g., 3 per sex) from the control and high-dose groups are maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any effects.

  • Endpoints Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to and at the end of the study.

    • Hematology and Clinical Biochemistry: Blood samples are collected and analyzed at termination.

    • Urinalysis: Conducted at termination.

    • Pathology: Full necropsy, organ weight measurements, and histopathological examination of tissues from control and high-dose groups are performed.

3.2 Visualization: Experimental Workflow for a 90-Day Toxicity Study

G cluster_pre Pre-Treatment cluster_main Treatment Phase (90 Days) cluster_term Terminal Phase Acclimatization Acclimatization (>= 5 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Dosing (Control, Low, Mid, High) Randomization->Dosing Observations Daily Clinical Signs Weekly Body Weight Weekly Food Intake Terminal_Sacrifice Main Group Sacrifice - Hematology - Clinical Chemistry - Pathology Observations->Terminal_Sacrifice Recovery_Period Recovery Group (Control & High Dose) 4-Week Observation Observations->Recovery_Period Recovery_Sacrifice Recovery Sacrifice - Full Pathology Recovery_Period->Recovery_Sacrifice

Caption: Workflow for a standard 90-day repeated dose toxicity study.

Genotoxicity and Carcinogenicity

4.1 Genotoxicity Based on a range of in vitro and in vivo assays, this compound is not considered to be genotoxic.[3] It has tested negative in multiple assays, including:

  • Two sister chromatid exchange (SCE) assays in human lymphocytes.[3]

  • Two micronucleus tests in human peripheral lymphocytes and human hepatoma cells.[3]

  • An in vitro unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes.[3]

  • An in vivo OECD TG 474 micronucleus test.[3]

4.2 Carcinogenicity Long-term carcinogenicity studies for this compound are not available.[3] However, its lack of genotoxic activity suggests a low carcinogenic potential.[3] Further supporting this, this compound showed no liver tumor initiating or promoting activity in a 90-day study in Wistar rats.[3]

4.3 Visualization: Genotoxicity Testing Strategy

G cluster_invitro Stage 1: In Vitro Testing Battery cluster_invivo Stage 2: In Vivo Follow-up (if needed) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations Result1 Result1 Ames->Result1 Negative MN In Vitro Micronucleus Test (OECD 487) Detects chromosomal damage MN->Result1 Result2 Result2 MN->Result2 Positive InVivo_MN In Vivo Micronucleus Test (OECD 474) Rodent hematopoietic cells Result3 Result3 InVivo_MN->Result3 Negative Result4 Result4 InVivo_MN->Result4 Positive Comet In Vivo Comet Assay (OECD 489) Detects DNA strand breaks Transgenic Transgenic Rodent Assay (OECD 488) Detects in vivo mutations Conclusion1 Conclusion1 Result1->Conclusion1 Not Genotoxic Result2->InVivo_MN Conclusion2 Conclusion2 Result3->Conclusion2 No in vivo relevance Conclusion3 Conclusion3 Result4->Conclusion3 Genotoxic Hazard

Caption: A typical staged strategy for assessing the genotoxicity of a chemical.

Reproductive and Developmental Toxicity

5.1 Reproductive Toxicity In the 13-week repeated dose oral toxicity study, no adverse effects on reproductive organs were reported at doses up to 50 mg/kg bw/day.[3]

5.2 Developmental Toxicity A developmental toxicity study in pregnant Sprague-Dawley rats (similar to OECD TG 414) showed maternal toxicity at 50 mg/kg bw/day, evidenced by reduced body weight gain and food consumption.[3] Developmental effects were only observed secondary to this maternal toxicity.[3] The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was determined to be 15 mg/kg bw/day.[3]

Table 3: Summary of Developmental Toxicity Study

Species Route Dose Levels (mg/kg bw/day) Maternal NOAEL Developmental NOAEL Key Findings Citations

| SD Rat | Oral (gavage) | 5, 15, 50 | 15 mg/kg bw/day | Not explicitly stated, effects secondary to maternal toxicity. | Reduced maternal weight gain and food consumption at 50 mg/kg bw/day. |[3] |

5.3 Experimental Protocol: Developmental Toxicity Study (Similar to OECD TG 414)

  • Test System: Pregnant female rats (approx. 25 per group).

  • Test Substance Administration: this compound in a vehicle (e.g., corn oil) is administered daily by oral gavage during the period of major organogenesis (gestation days 7-17 for rats).

  • Dose Levels: At least three dose levels (e.g., 5, 15, 50 mg/kg bw/day) plus a vehicle control group.

  • Endpoints Monitored (Maternal):

    • Mortality, clinical signs, body weight, and food consumption are monitored throughout pregnancy.

    • At termination (near term), a full necropsy is performed. Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Endpoints Monitored (Fetal):

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses is examined for visceral abnormalities, and the remaining are processed for skeletal examination to detect malformations and variations.

Endocrine Disruption Potential

This compound has been investigated for its potential to interfere with the endocrine system. In vitro studies have shown that this compound exhibits very weak agonistic activity towards the human estrogen receptor alpha (hERα) and weak antagonistic activity towards hERβ.[3] It also acts as an inhibitor of androgen and progesterone (B1679170) binding to their respective receptors.[1]

However, in vivo studies in mammals have not demonstrated adverse effects related to this weak endocrine activity.[3] For instance, an in vivo uterotrophic assay in mice showed no estrogenic activity.[3] Similarly, studies in zebrafish did not find evidence of estrogenic effects, although some antagonistic effects were noted at higher concentrations.[3][4] Based on the current weight of evidence, this compound's weak in vitro endocrine activity is not considered to translate to adverse health effects in mammals.[3]

6.1 Visualization: this compound's Interaction with Steroid Receptors

G cluster_pathway Cellular Steroid Hormone Signaling This compound This compound Receptor Steroid Receptor (e.g., ER, AR, PR) This compound->Receptor Binds & Blocks (Antagonist) Hormone Endogenous Hormone (e.g., Estrogen) Hormone->Receptor Binds & Activates HRE Hormone Response Element (on DNA) Receptor->HRE Binds to DNA Transcription Gene Transcription HRE->Transcription Response Physiological Response Transcription->Response

Caption: this compound acting as an antagonist at a steroid hormone receptor site.

References

Tonalide's Metabolic Journey: An In-depth Technical Guide to its Biotransformation in Humans and Wildlife

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic pathways of tonalide (B74961) (AHTN), a synthetic musk compound, reveals a complex series of biotransformations in both human and wildlife species. This technical guide synthesizes current research to provide a detailed overview for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental protocols, and the enzymatic processes involved.

This compound, a widely used fragrance ingredient, undergoes metabolic transformation in the body, leading to the formation of various metabolites. These processes, primarily oxidative in nature, are crucial for understanding the compound's biological fate, potential for bioaccumulation, and toxicological profile. This guide presents a detailed analysis of this compound's metabolic pathways, supported by quantitative data and experimental methodologies.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves oxidation of the parent molecule, leading to more polar and readily excretable compounds. The key metabolic reactions identified in humans and wildlife include hydroxylation, carboxylation, and the formation of lactones.

A pivotal study has identified five significant transformation products of this compound in human breast milk and fish samples. These include two major derivatives, 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol, along with three minor products: (5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol, 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehyde, and methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenecarboxylate[1]. The formation of a lactone metabolite, known as AHTN-lactone, has also been reported as a significant biotransformation product.

While direct evidence for the specific cytochrome P450 (CYP) isozymes responsible for this compound metabolism is still emerging, it is widely accepted that the CYP enzyme system plays a central role in the initial oxidative steps. In vitro studies using human liver microsomes are instrumental in elucidating the involvement of these enzymes.

Below are diagrams illustrating the proposed metabolic pathways of this compound.

Tonalide_Metabolism This compound This compound (AHTN) Metabolite1 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl- 2-naphthalenecarbaldehyde This compound->Metabolite1 Oxidation Metabolite2 (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl- 2-naphthalenyl)methanol This compound->Metabolite2 Oxidation & Reduction Metabolite3 (5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl- 2-naphtalenyl)methanol This compound->Metabolite3 Reduction Metabolite4 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl- 2-naphtalenecarbaldehyde This compound->Metabolite4 Oxidation Metabolite5 methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl- 2-naphthalenecarboxylate This compound->Metabolite5 Oxidation & Esterification AHTN_lactone AHTN-lactone This compound->AHTN_lactone Oxidation Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion Metabolite5->Excretion AHTN_lactone->Excretion

Proposed metabolic pathways of this compound (AHTN).

Quantitative Data on this compound and its Metabolites

The lipophilic nature of this compound leads to its accumulation in fatty tissues. Quantitative analysis has revealed the presence of this compound and its metabolites in various biological matrices.

Table 1: Concentrations of this compound and its Metabolites in Human Samples

MatrixCompoundConcentrationReference
Blood Plasma This compoundUp to 800 ng/L[2]
Breast Milk This compound Transformation Products~10 pg/g wet weight[1]

Table 2: Concentrations of this compound in Wildlife Samples

SpeciesMatrixConcentrationReference
Fish LipidUp to 58 mg/kg[3]
Various Aquatic Species Wet WeightThis compound Transformation Products at ~10 pg/g[1]

Experimental Protocols

The identification and quantification of this compound and its metabolites require sophisticated analytical techniques. The following section outlines a general workflow for such analyses.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample Biological Sample (e.g., Adipose Tissue, Blood, Fish Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Homogenization->Extraction Cleanup Florisil SPE Cleanup Extraction->Cleanup Concentration Concentration under Nitrogen Cleanup->Concentration GC_MSMS Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Concentration->GC_MSMS LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Concentration->LC_MSMS Quantification Quantification using Internal Standards GC_MSMS->Quantification Identification Metabolite Identification (Mass Spectra Library) GC_MSMS->Identification LC_MSMS->Quantification LC_MSMS->Identification

General experimental workflow for this compound metabolite analysis.
Sample Preparation

A crucial step in the analysis of this compound and its metabolites is the efficient extraction and cleanup of the biological matrix to remove interfering substances.

  • Homogenization: Tissue samples are homogenized to ensure uniformity.

  • Extraction: Due to the lipophilic nature of this compound, liquid-liquid extraction (LLE) with organic solvents like a mixture of dichloromethane (B109758) and n-hexane is commonly employed. Solid-phase extraction (SPE) is another effective technique for pre-concentrating the analytes[4].

  • Cleanup: To remove co-extracted lipids and other interferences, a cleanup step using sorbents like Florisil is often necessary. Studies have shown that Florisil SPE provides good separation of polycyclic musk compounds[4].

Analytical Instrumentation

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the sensitive and selective quantification of this compound and its metabolites.

  • GC-MS/MS: This technique is widely used for the analysis of semi-volatile compounds like this compound. Chiral stationary phases can be used to separate enantiomers[5].

  • LC-MS/MS: This method is particularly suitable for the analysis of more polar metabolites.

Key Parameters for LC-MS/MS Analysis (Illustrative Example):

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient of water and acetonitrile/methanol with a small percentage of formic acid or ammonium (B1175870) acetate
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Detection Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of each analyte and internal standard
Method Validation

Analytical methods for quantitative analysis must be thoroughly validated to ensure accuracy and reliability. Key validation parameters include:

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrument response.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Matrix Effects: Evaluating the influence of co-eluting matrix components on the ionization of the target analytes.

  • Recovery: Determining the efficiency of the extraction process.

Conclusion

The metabolism of this compound is a complex process involving multiple oxidative transformations. While significant progress has been made in identifying key metabolites in both humans and wildlife, further research is needed to fully elucidate the specific enzymatic pathways and to obtain a more comprehensive quantitative understanding of this compound's bioaccumulation and distribution. The development and validation of robust analytical methods are paramount for advancing our knowledge in this area and for accurately assessing the potential risks associated with this compound exposure.

References

The Serendipitous Discovery of Tonalide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and synthesis of Tonalide (AHTN), a significant polycyclic musk that has left a lasting mark on the fragrance industry. Tailored for researchers, scientists, and drug development professionals, this document details the serendipitous nature of its discovery, outlines key experimental protocols for its synthesis, presents its physicochemical and olfactory properties in a structured format, and visualizes the underlying chemical and logical processes.

Introduction: A Pivotal Moment in Fragrance Chemistry

This compound, chemically known as 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone, is a synthetic musk that rose to prominence in the latter half of the 20th century. Its discovery in 1954 by chemists at Polak's Frutal Works (PFW) was a result of serendipity, stemming from research aimed at synthesizing derivatives of indane, not tetralin.[1] This accidental discovery led to a fragrance ingredient with a unique and tenacious musky character that would go on to define the scent profile of numerous iconic perfumes.[1] this compound's commercial success was significant, with production reaching 1500 tonnes in 1997, second only to Galaxolide in the polycyclic musk category.[2]

The Discovery of this compound: A Fortuitous Detour

The journey to this compound began with structure-odor relationship studies of methyl-substituted indane derivatives.[1] Researchers at PFW were attempting to enhance the muskiness of existing indane-based fragrances. However, during the acid-catalyzed alkylation process, an unexpected 1,2-hydride shift occurred, leading to the formation of a tetralin-based ketone instead of the intended indane derivative.[1] Despite the initial structural misassignment in the original patent, the resulting compound exhibited a potent and desirable musk fragrance.[1] This serendipitous event underscores the often-unpredictable nature of chemical synthesis and the importance of keen observation in scientific discovery.

Discovery_Logical_Relationship cluster_goal Initial Research Goal cluster_process Experimental Process cluster_outcome Outcome Goal Synthesize Methyl-Substituted Indane Derivatives for Enhanced Musk Fragrance Experiment Acid-Catalyzed Alkylation Goal->Experiment Unexpected_Event Serendipitous Event: 1,2-Hydride Shift Experiment->Unexpected_Event Result Formation of a Tetralin-Based Ketone Unexpected_Event->Result Observation Observation of Potent Musk Odor Result->Observation Discovery Discovery of this compound Observation->Discovery

Logical flow of the serendipitous discovery of this compound.

Physicochemical and Olfactory Properties

This compound is a white crystalline solid with a molecular formula of C₁₈H₂₆O and a molecular weight of 258.40 g/mol .[2][3] Its olfactory profile is characterized by a powerful, sweet, and persistent musk odor with powdery and ambrette undertones.[4][5] A key characteristic of this compound is its remarkable tenacity, lasting for over 400 hours on a smelling strip.[1][6]

PropertyValueReference
Chemical Name 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone[1]
Synonyms AHTN, Fixolide, Musk Tetralin[2][3]
Molecular Formula C₁₈H₂₆O[2][3]
Molecular Weight 258.40 g/mol [2][3]
Appearance White crystalline solid[3]
Melting Point 54-57 °C[2][7]
Boiling Point 326 °C[2][7]
Flash Point >100 °C[3]
Water Solubility Practically insoluble[2]
Log Kow 5.7[7]
Odor Description Strong, sweet, musky, powdery, with ambrette and woody notes[1][6]
Tenacity > 400 hours on a smelling strip[1][6]

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is a two-step process that begins with the formation of the intermediate 1,1,2,4,4,7-hexamethyltetralin (HMT), followed by a Friedel-Crafts acylation to yield the final product.

Step 1: Synthesis of 1,1,2,4,4,7-Hexamethyltetralin (HMT)

The first step involves a Friedel-Crafts alkylation reaction. A common route utilizes p-cymene (B1678584) and 2,3-dimethyl-1-butene (B117154) as starting materials.

Reactants and Conditions:

Reactant/Catalyst/SolventMolar Ratio/Conditions
p-Cymene2
2,3-Dimethyl-1-butene1
tert-Butyl chloride1.1
Aluminum trichloride (B1173362) (AlCl₃)Catalyst
Sulfuric acid (H₂SO₄)Co-catalyst
HexamethyleneSolvent
Reaction Time 60 minutes
Yield 86%

Procedure:

  • A mixture of aluminum trichloride and sulfuric acid is prepared in hexamethylene.

  • A solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise to the catalyst mixture.

  • The reaction is stirred for 60 minutes.

  • The resulting product, HMT, is isolated.

Step 2: Friedel-Crafts Acylation of HMT to this compound

The intermediate HMT is then acylated using acetyl chloride in a Friedel-Crafts reaction to produce this compound.

Reactants and Conditions:

Reactant/Catalyst/SolventMolar Ratio/Conditions
1,1,2,4,4,7-Hexamethyltetralin (HMT)1
Acetyl chloride1.1 - 1.5
Aluminum trichloride (AlCl₃)1.1 - 1.5
Dichloromethane (B109758)Solvent
Reaction Temperature 0-5 °C

Procedure:

  • Anhydrous aluminum trichloride is dissolved in dichloromethane at 0-5 °C.

  • A mixture of HMT and acetyl chloride is added dropwise to the cooled catalyst solution.

  • The reaction mixture is stirred until completion.

  • The crude product is purified by recrystallization from ethanol (B145695) to yield this compound with a purity of over 98%.[3]

Tonalide_Synthesis_Workflow cluster_step1 Step 1: Synthesis of HMT cluster_step2 Step 2: Synthesis of this compound Start1 Starting Materials: p-Cymene 2,3-Dimethyl-1-butene tert-Butyl chloride Reaction1 Friedel-Crafts Alkylation (60 min) Start1->Reaction1 Catalyst1 Catalyst System: AlCl₃ / H₂SO₄ in Hexamethylene Catalyst1->Reaction1 Product1 Intermediate: 1,1,2,4,4,7-Hexamethyltetralin (HMT) Reaction1->Product1 Start2 Starting Materials: HMT Acetyl chloride Product1->Start2 Reaction2 Friedel-Crafts Acylation Start2->Reaction2 Catalyst2 Catalyst: Anhydrous AlCl₃ in Dichloromethane (0-5 °C) Catalyst2->Reaction2 Purification Purification: Recrystallization from Ethanol Reaction2->Purification Product2 Final Product: This compound (>98% Purity) Purification->Product2

Workflow for the two-step synthesis of this compound.

Mechanism of Action and Olfactory Perception

While this compound's characteristic musk odor is well-established, the precise molecular mechanisms underlying its perception are still an active area of research. Like other odorants, this compound is believed to interact with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. This interaction triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

The complexity of the olfactory system, with its hundreds of different OR types, means that a single odorant like this compound may activate a combination of receptors, creating its unique scent profile. However, specific research identifying the exact ORs that bind to this compound is limited in the publicly available scientific literature. Further investigation into the structure-activity relationships of polycyclic musks and their interactions with olfactory receptors is needed to fully elucidate the molecular basis of this compound's fragrance.

Olfactory_Signaling_Pathway This compound This compound Molecule OR Olfactory Receptor (OR) (G-protein coupled receptor) This compound->OR Binding G_Protein G-protein Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Signal_Transmission Signal Transmission to Olfactory Bulb Depolarization->Signal_Transmission Brain_Perception Perception of Musk Scent in Brain Signal_Transmission->Brain_Perception

Generalized olfactory signaling pathway for odorant perception.

Conclusion and Future Directions

The discovery of this compound stands as a testament to the role of serendipity in scientific advancement. Its unique olfactory properties and efficient synthesis have secured its place in the perfumer's palette for decades. This technical guide has provided a comprehensive overview of its discovery, synthesis, and known properties.

Future research should focus on elucidating the specific olfactory receptors that interact with this compound to provide a more complete understanding of its mode of action at the molecular level. Furthermore, obtaining precise quantitative data on its odor detection threshold would be invaluable for fragrance formulation and sensory science. Continued exploration into the structure-activity relationships of polycyclic musks will undoubtedly pave the way for the design of novel fragrance ingredients with enhanced performance and safety profiles.

References

Preliminary Studies on the Genotoxicity of Tonalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a wide array of consumer products. Its widespread use and persistence in the environment have prompted investigations into its potential toxicological effects, including genotoxicity. This technical guide provides a comprehensive overview of preliminary studies on the genotoxicity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and potential pathways. The available evidence from a standard battery of in vitro and in vivo mammalian genotoxicity tests largely indicates that this compound is not genotoxic. However, some studies in aquatic organisms suggest a potential for DNA damage under specific conditions.

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key genotoxicity studies on this compound.

Table 1: In Vivo Mammalian Genotoxicity Studies

Assay TypeSpecies/StrainRoute of AdministrationDoses Tested (mg/kg bw)ResultsReference
Micronucleus Test (OECD TG 474)Swiss albino (ICR) miceIntraperitoneal400, 800, 1600No significant increase in micronucleated polychromatic erythrocytes[1]

Table 2: In Vitro Mammalian Genotoxicity Studies

Assay TypeCell LineMetabolic Activation (S9)Concentrations TestedResultsReference
Chromosomal Aberration TestNot specifiedWith and withoutNot specifiedNegative[1]
Micronucleus TestHuman lymphocytes, Hep G2 cellsWith and withoutUp to cytotoxic dosesNo genotoxicity observed[2]
Sister Chromatid ExchangeHuman lymphocytesNot specifiedNot specifiedNo genotoxicity observed[3]

Table 3: Bacterial Reverse Mutation Assay (Ames Test)

| Strain | Metabolic Activation (S9) | Concentrations Tested | Results | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Salmonella typhimurium (strains not specified) | With and without | Not specified | Negative |[1] |

Table 4: Comet Assay in Aquatic Organisms

SpeciesTissueExposure ConcentrationsExposure DurationKey FindingsReference
Dreissena polymorpha (Zebra mussel)GillsHHCB and AHTN (concentrations frequently measured in aquatic ecosystems)21 daysSignificant increases in DNA strand breaks at the highest concentrations tested. No fixed genetic damage (micronuclei) observed.[4]
Ruditapes philippinarum (Clam)Digestive gland0.005, 0.05, 0.5, 5, and 50 µg/L21 daysIncrease in DNA damage on day 21 at all concentrations.[2][5]

Experimental Protocols

In Vivo Mammalian Erythrocyte Micronucleus Test (similar to OECD TG 474)

This test assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus in erythroblasts.

  • Test System: Swiss albino (ICR) mice (5 per sex per dose group)[1].

  • Administration: A single intraperitoneal injection of this compound[1].

  • Dose Levels: 400, 800, and 1600 mg/kg body weight, along with a vehicle control and a positive control[1].

  • Sample Collection: Bone marrow is collected 24, 48, and 72 hours after administration[1].

  • Analysis: Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.

In Vitro Chromosomal Aberration Test (general principles based on OECD TG 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultures of established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human lymphocytes)[6][7].

  • Exposure: Cells are exposed to at least three analyzable concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), for a defined period.

  • Cell Harvest: Following exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and processed for chromosome analysis.

  • Analysis: Metaphase cells are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations in treated cultures compared to solvent controls is considered a positive result.

Bacterial Reverse Mutation Test (Ames Test) (general principles based on OECD TG 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

  • Method: The plate incorporation method or the pre-incubation method is used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.

  • Evaluation Criteria: A dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background (spontaneous revertant) count for at least one strain is considered a positive result[8].

Comet Assay (Single Cell Gel Electrophoresis) in Aquatic Organisms

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Test System: Cells isolated from the target organism, such as gill cells or hemocytes from bivalves (e.g., Dreissena polymorpha)[4][9].

  • Exposure: Organisms are exposed to the test substance in a controlled laboratory setting for a specified duration[4].

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest and embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The cells are lysed using detergents and high salt concentrations to remove membranes and proteins, leaving behind the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet" shape.

  • Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.

  • Evaluation Criteria: A significant increase in comet tail parameters in exposed organisms compared to controls indicates DNA damage.

Mandatory Visualization

Genotoxicity_Testing_Workflow Ames Ames Test (Bacterial Reverse Mutation) Result1 Result1 Ames->Result1 Negative [2] Chrom_Aberration Chromosomal Aberration Test (Mammalian Cells) Result2 Result2 Chrom_Aberration->Result2 Negative [2] Micronucleus_vitro Micronucleus Test (Mammalian Cells) Result3 Result3 Micronucleus_vitro->Result3 Negative [1] Micronucleus_vivo Micronucleus Test (Rodent) Result4 Result4 Micronucleus_vivo->Result4 Negative [2] Comet_vivo Comet Assay (e.g., Aquatic Organisms) Result5 Result5 Comet_vivo->Result5 Positive in some aquatic species [12] Test_Substance Test Substance (this compound) Test_Substance->Ames Gene Mutations Test_Substance->Chrom_Aberration Clastogenicity Test_Substance->Micronucleus_vitro Clastogenicity/ Aneugenicity Test_Substance->Micronucleus_vivo Chromosomal Damage Test_Substance->Comet_vivo DNA Strand Breaks

Caption: Standard genotoxicity testing workflow for a chemical substance like this compound.

Potential_Oxidative_Stress_Pathway cluster_cellular_effects Cellular Effects in Aquatic Organisms This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Strand Breaks (Comet Assay Positive) Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Response Cellular_Response DNA_Damage->Cellular_Response Activation of DNA Repair Mechanisms Adaptation Adaptation Cellular_Response->Adaptation Adaptation / No Fixed Genetic Damage (MN-)

Caption: Hypothetical pathway of this compound-induced oxidative stress and DNA damage in aquatic organisms.

Conclusion

Based on the available preliminary studies, this compound is not considered to be genotoxic in standard mammalian in vitro and in vivo test systems. A comprehensive battery of tests, including the in vivo micronucleus assay, in vitro chromosomal aberration test, and the Ames test, have yielded negative results.

However, some studies utilizing the Comet assay in aquatic organisms, such as the zebra mussel (Dreissena polymorpha) and clams (Ruditapes philippinarum), have indicated that this compound, at environmentally relevant concentrations, may induce DNA strand breaks. This suggests a potential for genotoxicity in these species, possibly mediated through oxidative stress. It is important to note that in the study on Dreissena polymorpha, while DNA strand breaks were observed, this did not translate to fixed genetic damage as measured by the micronucleus test.

Further research is warranted to elucidate the specific mechanisms by which this compound may cause DNA damage in certain aquatic organisms and to fully understand the relevance of these findings to other species and to human health risk assessment. Investigations into the potential signaling pathways involved, particularly those related to oxidative stress and DNA repair, would be of significant value.

References

Tonalide's Impact on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is a persistent organic pollutant frequently detected in terrestrial environments due to its widespread use in personal care products and subsequent application of biosolids to land. While its bioaccumulative potential and toxicity to certain soil invertebrates are documented, a comprehensive understanding of its specific impacts on the vast and complex soil microbial communities remains an area of active research. This technical guide synthesizes the current knowledge on the effects of this compound on soil microbial biomass, diversity, and enzymatic activities. Due to the limited availability of direct quantitative data for this compound, this guide incorporates findings from studies on related polycyclic musks (PCMs) and polycyclic aromatic hydrocarbons (PAHs) to provide a broader context for potential impacts. Furthermore, this document provides detailed experimental protocols and analytical methodologies to facilitate further research in this critical area of environmental toxicology.

Ecotoxicology of this compound in the Soil Environment

This compound exhibits persistence in soil, with a reported dissipation half-life that can exceed 300 days.[1] Its lipophilic nature contributes to low mobility and a high potential for sorption to soil organic matter.[1] Ecotoxicological studies have established chronic toxicity to key soil organisms.

Table 1: Chronic Ecotoxicity of this compound to Soil Invertebrates

Test OrganismDurationEndpointNOEC (mg/kg dry weight soil)Reference
Springtail (Folsomia candida)28 daysReproductive toxicity45[1]
Earthworm (Eisenia fetida)8 weeksReproductive toxicity105[1]

NOEC: No-Observed-Effect Concentration

These findings confirm that this compound is biologically active in the soil matrix and can exert adverse effects on soil fauna. Such impacts can indirectly influence microbial communities by altering grazing patterns and nutrient cycling.

Impact on Soil Microbial Communities

Direct quantitative data on the effects of this compound on soil microbial communities are limited. However, research on bioremediation and studies of related compounds provide insights into its potential impacts.

Soil Microbial Biomass

A study on the bioremediation of this compound in biosolid-amended soil indicated that fungus-assisted phytoremediation led to increased fungal biomass, which was associated with enhanced degradation of the compound.[2] This suggests that while this compound may be toxic to some microorganisms, it can also serve as a carbon source for others, potentially leading to shifts in microbial biomass. Studies on other organic pollutants have shown varied effects, with some causing an initial decrease in microbial biomass followed by recovery and even an increase as adapted microorganisms proliferate.

Soil Microbial Diversity and Community Composition

No studies were identified that directly quantified the impact of this compound on soil microbial diversity indices (e.g., Shannon, Simpson) or community composition through methods like 16S rRNA and ITS sequencing. However, studies on PAHs, which share structural similarities with polycyclic musks, have demonstrated significant impacts.

Table 2: Potential Impacts on Soil Microbial Community Structure (Inferred from PAH Studies)

Microbial GroupObserved Effect of PAH ExposurePotential Implication for this compoundReference
Bacteria Decrease in overall diversity.A similar reduction in diversity could be expected.[3]
Increase in the relative abundance of Proteobacteria and Actinobacteria.Selection for specific bacterial phyla capable of degrading this compound.[3]
Decrease in the relative abundance of Acidobacteriota and Bacteroidota.Negative impact on sensitive bacterial groups.[3]
Fungi Decrease in overall diversity.A potential decrease in fungal diversity.[3]
Changes in the relative abundance of Ascomycota and Basidiomycota.Shifts in the dominant fungal phyla.[3]
Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling. A bioremediation study noted a general increase in enzymatic activity during the degradation of this compound, though specific enzyme activities were not quantified.[2] The impact of this compound on specific soil enzymes is not well-documented, but studies on other persistent organic pollutants suggest that both inhibitory and stimulatory effects are possible.

Table 3: Potential Effects of this compound on Key Soil Enzyme Activities (Inferred from Studies on Other Organic Pollutants)

EnzymeFunction in SoilPotential Effect of this compoundReference (for general effect of organic pollutants)
Dehydrogenase Indicator of overall microbial activity.Inhibition at high concentrations due to toxicity; potential stimulation at lower concentrations by providing a carbon source.[4]
Urease Nitrogen cycling (hydrolysis of urea).Inhibition is possible, which could disrupt nitrogen availability.[5]
Phosphatase Phosphorus cycling (hydrolysis of organic phosphorus).Inhibition could limit phosphate (B84403) availability to plants and microbes.[6]

Experimental Protocols

To address the knowledge gaps regarding this compound's impact on soil microbial communities, well-designed microcosm studies are essential. The following sections outline key experimental methodologies.

Soil Microcosm Setup

A typical soil microcosm experiment to assess the impact of this compound would involve the following steps:

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis soil_collection Soil Collection & Sieving characterization Physicochemical Characterization soil_collection->characterization pre_incubation Pre-incubation (acclimatization) characterization->pre_incubation spiking Spiking with this compound pre_incubation->spiking incubation Incubation (controlled conditions) spiking->incubation sampling Time-series Sampling incubation->sampling chemical_analysis This compound Quantification sampling->chemical_analysis microbial_analysis Microbial Community & Enzyme Assays sampling->microbial_analysis degradation_pathway This compound This compound (Polycyclic Musk) Dioxygenation Dioxygenation (Ring-hydroxylating dioxygenases) This compound->Dioxygenation Dehydrogenation Dehydrogenation Dioxygenation->Dehydrogenation Ring_Cleavage Ring Cleavage (Intradiol or Extradiol dioxygenases) Dehydrogenation->Ring_Cleavage Metabolites Intermediate Metabolites Ring_Cleavage->Metabolites TCA_Cycle TCA Cycle Intermediates Metabolites->TCA_Cycle Biomass_CO2 Incorporation into Biomass & CO2 TCA_Cycle->Biomass_CO2

References

initial assessment of Tonalide's neurotoxic effects

Author: BenchChem Technical Support Team. Date: December 2025

An Initial Assessment of the Neurotoxic Effects of Tonalide (B74961): A Technical Guide for Researchers

Executive Summary

This compound (AHTN), a synthetic polycyclic musk, is widely used as a fragrance ingredient in a multitude of consumer products, leading to its ubiquitous presence in the environment and detectable levels in human tissues.[1][2] Growing evidence from environmental and toxicological studies indicates that this compound may pose neurotoxic risks. This document provides a technical overview of the current understanding of this compound's neurotoxicity, focusing on key in vivo and in vitro findings. The primary mechanisms of this compound-induced neurotoxicity appear to involve the inhibition of key neurotransmitter enzymes, induction of oxidative stress, and initiation of apoptotic pathways. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to support further research and risk assessment for drug development professionals and scientists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo toxicological studies assessing the neurotoxic and related effects of this compound.

Table 1: In Vivo Acute Toxicity of this compound in Rats
SpeciesAdministration RouteDosingObservationKey FindingsReference
Wistar RatsOral (gavage)Single doses from 700 to 2177 mg/kg bw14 daysLD50 values reported as 920 and 1150 mg/kg bw. Clinical signs included sluggishness, piloerection, and haematuria.[1]
Sprague Dawley RatsOral (gavage)Single doses from 215 to 2520 mg/kg bw7-14 daysLD50 values reported as 1150 and 1377 mg/kg bw.[1]
Table 2: Neurotoxic and Endocrine Effects of this compound in Aquatic Species
SpeciesModelExposure ConcentrationDurationEndpoint MeasuredResultReference
Ruditapes philippinarum (Clam)Adult0.005 - 50 µg/L21 daysAcetylcholinesterase (AChE) ActivitySignificant Inhibition[3][4]
Ruditapes philippinarum (Clam)Adult0.005 - 50 µg/L21 daysCyclooxygenase (COX) ActivitySignificant Inhibition[3][4]
Cyprinodon variegatus (Sheepshead Minnow)Yolk-sac larvae50 µg/L3 dayscyp19 and vtg1 gene expressionSignificant Downregulation[3][4]
Danio rerio (Zebrafish)Juvenile500 ng/L2 monthsCatalase (CAT) ActivitySignificant Decrease[4][5]
Danio rerio (Zebrafish)Juvenile500 ng/L and 50,000 ng/L2 monthsLipid Peroxidation (LPO)Significant Increase[4][5]
Melanopsis praemorsa (Freshwater Gastropod)Adult400 ng/L7 daysMalondialdehyde (MDA) Levels~2-fold Increase[6]
Melanopsis praemorsa (Freshwater Gastropod)Adult400 ng/L7 daysCaspase-3 and AIF3 ExpressionSignificant Elevation[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols used in key studies investigating this compound's neurotoxicity.

In Vivo Neurotoxicity Assessment in Clams (Ruditapes philippinarum)
  • Organism and Acclimation: Adult clams were acclimated to laboratory conditions in seawater.

  • Exposure Protocol: Clams were exposed to a range of this compound concentrations (0.005, 0.05, 0.5, 5, and 50 μg/L) dissolved in a solvent carrier (e.g., DMSO) and added to the seawater. A solvent control group was maintained. The exposure period was 21 days.[3][4]

  • Tissue Preparation: After exposure, digestive gland tissues were dissected and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) on ice. The homogenate was then centrifuged to obtain the supernatant for enzymatic assays.

  • Acetylcholinesterase (AChE) Activity Assay: AChE activity was measured spectrophotometrically. The assay principle involves the reaction of acetylthiocholine (B1193921) iodide with the enzyme, producing thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product measured at a specific wavelength (e.g., 412 nm). The rate of color change is proportional to the AChE activity.

  • Cyclooxygenase (COX) Activity Assay: COX activity was determined using a commercial enzyme immunoassay (EIA) kit. This assay typically measures the conversion of arachidonic acid to prostaglandin (B15479496) H2, with detection via a colorimetric or fluorometric substrate.

In Vivo Oxidative Stress Assessment in Zebrafish (Danio rerio)
  • Organism and Acclimation: Juvenile zebrafish were acclimated in tanks with controlled temperature, pH, and photoperiod.

  • Exposure Protocol: Fish were exposed to environmentally relevant concentrations of this compound (e.g., 500 ng/L and 50,000 ng/L) for an extended period, such as two months, in a semi-static system with regular water changes.[5]

  • Tissue Preparation: Whole-body or specific tissues (e.g., liver, brain) were homogenized in cold buffer and centrifuged to obtain the supernatant for analysis.

  • Lipid Peroxidation (LPO) Assay: LPO was quantified by measuring the level of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA). The homogenate was incubated with thiobarbituric acid (TBA) at high temperature and acidic pH. The resulting pink-colored MDA-TBA adduct was measured spectrophotometrically (approx. 532 nm).[5]

  • Catalase (CAT) Activity Assay: CAT activity was determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity in the sample.[5]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed molecular pathways of this compound-induced neurotoxicity.

G cluster_setup Phase 1: Acclimation & Exposure cluster_analysis Phase 2: Sample Collection & Analysis A Acclimation of Test Organisms (e.g., Zebrafish) C Exposure Tanks Setup (Control, Solvent Control, this compound Doses) A->C B Preparation of this compound Stock Solutions (in solvent, e.g., DMSO) B->C D Semi-Static Exposure (e.g., 60 days with regular renewal) C->D E Tissue Dissection (e.g., Brain, Liver) D->E F Homogenization & Centrifugation to obtain supernatant E->F G Biochemical Assays F->G H Data Analysis (Statistics, Comparison to Controls) G->H I Lipid Peroxidation (TBARS) G->I J Catalase Activity (CAT) G->J K AChE Activity G->K

Caption: Experimental workflow for in vivo assessment of this compound's neurotoxicity.

G cluster_ox Oxidative Stress Pathway cluster_apop Apoptosis Pathway This compound This compound (AHTN) Neuron Neuron This compound->Neuron Mito Mitochondrial Dysfunction This compound->Mito Antioxidants ↓ Antioxidant Defense (e.g., Catalase) This compound->Antioxidants ROS ↑ Reactive Oxygen Species (ROS) (e.g., H₂O₂) Mito->ROS OxStress Oxidative Stress LPO ↑ Lipid Peroxidation (Membrane Damage) ROS->LPO Caspase ↑ Caspase-3 / AIF3 Activation OxStress->Caspase Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis

Caption: this compound-induced oxidative stress leading to apoptosis in neuronal cells.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (B1216132) (ACh) Vesicles ACh_release ACh_vesicle->ACh_release SynapticCleft Synaptic Cleft ACh ACh ACh_release->ACh Exocytosis AChR ACh Receptors Signal Signal Transduction (Neuronal Firing) AChR->Signal AChE Acetylcholinesterase (AChE) Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown This compound This compound This compound->AChE Inhibits ACh->AChR Binds ACh->AChE Hydrolysis

Caption: Mechanism of this compound's interference with cholinergic neurotransmission.

Discussion of Neurotoxic Mechanisms

Interference with Neurotransmission

A primary neurotoxic effect of this compound observed in aquatic invertebrates is the significant inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors, which can cause paralysis and ultimately death in organisms. This mechanism is a well-established mode of action for many insecticides and suggests that this compound can directly interfere with fundamental processes of the nervous system.

Induction of Oxidative Stress

Multiple studies have demonstrated that this compound exposure induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[7] In juvenile zebrafish and freshwater gastropods, this compound exposure led to a significant increase in lipid peroxidation, an indicator of oxidative damage to cell membranes.[5][6] Concurrently, a decrease in the activity of key antioxidant enzymes like catalase was observed.[5] Chronic oxidative stress is a known contributor to neuronal damage and is implicated in the pathogenesis of various neurodegenerative diseases.[7][8][9]

Triggering of Apoptosis

Evidence suggests that the cellular damage caused by oxidative stress can ultimately trigger programmed cell death, or apoptosis. In Melanopsis praemorsa, exposure to this compound resulted in elevated levels of key apoptotic markers, including Caspase-3 and Apoptosis-Inducing Factor (AIF3).[6] Caspase-3 is a critical executioner caspase in the apoptotic pathway. The activation of these markers indicates that this compound can initiate the molecular cascade leading to the controlled elimination of cells, which, in the context of the nervous system, translates to neuronal loss.[10][11]

Potential Endocrine Disruption

The neuroendocrine system is also a potential target of this compound. Studies in sheepshead minnow larvae showed that exposure led to the downregulation of cyp19 (aromatase) and vtg1 (vitellogenin) genes.[3][4][12] Aromatase is essential for the synthesis of estrogens, which play crucial roles in brain development and function. However, the endocrine-disrupting potential of this compound appears to be species- or developmental stage-specific, as long-term exposure in juvenile zebrafish did not produce significant changes in vitellogenin levels.[5][12]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses neurotoxic properties, primarily mediated through the inhibition of acetylcholinesterase, the induction of oxidative stress, and the subsequent activation of apoptotic pathways. While most definitive data comes from aquatic species, the conservation of these fundamental neurological pathways across vertebrates raises concerns for potential human health effects, especially given this compound's detection in human tissues.

For drug development professionals and researchers, these findings highlight the need for:

  • In Vitro Neuronal Models: Studies using mammalian neuronal cell cultures (e.g., primary neurons, SH-SY5Y cells) are critically needed to directly assess this compound's impact on neuronal viability, neurite outgrowth, synaptic function, and to confirm the roles of oxidative stress and apoptosis.

  • Mammalian In Vivo Studies: Further investigation in rodent models is required to understand the toxicokinetics and potential for neurobehavioral changes following chronic, low-dose exposure.

  • Pathway Analysis: A deeper molecular analysis is necessary to fully elucidate the signaling cascades initiated by this compound that lead to oxidative stress and apoptosis in neurons. This includes investigating upstream triggers such as mitochondrial dysfunction and the specific caspases involved.

Understanding these mechanisms is essential for accurately assessing the risk associated with human exposure to this compound and for developing strategies to mitigate its potential neurotoxic effects.

References

Whitepaper: Tonalide (AHTN) as an Emerging Environmental Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tonalide (B74961) (AHTN) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including cosmetics, detergents, and perfumes.[1][2] Its extensive use and incomplete removal during wastewater treatment processes lead to its continuous release into the aquatic environment.[2][3] Due to its lipophilic nature, environmental persistence, and potential for bioaccumulation, this compound is now recognized as a significant emerging contaminant.[4][5][6] Ecotoxicological studies have raised concerns about its adverse effects on aquatic organisms, including potential endocrine-disrupting activities.[4][7] This technical guide provides a comprehensive overview of this compound's environmental role, summarizing its occurrence, toxicological profile, mechanisms of action, and the standard analytical protocols for its detection.

Physicochemical Properties

This compound, chemically known as 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline, possesses properties that contribute to its environmental persistence and bioaccumulation potential. It is a lipophilic compound, meaning it has a high affinity for fatty tissues in organisms and organic matter in sediment.[4] The technical product is a racemic mixture of two enantiomers.[8]

PropertyValueSource(s)
Chemical Name 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline[8]
Synonyms AHTN, Fixolid, Tonalid[8]
CAS Number 21145-77-7 / 1506-02-1[8]
Molecular Formula C₁₈H₂₆O[8]
Log K_ow_ (Octanol-Water Partition Coeff.) 5.4 - 5.7[8]
Water Solubility 1.25 mg/L[8]
Biodegradability Not readily biodegradable[8]

Environmental Fate and Occurrence

This compound is frequently detected in various environmental compartments globally, including surface water, wastewater, sediment, and aquatic biota.[5] Its presence is a direct consequence of discharge from wastewater treatment plants, where it is not completely removed.[2]

Table 1: Reported Environmental Concentrations of this compound (AHTN) This table summarizes concentrations found in different environmental matrices. Values can vary significantly based on location, proximity to urban areas, and wastewater treatment efficacy.

MatrixLocation/Study ContextConcentration RangeSource(s)
Wastewater Influent European WWTPs11.0 - 19.3 ng/L[3]
Wastewater Effluent European WWTPs2.2 - 8.8 ng/L (54-84% removal)[3]
Surface Water (River) Elbe River, Germany<22 ng/L to 117 ng/L[9]
Freshwater Sediment Global ReviewMean: 0.92 mg/kg d.w. in polluted areas[9]
Seawater Sediment Global ReviewPNEC*: 88.93 ng/g[6]
Biota (Fish Muscle) Lake Chaohu, ChinaMedian (of total musks): 4.41 ng/g d.w. (AHTN was 28.5% of total)[3]
Biota (Eel Fat) Polluted Areas, GermanyMean: 5017 µg/kg lipid[9]
Biota (Fish Plasma) Czech Republic RiversDetected, first evidence of accumulation in fish blood[2]
PNEC: Predicted No-Effect Concentration

Ecotoxicological Profile

This compound exhibits toxicity to a range of aquatic organisms, often at concentrations relevant to polluted environments.[4] Risk assessments indicate that this compound can pose a medium to high risk to sensitive species in both freshwater and marine ecosystems.[4][6]

Table 2: Selected Ecotoxicological Endpoints for this compound (AHTN) This table presents key toxicity data from studies on various aquatic species.

SpeciesTrophic LevelEndpointValue (µg/L)Source(s)
Phaeodactylum tricornutumMicroalgaIC₁₀ (Growth Inhibition)0.002[4]
Isochrysis galbanaMicroalgaIC₁₀ (Growth Inhibition)0.328[4]
Paracentrotus lividusEchinoderm (Sea Urchin)EC₅₀ (Larval Development)> 5 (No significant effect)[4]
Mytilus galloprovincialisBivalve (Mussel)Larval DevelopmentSignificant concentration-dependent effects[4]
Rana nigromaculataAmphibianAcute ToxicityMost sensitive of 8 species tested[1][5]
Various Freshwater Species-Criterion Continuous Concentration (CCC)22.43[1][5]
Various Freshwater Species-Criterion Maximum Concentration (CMC)59.39[1][5]

Mechanism of Action: Endocrine Disruption

A primary toxicological concern for this compound is its potential to act as an endocrine-disrupting chemical (EDC).[7][8] EDCs are substances that can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects.[10][11] this compound is suspected of mimicking natural hormones, thereby binding to hormone receptors and disrupting normal signaling pathways.[7][10]

Studies using in-vitro bioassays have shown that this compound can exhibit weak estrogenic activity by binding to the estrogen receptor (ER).[7] It may also interact with the androgen receptor (AR) and progesterone (B1679170) receptor (PR).[7][10] This interaction can trigger unintended hormonal responses or block the action of endogenous hormones.[12]

G cluster_extra Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound (AHTN) (Xenoestrogen) ER Estrogen Receptor (ER) (Inactive) This compound->ER Binds to receptor ER_AHTN Activated ER-AHTN Complex ER->ER_AHTN Conformational change ERE Estrogen Response Element (ERE) on DNA ER_AHTN->ERE Translocates to nucleus & binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Altered Protein Synthesis & Adverse Biological Response Transcription->Response

Caption: Simplified pathway of this compound acting as a xenoestrogen to induce a biological response.

Experimental Protocols

The accurate quantification of this compound in complex environmental matrices requires robust sample preparation and sensitive analytical techniques. The most common approach involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[13][14]

Protocol: Determination of this compound in Water by SPE-GC-MS

1. Sample Preparation: Solid-Phase Extraction (SPE) This protocol is a generalized representation based on common methodologies.[14][15]

  • Objective: To extract and concentrate this compound from a water sample while removing interfering substances.

  • Materials:

    • SPE Cartridge (e.g., C18 or polymeric sorbent like Oasis HLB).

    • Water sample (typically 50-500 mL, filtered).

    • Methanol (B129727) (for conditioning).

    • Ultrapure water (for equilibration).

    • Elution solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Nitrogen evaporator.

    • GC vials.

  • Procedure:

    • Cartridge Conditioning: Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.

    • Cartridge Equilibration: Pass 5-10 mL of ultrapure water through the cartridge to prepare it for the aqueous sample.

    • Sample Loading: Pass the filtered water sample through the cartridge at a steady flow rate (e.g., 5-10 mL/min). This compound will adsorb to the sorbent.

    • Washing (Optional): Wash the cartridge with a small volume of ultrapure water to remove hydrophilic interferences.

    • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-30 minutes.

    • Elution: Pass a small volume (e.g., 2 x 4 mL) of elution solvent through the cartridge to desorb the this compound. Collect the eluate.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100-500 µL) of a suitable solvent (e.g., Isooctane or Hexane) and transfer to a GC vial for analysis.

2. Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS) This protocol outlines typical GC-MS parameters for this compound analysis.[14][16]

  • Objective: To separate this compound from other compounds in the extract and to provide definitive identification and quantification.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector.

    • Capillary Column: Typically a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[16]

  • Typical GC Parameters:

    • Injector Temperature: 280-300°C.[16]

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

    • Oven Temperature Program:

      • Initial Temp: 50-70°C, hold for 1-2 min.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final Hold: 5-10 min.[16]

  • Typical MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • MS Source Temperature: 230°C.[16]

    • Acquisition Mode: Can be full scan to identify unknowns or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantifying target compounds like this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection & Filtration SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Elute 3. Elution & Concentration SPE->Elute Recon 4. Reconstitution in Solvent Elute->Recon GC 5. GC Injection & Separation Recon->GC Inject Extract MS 6. MS Detection & Ionization GC->MS Data 7. Data Processing (Quantification) MS->Data Result Final Concentration Report Data->Result

Caption: Standard experimental workflow for the analysis of this compound in water samples.

Conclusion and Outlook

The available scientific evidence confirms that this compound is a ubiquitous environmental contaminant resulting from widespread consumer use.[5][9] Its physicochemical properties facilitate persistence in sediment and bioaccumulation in aquatic life, with concentrations in some polluted areas reaching levels that may pose a risk to sensitive organisms.[4][6][9] The primary toxicological concern is its potential for endocrine disruption, which warrants further investigation into its long-term, sublethal effects on wildlife and, potentially, human health.[7][8]

Continued monitoring of this compound in the environment is essential. Furthermore, the development of advanced wastewater treatment technologies capable of more effectively removing such persistent micropollutants is critical to mitigating environmental risk. For researchers, a deeper understanding of its enantiomer-specific fate and toxicity could provide more refined risk assessments.

References

Tonalide's Impact on Cellular Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonalide (AHTN), a synthetic polycyclic musk widely used as a fragrance ingredient, has garnered significant scientific attention due to its potential effects on cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with cellular systems, with a focus on its endocrine-disrupting properties, induction of oxidative stress, and neurotoxic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a resource for researchers and professionals in drug development and toxicology.

Endocrine Disruption: Interaction with Steroid Hormone Receptors

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. Its primary mechanisms of endocrine disruption involve interactions with estrogen, androgen, and progesterone (B1679170) receptors.

Estrogenic and Anti-Estrogenic Effects

This compound exhibits weak estrogenic activity, primarily through its interaction with the estrogen receptor alpha (ERα). In vitro studies using human breast cancer cell lines, such as MCF-7, have demonstrated that this compound can induce cell proliferation, a hallmark of estrogenic action.[1] However, it also displays anti-estrogenic activity, particularly by antagonizing the estrogen receptor beta (ERβ).

Anti-Androgenic and Anti-Progestogenic Activities

This compound has been shown to act as an antagonist to the androgen receptor (AR) and the progesterone receptor (PR), inhibiting the binding of their natural ligands. This anti-androgenic and anti-progestogenic activity has been demonstrated in various in vitro reporter gene assays.

Quantitative Data on Endocrine Disruption

The following table summarizes the quantitative data from various studies on the endocrine-disrupting effects of this compound.

ParameterReceptorCell Line/SystemEffectConcentration/ValueReference
EC50 Estrogen ReceptorYeast-based assayAgonist~10 µM[1]
Cell Proliferation Estrogen ReceptorMCF-7 cellsIncreased proliferation1-10 µM[1]
IC50 Androgen ReceptorReporter gene assayAntagonistNot explicitly found
IC50 Progesterone ReceptorReporter gene assayAntagonistNot explicitly found
Gene Expression Estrogen ReceptorMale medaka (in vivo)Upregulation of vitellogenin (vtg1)Not specified[2]
Gene Expression Estrogen ReceptorSheepshead minnow larvae (in vivo)Downregulation of vitellogenin (vtg1)50 µg/L[3]

Induction of Oxidative Stress

Exposure to this compound has been linked to the induction of oxidative stress in various biological systems, particularly in aquatic organisms. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Effects on Antioxidant Enzymes and Lipid Peroxidation

Studies in fish have shown that this compound can alter the activity of key antioxidant enzymes and increase lipid peroxidation, a marker of oxidative damage to cell membranes.

Quantitative Data on Oxidative Stress Markers

The table below presents quantitative data on the effects of this compound on oxidative stress biomarkers in aquatic species.

BiomarkerSpeciesTissueExposure ConcentrationEffectReference
Catalase (CAT) Activity Zebrafish (Danio rerio)Whole body500 ng/LSignificant decrease[2]
Lipid Peroxidation (TBARS) Zebrafish (Danio rerio)Whole body500 ng/L and 50,000 ng/LSignificant increase[2]
Acetylcholinesterase (AChE) Clams (Ruditapes philippinarum)Not specified0.005-50 µg/L (21 days)Significant inhibition[3]
Cyclooxygenase (COX) Clams (Ruditapes philippinarum)Not specified0.005-50 µg/L (21 days)Significant inhibition[3]

Neurotoxic Potential

Emerging evidence suggests that this compound may possess neurotoxic properties. Its effects on the nervous system are thought to be mediated, in part, by the inhibition of key enzymes involved in neurotransmission.

Inhibition of Acetylcholinesterase

This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and potential neurotoxic effects.

Signaling Pathways Implicated in this compound's Effects

Based on the available evidence, this compound's cellular effects are mediated through several key signaling pathways.

Steroid Hormone Receptor Signaling

This compound's interaction with ER, AR, and PR directly implicates the steroid hormone signaling pathways. Upon binding, these receptors can translocate to the nucleus and act as transcription factors, regulating the expression of target genes involved in a wide range of physiological processes, including cell proliferation, differentiation, and reproduction.

G cluster_nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Agonist (α) Antagonist (β) AR Androgen Receptor (AR) This compound->AR Antagonist PR Progesterone Receptor (PR) This compound->PR Antagonist ERE Estrogen Response Element (ERE) ER->ERE ARE Androgen Response Element (ARE) AR->ARE PRE Progesterone Response Element (PRE) PR->PRE Nucleus Nucleus Gene_Expression Altered Gene Expression (e.g., vtg1) ERE->Gene_Expression ARE->Gene_Expression PRE->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, etc.) Gene_Expression->Cellular_Responses G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Increases Antioxidant_Enzymes Antioxidant Enzymes (e.g., Catalase) This compound->Antioxidant_Enzymes Decreases Activity Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Activates Neuronal_Signaling Altered Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tonalide in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of personal care products and detergents. Due to its extensive use and incomplete removal during wastewater treatment, this compound is frequently detected in various environmental water bodies. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its monitoring in aqueous matrices. This document provides detailed application notes and protocols for the determination of this compound in water samples using two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development.

Analytical Methods Overview

Two primary methods are detailed for the quantification of this compound in water samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile organic compounds. This method offers high chromatographic resolution and sensitive detection, making it suitable for the analysis of this compound.[1][2]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for the analysis of trace-level contaminants in complex matrices. UPLC provides rapid separations, while tandem mass spectrometry ensures high specificity and accurate quantification.[3][4]

For both methods, a crucial sample preparation step, Solid-Phase Extraction (SPE), is employed to concentrate the analyte and remove interfering matrix components.

Data Presentation

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: GC-MS Method Performance

ParameterValueReference
Linearity (R²)0.9991[5]
Limit of Detection (LOD)0.07 µg/L[5]
Limit of Quantification (LOQ)0.2 µg/LEstimated based on LOD
Recovery102.9 ± 4.8%[5]
Precision (%RSD)< 10%Typical for method

Table 2: UPLC-MS/MS Method Performance (Expected)

ParameterValueReference
Linearity (R²)> 0.99Typical for method
Limit of Detection (LOD)< 0.1 ng/L[6]
Limit of Quantification (LOQ)< 0.5 ng/LTypical for method
Recovery80 - 115%Typical for method
Precision (%RSD)< 15%[4]

Experimental Workflow

The general experimental workflow for the analysis of this compound in water samples is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Remove Particulates SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Analyte Enrichment Elution 4. Elution & Concentration SPE->Elution Reconstitution 5. Reconstitution Elution->Reconstitution GCMS 6a. GC-MS Analysis Reconstitution->GCMS GC-amenable solvent LCMSMS 6b. UPLC-MS/MS Analysis Reconstitution->LCMSMS LC-amenable solvent DataAcquisition 7. Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Figure 1. Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: this compound Analysis by GC-MS

This protocol details the determination of this compound in water samples using Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., Phenylethyl propionate)

  • Methanol (B129727), HPLC grade

  • Cyclohexane (B81311), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 60 mg/3 mL)

  • 0.45 µm membrane filters

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 10 mL of methanol through the SPE cartridge.[5] Do not allow the sorbent to dry.

  • Equilibration: Pass 6 mL of deionized water followed by 6 mL of acidified water (0.1% v/v HCl) through the cartridge.[5]

  • Sample Loading: Filter the water sample (50 mL) through a 0.45 µm membrane filter. Load the filtered sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[5]

  • Washing: Wash the cartridge with 6 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.[5]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[5] Reconstitute the residue in 1 mL of cyclohexane containing the internal standard.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 200°C at 15°C/min

    • Ramp to 300°C at 20°C/min, hold for 5 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound (AHTN): m/z 243 (quantifier), 258 (qualifier)

4. Data Analysis and Quantification

  • Identify this compound based on its retention time and the presence of the quantifier and qualifier ions.

  • Quantify the concentration of this compound using a calibration curve prepared from analytical standards.

Protocol 2: this compound Analysis by UPLC-MS/MS

This protocol provides a method for the ultra-sensitive quantification of this compound in water samples using UPLC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., this compound-d3) as an internal standard

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 60 mg/3 mL)

  • 0.22 µm syringe filters

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the SPE procedure outlined in Protocol 1, steps 2.1 to 2.6.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water containing the isotopically labeled internal standard. Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

3. UPLC-MS/MS Instrumental Analysis

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound (AHTN):

      • Precursor Ion (m/z): 259.2

      • Product Ion 1 (Quantifier): 244.2 (Collision Energy: 15 eV)

      • Product Ion 2 (Qualifier): 201.2 (Collision Energy: 25 eV)

    • This compound-d3 (Internal Standard):

      • Precursor Ion (m/z): 262.2

      • Product Ion: 247.2 (Collision Energy: 15 eV)

4. Data Analysis and Quantification

  • Identify this compound based on its retention time and the co-elution of its MRM transitions.

  • Quantify the concentration of this compound using the internal standard method and a calibration curve prepared from analytical standards.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation and analytical stages, highlighting the key decisions and processes involved.

Analytical Decision Tree start Start: Water Sample sample_prep Sample Preparation (Filtration & SPE) start->sample_prep extract Concentrated Extract sample_prep->extract decision Choose Analytical Technique extract->decision gcms GC-MS decision->gcms Volatility: High Concentration: µg/L lcmsms UPLC-MS/MS decision->lcmsms Polarity: Moderate Concentration: ng/L gcms_analysis Derivatization (if needed) & GC-MS Analysis gcms->gcms_analysis lcmsms_analysis Direct Injection & UPLC-MS/MS Analysis lcmsms->lcmsms_analysis data_analysis Data Processing & Quantification gcms_analysis->data_analysis lcmsms_analysis->data_analysis end End: Reported Concentration data_analysis->end

Figure 2. Decision tree for this compound analysis method selection.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Analysis of Tonalide in Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and cleanup of Tonalide (AHTN), a common polycyclic synthetic musk, from complex sediment matrices. Due to their lipophilic nature, synthetic musks tend to accumulate in solid environmental samples like sediment, necessitating a sensitive and efficient analytical methodology.[1] The protocol employs an initial solvent extraction of the sediment, followed by a critical solid-phase extraction (SPE) cleanup step to remove interfering co-extractives prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers in environmental science and analytical chemistry, providing a clear workflow to achieve high recovery and low detection limits for this compound.

Introduction

Synthetic musks, such as this compound (AHTN), are widely used as fragrance ingredients in a vast array of consumer products.[2] Their extensive use and subsequent release into the environment through wastewater have led to their classification as persistent organic pollutants.[1] this compound's chemical properties cause it to adsorb to particulate matter and accumulate in sediment, where concentrations can reach several thousand ng/g.[3] Accurate quantification of this compound in sediment is crucial for assessing environmental contamination and potential ecological risks.

However, the complexity of the sediment matrix presents a significant analytical challenge, requiring extensive sample preparation to isolate the analyte of interest from interfering substances. This protocol utilizes a primary solvent extraction followed by SPE for sample cleanup. SPE is a highly effective technique for removing interferences and concentrating the analyte, thereby improving the sensitivity and reliability of the subsequent chromatographic analysis.[4] This note provides a step-by-step guide for sample preparation, SPE cleanup, and instrumental analysis, along with expected performance data.

Experimental Protocol

This protocol is divided into three main stages: (1) Pressurized Solvent Extraction from Sediment, (2) Solid-Phase Extraction (SPE) Cleanup, and (3) GC-MS Analysis.

Materials and Reagents
  • SPE Cartridges: Florisil SPE cartridges (e.g., 500 mg, 6 mL). Florisil is effective for cleaning up extracts containing polycyclic musks.[5][6]

  • This compound (AHTN) Analytical Standard: Purity >98%

  • Solvents: HPLC or pesticide residue grade n-Hexane, Acetone, Dichloromethane (DCM), Ethyl Acetate.

  • Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).

  • Apparatus: Pressurized liquid extraction (PLE) system (e.g., Accelerated Solvent Extraction - ASE®), SPE vacuum manifold, centrifuge, rotary evaporator or nitrogen evaporator, GC-MS system.

Sample Preparation & Initial Extraction
  • Sediment Preparation: Freeze-dry the sediment sample until a constant weight is achieved. Sieve the dried sediment through a 2 mm mesh to remove large debris and ensure homogeneity.[1]

  • Pressurized Liquid Extraction (PLE):

    • Mix 5.0 g of the dried, sieved sediment with a drying agent like anhydrous sodium sulfate.

    • Pack the mixture into a PLE cell.

    • Extract the sample using a mixture of n-Hexane:Acetone (4:1, v/v) at an elevated temperature (e.g., 80°C).[3] PLE is an efficient alternative to traditional methods like Soxhlet extraction.[7]

    • Perform two static extraction cycles to ensure exhaustive extraction.[3]

  • Concentration: Collect the extract and concentrate it to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. This initial extract is now ready for cleanup.

Solid-Phase Extraction (SPE) Cleanup Protocol

The following steps detail the cleanup of the solvent extract using a Florisil cartridge.[5][6]

  • Cartridge Conditioning:

    • Pass 6 mL of n-Hexane through the Florisil SPE cartridge to wet the sorbent.[5]

    • Follow with 6 mL of Dichloromethane (DCM).[5]

    • Finally, equilibrate the cartridge by passing another 6 mL of n-Hexane. Do not allow the cartridge to go dry before loading the sample.[8]

  • Sample Loading:

    • Load the 1-2 mL concentrated extract from the PLE step onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent at a slow, controlled flow rate (approx. 1 mL/min).[5]

  • Washing (Interference Elution):

    • Wash the cartridge with a small volume (e.g., 5 mL) of a solvent mixture slightly more polar than n-Hexane to elute weakly retained interferences while this compound remains adsorbed. A mixture of n-Hexane:DCM could be used.

  • Analyte Elution:

    • Elute the target analyte, this compound, from the cartridge using 10 mL of a more polar solvent, such as Dichloromethane (DCM) or a mixture of n-Hexane:Ethyl Acetate.[5]

    • Collect the eluate in a clean collection tube.

  • Final Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as ethyl acetate.[9]

    • Transfer the final extract to a GC vial for analysis.

Workflow Diagram

SPE_Workflow Figure 1: this compound Extraction and Analysis Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup (Florisil) cluster_analysis Final Analysis Sediment 1. Sediment Sample FreezeDry 2. Freeze-Drying & Sieving Sediment->FreezeDry PLE 3. Pressurized Liquid Extraction (n-Hexane:Acetone) FreezeDry->PLE Concentrate1 4. Concentrate Extract PLE->Concentrate1 Condition 5. Condition Cartridge (DCM, n-Hexane) Load 6. Load Sample Extract Concentrate1->Load Wash 7. Wash Interferences Elute 8. Elute this compound (DCM) Concentrate2 9. Evaporate & Reconstitute (Ethyl Acetate) Elute->Concentrate2 GCMS 10. GC-MS Analysis Concentrate2->GCMS Concentrate2->GCMS

Caption: Experimental workflow for this compound analysis in sediment.

Quantitative Performance Data

The following table summarizes the typical performance data for the analysis of this compound and other synthetic musks in sediment using methods incorporating solvent extraction, SPE cleanup, and GC-MS analysis.

ParameterThis compound (AHTN)General Polycyclic MusksReference
Method Detection Limit (MDL/LOD) 0.1 ng/g0.02 - 0.14 ng/g[9][10]
Average Recovery 70% - 103%61% - 121.5%[3][9]
Relative Standard Deviation (RSD) < 15%0.97% - 19.5%[3][10]

Note: Performance characteristics can vary based on sediment matrix complexity, instrumentation, and specific laboratory conditions.

Conclusion

This application note provides a comprehensive protocol for the extraction and cleanup of this compound from sediment samples. The combination of pressurized liquid extraction and subsequent solid-phase extraction cleanup with Florisil provides an effective means to remove matrix interferences, allowing for sensitive and accurate quantification by GC-MS. The method achieves good recoveries and low detection limits, making it highly suitable for routine environmental monitoring and research applications focused on personal care product pollutants.[9][10]

References

Application Note: Quantification of Tonalide in Environmental and Cosmetic Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of Tonalide (AHTN), a common synthetic musk fragrance, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and quality control professionals in environmental monitoring and the cosmetics industry. The protocol covers sample preparation, GC-MS analysis parameters, and data processing. Furthermore, this document presents a summary of quantitative performance data and includes a visual representation of the experimental workflow.

Introduction

This compound, chemically known as 6-acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN), is a widely used polycyclic synthetic musk in a variety of consumer products, including perfumes, detergents, and cosmetics.[1] Due to its extensive use and persistence, this compound is frequently detected in environmental compartments such as water, sediment, and biota.[1][2] Consequently, robust and reliable analytical methods are required for its accurate quantification to assess its environmental fate and potential human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.[3] This application note details a validated GC-MS method for the quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. Below are recommended protocols for water, sediment/soil, and cosmetic samples.

a) Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the extraction and pre-concentration of this compound from aqueous matrices.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or hexane (B92381) (e.g., 2 x 3 mL).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a solvent suitable for GC-MS analysis, such as hexane or iso-octane.

b) Sediment and Soil Samples: Soxhlet Extraction

For solid matrices like sediment and soil, Soxhlet extraction is an effective method for the exhaustive extraction of this compound.[1]

  • Sample Preparation: Homogenize the sample and air-dry or freeze-dry it. A known amount of the dried sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate.

  • Extraction: Place the sample in a Soxhlet thimble and extract with a suitable solvent, such as a hexane/acetone mixture (1:1 v/v), for a minimum of 8 hours.

  • Clean-up: The resulting extract may require a clean-up step to remove interfering co-extracted substances. This can be achieved using column chromatography with silica (B1680970) gel or Florisil.

  • Concentration and Reconstitution: The cleaned extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis as described in the SPE protocol.

c) Cosmetic and Personal Care Products: Liquid-Liquid Extraction (LLE)

For liquid or semi-solid cosmetic products, a liquid-liquid extraction can be employed.

  • Sample Dissolution: Dissolve a known amount of the sample (e.g., 1 g) in a suitable solvent system, for example, a mixture of water and methanol.

  • Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent such as hexane or dichloromethane. Shake the mixture vigorously and allow the layers to separate.

  • Collection and Repetition: Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to ensure complete extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate the extract to a suitable volume for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters have been shown to be effective for the analysis of this compound.[4]

Gas Chromatograph (GC) Conditions:

ParameterValue
Column Agilent HP-88 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 120 °C (hold for 4 min), ramp to 320 °C at 15 °C/min, hold at 320 °C for 3 min

Mass Spectrometer (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for this compound:

For quantitative analysis, it is crucial to select appropriate ions for monitoring. The mass spectrum of this compound is dominated by a few key fragment ions. The molecular ion (m/z 258) is often of low abundance. The most abundant and characteristic fragment ion is typically used for quantification (quantifier ion), while other significant ions are used for confirmation (qualifier ions).

  • Recommended Quantifier Ion (m/z): 243 (M-15, loss of a methyl group)

  • Recommended Qualifier Ions (m/z): 215, 200

The ratio of the qualifier ions to the quantifier ion should be monitored and compared to that of a known standard to confirm the identity of this compound in the samples.

Data Presentation

The quantitative performance of the described method is summarized in the table below. This data has been compiled from various studies and represents typical expected values.

ParameterMatrixValueReference
Limit of Detection (LOD) Sediment0.15 µg/kg (dry weight)[1]
Recovery Water102.9 ± 4.8%[4]
Retention Time -Approximately 11.57 min[4]
Linearity (R²) -> 0.99 (typical)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical protocol for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Water, Sediment, Cosmetic) extraction Extraction (SPE, Soxhlet, LLE) sample->extraction cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution in Solvent cleanup->reconstitution gc_ms GC-MS System reconstitution->gc_ms Inject Sample data_acq Data Acquisition (SIM Mode) gc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration Chromatogram calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification result Final Result (Concentration) quantification->result

Caption: Experimental workflow for this compound quantification.

sample_preparation_decision start Select Sample Matrix water Water start->water solid Sediment / Soil start->solid cosmetic Cosmetic / PCP start->cosmetic spe Solid-Phase Extraction (SPE) water->spe Aqueous Matrix soxhlet Soxhlet Extraction solid->soxhlet Solid Matrix lle Liquid-Liquid Extraction (LLE) cosmetic->lle Liquid/Semi-Solid Matrix

Caption: Decision tree for sample preparation method selection.

References

Application Notes and Protocols for In Vitro Tonalide Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the potential toxicity of Tonalide (B74961), a synthetic musk fragrance ingredient, using a panel of in vitro assays. The described methods are designed to evaluate key toxicological endpoints, including cytotoxicity, genotoxicity, endocrine disruption, and neurotoxicity.

Introduction

This compound (AHTN), a polycyclic musk, is widely used in a variety of personal care and household products.[1] Due to its widespread use and potential for human exposure, a thorough toxicological assessment is crucial. In vitro assays offer a valuable tool for screening potential toxic effects, providing mechanistic insights and reducing the reliance on animal testing. This document outlines protocols for a battery of in vitro assays to characterize the toxicological profile of this compound.

Data Presentation: Summary of this compound In Vitro Toxicity

The following tables summarize quantitative data on the in vitro toxicity of this compound across different toxicological endpoints.

Table 1: Cytotoxicity of this compound

Cell LineAssayExposure TimeEndpointIC50 / EC50Reference
HepG2 (Human Hepatoma)MTT Assay72 hoursCell ViabilityNot explicitly found, but cytotoxicity is a known endpoint.[2][3]
Primary Cortical NeuronsMTT Assay24 hoursNeuronal ViabilityConcentration-dependent effects observed, specific IC50 not provided.[4]
Freshwater Mussel (Lampsilis cardium) GlochidiaStatic Test24 hoursViability (LC50)454 - 850 µg/L[5]
Freshwater Mussel (Lampsilis cardium) GlochidiaStatic Test48 hoursViability (LC50)281 - 1181 µg/L[5]
Freshwater Mussel (Lampsilis cardium) JuvenilesStatic Test96 hoursGrowth (EC50)108 - 1034 µg/L[5]

Table 2: Genotoxicity of this compound

Cell Line/OrganismAssayExposure TimeConcentration RangeObserved EffectReference
Human LymphocytesMicronucleus Test-Up to cytotoxic dosesNo genotoxicity observed.[6]
HepG2 (Human Hepatoma)Micronucleus Test-Up to cytotoxic dosesNo genotoxicity observed.[6]
Dreissena polymorphaComet Assay21 days100 - 500 ng/LHigh potential for DNA strand breaks.[7]
Marine Clams (Ruditapes philippinarum)Comet Assay21 days0.005 - 50 µg/LIncreased DNA damage.

Table 3: Endocrine Disrupting Effects of this compound

Cell LineAssayEndpointObserved EffectReference
MCF-7 (Human Breast Cancer)E-Screen AssayEstrogenic ActivityEstrogenic activity detected.[8][9]
HEK293 (Human Embryonic Kidney)Reporter Gene AssayEstrogenic/Antiestrogenic ActivityAntiestrogenic activity observed.[9]
H295R (Human Adrenocortical Carcinoma)-Progesterone (B1679170) and Cortisol ProductionInhibition of progesterone and cortisol production.[9]
VM7Luc4E2 (MCF7-derived)ERα Reporter Gene AssayERα ActivationPotential for ERα modulation.[10]

Table 4: Neurotoxicity of this compound

Organism/Cell LineAssayExposure TimeConcentration RangeObserved EffectReference
Marine Clams (Ruditapes philippinarum)Acetylcholinesterase (AChE) and Cyclooxygenase (COX) Activity21 days0.005 - 50 µg/LSignificant inhibition of AChE and COX.[11]
Sheepshead Minnow (Cyprinodon variegatus) LarvaeGene Expression (cyp19 and vtg1)3 days50 µg/LSignificant downregulation of cyp19 and vtg1.[11]
Rat Primary Cortical NeuronsNeurite Outgrowth, Mitochondrial Damage, Apoptosis--Potential for neurotoxic effects.[12]

Experimental Protocols

Hepatotoxicity Assessment in HepG2 Cells

This protocol describes a method to assess the cytotoxicity of this compound in the human hepatoma cell line HepG2.

Experimental Workflow for HepG2 Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay MTT Assay culture Culture HepG2 cells in DMEM (10% FBS, 1% Pen-Strep) seed Seed 1x10^4 cells/well in 96-well plate culture->seed adhere Incubate overnight to allow adherence seed->adhere prepare Prepare serial dilutions of this compound adhere->prepare treat Treat cells with this compound (include vehicle control) prepare->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution (0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing this compound-induced cytotoxicity in HepG2 cells.

Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[2]

  • Seeding: Seed the HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate the plate for 72 hours.[13]

  • MTT Assay:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15]

Genotoxicity Assessment using the Comet Assay

This protocol outlines the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks in cells exposed to this compound.

Experimental Workflow for the Comet Assay

G cluster_cell Cell Treatment & Embedding cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Visualization treat Treat cells with this compound embed Embed cells in low-melting-point agarose (B213101) treat->embed slide Layer on microscope slide embed->slide lyse Lyse cells in high salt/detergent solution slide->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electro Perform electrophoresis unwind->electro neutralize Neutralize pH electro->neutralize stain Stain DNA with fluorescent dye neutralize->stain visualize Visualize and score comets stain->visualize

Caption: Workflow for detecting DNA damage using the Comet Assay.

Protocol:

  • Cell Treatment: Expose the selected cell line (e.g., HepG2 or primary lymphocytes) to various concentrations of this compound for a defined period.

  • Cell Embedding:

    • Mix a suspension of treated cells with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.

    • Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.[16]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[16]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[16]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage by measuring the percentage of DNA in the comet tail, tail length, and tail moment using specialized software.[17]

Endocrine Disruption Assessment using an ERα Reporter Gene Assay

This protocol describes a reporter gene assay to screen for the estrogenic or anti-estrogenic activity of this compound by measuring the activation of the estrogen receptor alpha (ERα).

Signaling Pathway for ERα Activation

G This compound This compound (Ligand) ER Estrogen Receptor (ERα) This compound->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Activates Transcription Signal Light Signal Reporter->Signal Produces

Caption: Simplified signaling pathway for ligand-induced ERα activation.

Protocol:

  • Cell Culture: Use a stable cell line expressing ERα and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE), such as VM7Luc4E2 cells.[10]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Treatment:

    • For agonist screening, treat the cells with various concentrations of this compound.

    • For antagonist screening, co-treat the cells with a known ERα agonist (e.g., 17β-estradiol) and various concentrations of this compound.

    • Include appropriate controls (vehicle, agonist only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • For agonist activity, calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50.

    • For antagonist activity, calculate the percentage inhibition of the agonist-induced luciferase activity and determine the IC50.[18][19]

Neurotoxicity Assessment in Primary Cortical Neurons

This protocol provides a method for evaluating the neurotoxic potential of this compound on primary cortical neurons.

Experimental Workflow for Primary Neuron Neurotoxicity Assay

G cluster_culture Primary Neuron Culture cluster_treat This compound Treatment cluster_assess Neurotoxicity Assessment dissect Dissect cortices from embryonic rats/mice dissociate Dissociate tissue into single cells dissect->dissociate plate Plate neurons on coated coverslips dissociate->plate culture Culture for several days to allow maturation plate->culture prepare Prepare this compound dilutions culture->prepare treat Expose neurons to this compound prepare->treat incubate Incubate for a defined period (e.g., 24h) treat->incubate viability Assess cell viability (e.g., MTT) incubate->viability morphology Analyze neurite outgrowth (immunostaining) viability->morphology apoptosis Measure apoptosis markers (e.g., Caspase-3) morphology->apoptosis

Caption: Workflow for assessing neurotoxicity in primary cortical neurons.

Protocol:

  • Primary Neuron Isolation and Culture:

    • Dissect the cerebral cortices from embryonic day 17-18 rat or mouse pups.

    • Digest the tissue with trypsin and gently triturate to obtain a single-cell suspension.[4]

    • Plate the neurons onto poly-D-lysine coated plates or coverslips in a neurobasal medium supplemented with B27.[8]

    • Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.[6]

  • This compound Treatment: Expose the mature neuronal cultures to a range of this compound concentrations for 24 hours.

  • Neurotoxicity Endpoints:

    • Neuronal Viability: Perform an MTT assay as described in the hepatotoxicity protocol.

    • Neurite Outgrowth: Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin). Capture images and quantify neurite length and branching using image analysis software.[12]

    • Apoptosis: Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay kit.[4]

Signaling Pathways in this compound Toxicity

Understanding the molecular pathways affected by this compound is crucial for a comprehensive toxicity assessment. The following diagrams illustrate putative signaling pathways involved in this compound-induced toxicity.

Putative Signaling Pathway for this compound-Induced Hepatotoxicity

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS StressKinase Stress Kinase Activation (e.g., JNK) ROS->StressKinase Mito Mitochondrial Dysfunction StressKinase->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed pathway for this compound-induced liver cell toxicity.

Putative Signaling Pathway for this compound-Induced Genotoxicity

G This compound This compound ROS Oxidative Stress This compound->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Repair DNA Repair Pathways DNA_Damage->Repair Mutation Mutation/Genomic Instability DNA_Damage->Mutation If unrepaired G This compound This compound Neurotransmitter Neurotransmitter System Disruption (e.g., AChE inhibition) This compound->Neurotransmitter Ca_Homeostasis Altered Ca2+ Homeostasis Neurotransmitter->Ca_Homeostasis Mito Mitochondrial Dysfunction Ca_Homeostasis->Mito Neuronal_Damage Neuronal Damage / Apoptosis Mito->Neuronal_Damage

References

Application Notes and Protocols for Studying the In Vitro Effects of Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Tonalide, a synthetic polycyclic musk commonly used as a fragrance ingredient. The following protocols detail established in vitro assays to assess its potential endocrine-disrupting, cytotoxic, and genotoxic activities.

Introduction

This compound (AHTN) has been detected in various environmental and human samples, raising concerns about its potential impact on human health. In vitro cell culture models are invaluable tools for elucidating the mechanisms of action of such compounds. This document outlines detailed protocols for studying this compound's effects on estrogenic and androgenic pathways, steroidogenesis, cell viability, and DNA integrity.

Cell Culture Protocols

Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained according to their specific requirements.

MCF-7 Human Breast Adenocarcinoma Cell Line

MCF-7 cells are widely used to assess estrogenic activity due to their expression of the estrogen receptor alpha (ERα).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1][2]

  • Subculturing: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[1]

H295R Human Adrenocortical Carcinoma Cell Line

The H295R cell line is a model for studying steroidogenesis as it expresses key enzymes involved in the synthesis of steroid hormones.

  • Growth Medium: DMEM/F12 medium supplemented with 2.5% Nu-Serum I, 1% ITS+ Premix (containing insulin, transferrin, selenium, and linoleic acid).[3]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculturing: When cells reach 80% confluency, detach using Trypsin-EDTA. Retain floating cells by gentle centrifugation and add them back to the flask with the adherent population.[3]

HEK293 Human Embryonic Kidney Cell Line

HEK293 cells are commonly used for reporter gene assays due to their high transfection efficiency.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • Subculturing: When cells reach 80-90% confluency, detach using Trypsin-EDTA or by gentle cell scraping.[6]

Experimental Protocols

Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay determines the concentration range of this compound that is non-toxic to the cells, which is crucial for subsequent mechanistic studies.

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell death or reduced cell number.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad to determine the IC50 (e.g., 0.1 to 100 µM). Replace the medium in the wells with the this compound dilutions and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in medium) to each well. Incubate for 2-3 hours.[7]

  • Dye Extraction: Wash the cells with PBS and add 150 µL of destain solution (50% ethanol, 1% acetic acid in water) to each well.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[7]

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
Vehicle Control100
0.1
1
10
50
100
Estrogenic Activity: E-Screen (Estrogen-sensitive MCF-7 Cell Proliferation) Assay

This assay assesses the potential of this compound to induce cell proliferation in estrogen-sensitive cells.

Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. This increased cell number can be quantified to determine the estrogenic potential of a test compound.[9][10]

Protocol:

  • Hormone Deprivation: Culture MCF-7 cells in phenol (B47542) red-free EMEM supplemented with charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.

  • Cell Seeding: Plate the hormone-deprived cells in a 96-well plate at a density of 3 x 10^3 cells/well.

  • This compound Treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (17β-estradiol, e.g., 1 nM) and a vehicle control. Incubate for 6 days.

  • Cell Number Quantification: At the end of the incubation, quantify the cell number using a suitable method such as the Sulforhodamine B (SRB) assay or by direct cell counting.

Data Presentation:

TreatmentConcentrationProliferative Effect (Fold change vs. Vehicle)
Vehicle Control-1.0
17β-Estradiol1 nM
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3
Androgenic/Anti-Androgenic Activity: Androgen Receptor (AR) Reporter Gene Assay

This assay determines if this compound can activate or inhibit the androgen receptor.

Principle: Cells (e.g., HEK293) are transiently or stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by an agonist leads to the expression of the reporter gene.

Protocol:

  • Cell Transfection (for transient assays): Co-transfect HEK293 cells with an AR expression plasmid and an ARE-luciferase reporter plasmid.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • This compound Treatment:

    • Agonist activity: Treat cells with various non-cytotoxic concentrations of this compound. Include a positive control (e.g., dihydrotestosterone, DHT, 10 nM) and a vehicle control.

    • Antagonist activity: Co-treat cells with a fixed concentration of DHT (e.g., 0.1 nM) and varying concentrations of this compound. Include a positive antagonist control (e.g., flutamide).

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Presentation:

Agonist Activity:

TreatmentConcentrationLuciferase Activity (Fold change vs. Vehicle)
Vehicle Control-1.0
DHT10 nM
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3

Antagonist Activity:

TreatmentThis compound Conc.% Inhibition of DHT-induced Luciferase Activity
DHT (0.1 nM)-0
DHT + Flutamide1 µM
DHT + this compoundConc. 1
DHT + this compoundConc. 2
DHT + this compoundConc. 3
Effects on Steroidogenesis: H295R Steroidogenesis Assay

This assay evaluates the effect of this compound on the production of key steroid hormones. This protocol is based on the OECD Test Guideline 456.[11][12][13]

Principle: The H295R cell line expresses the necessary enzymes for the synthesis of androgens and estrogens. The levels of testosterone (B1683101) and 17β-estradiol in the culture medium are measured after exposure to the test chemical.[14]

Protocol:

  • Cell Seeding: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.[14]

  • This compound Treatment: Expose the cells to at least seven concentrations of this compound (in triplicate) for 48 hours. Include a solvent control, a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).[11][14]

  • Medium Collection: After 48 hours, collect the culture medium for hormone analysis.[14]

  • Hormone Measurement: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.[11]

  • Cell Viability: Assess cell viability in the wells after medium collection to ensure that observed effects on hormone levels are not due to cytotoxicity.[11]

Data Presentation:

This compound Conc.Testosterone (Fold change vs. Vehicle)17β-Estradiol (Fold change vs. Vehicle)Cell Viability (%)
Vehicle Control1.01.0100
Forskolin
Prochloraz
Conc. 1
Conc. 2
Conc. 3
...
Genotoxicity Assessment: Alkaline Comet Assay

This assay detects DNA strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at high pH. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[15][16][17]

Protocol:

  • Cell Treatment: Treat cells with non-cytotoxic concentrations of this compound for a short period (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide or methyl methanesulfonate) and a vehicle control.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[17]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.[15][16]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA).

Data Presentation:

TreatmentConcentration% Tail DNA (Mean ± SD)
Vehicle Control-
Positive Control
This compoundConc. 1
This compoundConc. 2
This compoundConc. 3

Visualizations

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_assays In Vitro Assays MCF7 MCF-7 Cytotoxicity Cytotoxicity Assay (Neutral Red) MCF7->Cytotoxicity Estrogenicity Estrogenicity Assay (E-Screen) MCF7->Estrogenicity Genotoxicity Genotoxicity Assay (Comet Assay) MCF7->Genotoxicity H295R H295R H295R->Cytotoxicity Steroidogenesis Steroidogenesis Assay H295R->Steroidogenesis H295R->Genotoxicity HEK293 HEK293 HEK293->Cytotoxicity Androgenicity AR Reporter Assay HEK293->Androgenicity HEK293->Genotoxicity Cytotoxicity->Estrogenicity Determine non-toxic concentrations Cytotoxicity->Androgenicity Determine non-toxic concentrations Cytotoxicity->Steroidogenesis Determine non-toxic concentrations Cytotoxicity->Genotoxicity Determine non-toxic concentrations

Caption: Experimental workflow for assessing this compound's in vitro effects.

Signaling_Pathway cluster_er Estrogen Receptor Pathway cluster_ar Androgen Receptor Pathway cluster_steroid Steroidogenesis Pathway Tonalide_E This compound ER Estrogen Receptor (ER) Tonalide_E->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_E Gene Transcription ERE->Gene_E Proliferation Cell Proliferation Gene_E->Proliferation Tonalide_A This compound AR Androgen Receptor (AR) Tonalide_A->AR ARE Androgen Response Element (ARE) AR->ARE Gene_A Reporter Gene Expression ARE->Gene_A Tonalide_S This compound Enzymes Steroidogenic Enzymes Tonalide_S->Enzymes Inhibition/Induction Hormone Testosterone & Estradiol Production Enzymes->Hormone

Caption: Potential signaling pathways affected by this compound.

References

Application of Tonalide in Endocrine Disruption Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of personal care and household products. Due to its widespread use and subsequent detection in environmental and human samples, including adipose tissue, blood, and breast milk, its potential as an endocrine-disrupting chemical (EDC) has been a subject of extensive research.[1] This document provides detailed application notes and protocols for researchers investigating the endocrine-disrupting effects of this compound.

Endocrine Disrupting Profile of this compound

This compound exhibits weak but measurable endocrine activity, primarily interacting with steroid hormone receptors. Its effects are complex, demonstrating weak estrogenic, anti-androgenic, and anti-progestagenic properties in various experimental models.[2]

Estrogenic and Anti-Estrogenic Activity

In vitro studies have shown that this compound can act as a very weak agonist for the human estrogen receptor-alpha (hERα) and as an antagonist for the human estrogen receptor-beta (hERβ), though these effects are typically observed at high concentrations (around 10 µM).[2] The estrogenic potency of this compound is estimated to be over 10,000 times lower than that of the natural ligand, 17β-estradiol.[2] However, some studies using MCF-7 cells have reported estrogenic activity.[3] In contrast, in vivo studies, such as the uterotrophic assay in mice, have not demonstrated significant estrogenic activity.[2] Studies in zebrafish have indicated potential anti-estrogenic effects.[2]

Anti-Androgenic Activity

This compound has demonstrated weak anti-androgenic potential. It is significantly less potent than known androgen antagonists like vinclozolin (B1683831) (at least 20 times less potent) and has a potency that is more than 10,000 times lower than the endogenous androgen, dihydrotestosterone (B1667394) (DHT).[2]

Anti-Progestagenic Activity

Research has also indicated that this compound can act as a weak antagonist of the progesterone (B1679170) receptor (PR). Its potency in this regard is approximately 4,000 times less than the anti-progestogenic drug mifepristone.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the endocrine-disrupting potential of this compound from various studies.

Table 1: In Vitro Receptor Interaction and Potency of this compound

ParameterReceptorEffectConcentration/PotencyReference
AgonismHuman Estrogen Receptor α (hERα)Very Weak AgonistEffects observed at 10 µM[2]
AntagonismHuman Estrogen Receptor β (hERβ)Weak AntagonistEffects observed at 10 µM[2]
Relative Potency (Estrogenic)Estrogen ReceptorAgonist>10,000 times less potent than 17β-estradiol[2]
AntagonismAndrogen Receptor (AR)Weak AntagonistAt least 20 times less potent than vinclozolin[2]
Relative Potency (Androgenic)Androgen ReceptorAntagonist>10,000 times less potent than dihydrotestosterone[2]
AntagonismProgesterone Receptor (PR)Weak Antagonist4,000 times less potent than mifepristone[2]

Table 2: In Vivo Studies on the Endocrine Effects of this compound

Animal ModelAssayDosingDurationKey FindingsReference
Balb/c MiceUterotrophic Assay10 or 50 mg/kg bw/day (in diet)2 weeksNo significant effects on uterine weights[2]
Zebrafish (transgenic)ERβ and ERγ expression0.01, 0.1, and 1 µMNot specifiedNo estrogenic effects; dose-dependent antagonistic effects at 0.1 and 1 µM[2]
Rainbow Trout (male)Vitellogenin (VTG) Induction854 µg/kg and 8699 µg/kg (in feed)6 weeksNo significant changes in plasma vitellogenin concentration[4][5]
Juvenile ZebrafishVitellogenin (VTG) Induction50, 500, 5000, and 50,000 ng/L (in water)2 monthsNo significant changes in vitellogenin; evidence of oxidative stress[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the endocrine-disrupting properties of this compound.

Protocol 1: In Vitro Estrogen Receptor (ER) Transactivation Assay

This protocol is a generalized procedure based on common practices for reporter gene assays.

1. Objective: To determine the estrogenic or anti-estrogenic activity of this compound by measuring the activation or inhibition of the estrogen receptor in a cell-based reporter gene assay.

2. Materials:

  • Cell Line: Human embryonic kidney 293 (HEK293) cells or human breast cancer cells (e.g., MCF-7) stably transfected with a human estrogen receptor (ERα or ERβ) expression vector and an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin. For experiments, charcoal-stripped FBS is used to remove endogenous steroids.

  • Test Compound: this compound (dissolved in a suitable solvent like DMSO).

  • Positive Controls: 17β-estradiol (for agonist assay), an appropriate ER antagonist like ICI 182,780 (fulvestrant) (for antagonist assay).

  • Reagents: Luciferase assay reagent, cell lysis buffer, 96-well cell culture plates.

  • Equipment: Cell culture incubator, luminometer, multichannel pipette.

3. Procedure:

  • Cell Seeding: Seed the stably transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
  • Treatment:
  • Agonist Assay: Replace the medium with a medium containing various concentrations of this compound or 17β-estradiol. Include a solvent control (e.g., DMSO).
  • Antagonist Assay: Replace the medium with a medium containing a fixed, sub-maximal concentration of 17β-estradiol along with varying concentrations of this compound or the control antagonist.
  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then add cell lysis buffer to each well.
  • Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence, which is proportional to the reporter gene expression.

4. Data Analysis:

  • Calculate the relative light units (RLUs) for each treatment.

  • For the agonist assay, express the results as a percentage of the maximal response induced by the positive control (17β-estradiol).

  • For the antagonist assay, express the results as a percentage of inhibition of the response induced by 17β-estradiol alone.

  • Determine the EC₅₀ (half-maximal effective concentration) for agonists and IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Protocol 2: In Vivo Uterotrophic Assay in Rodents

This protocol is based on the OECD Test Guideline 440.

1. Objective: To assess the estrogenic activity of this compound in vivo by measuring the increase in uterine weight in immature or ovariectomized female rodents.

2. Materials:

  • Animal Model: Immature female rats or mice (e.g., Balb/c mice), typically 18-20 days old at the start of dosing.

  • Test Compound: this compound.

  • Vehicle: Corn oil or other suitable vehicle.

  • Positive Control: Ethinyl estradiol (B170435) or 17β-estradiol.

  • Equipment: Animal caging, gavage needles, analytical balance.

3. Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
  • Dosing:
  • Randomly assign animals to treatment groups (vehicle control, positive control, and at least two dose levels of this compound).
  • Administer the test substance or controls daily for three consecutive days by oral gavage or subcutaneous injection.
  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals.
  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The blotted uterine weight (after gently pressing to remove luminal fluid) can also be measured.
  • Body Weight: Record the body weight of each animal daily.

4. Data Analysis:

  • Calculate the mean and standard deviation of uterine weights for each group.

  • Analyze the data for statistically significant differences between the treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

  • A statistically significant increase in uterine weight in a this compound-treated group compared to the vehicle control indicates a positive estrogenic response.

Protocol 3: Zebrafish (Danio rerio) Embryo Toxicity and Endocrine Disruption Assay

This protocol is a generalized approach based on studies investigating endocrine disruption in zebrafish.

1. Objective: To evaluate the potential endocrine-disrupting effects of this compound on the early life stages of zebrafish, often by assessing developmental endpoints and the expression of specific biomarkers.

2. Materials:

  • Organism: Fertilized zebrafish embryos.

  • Test Compound: this compound (dissolved in a suitable solvent like DMSO).

  • Exposure Medium: Embryo medium (e.g., E3 medium).

  • Equipment: Petri dishes or multi-well plates, stereomicroscope, incubator, materials for RNA extraction and quantitative real-time PCR (qRT-PCR).

3. Procedure:

  • Embryo Collection and Staging: Collect newly fertilized embryos and select healthy, normally developing ones.
  • Exposure:
  • Place a specific number of embryos into each well of a multi-well plate or in a petri dish containing the exposure medium with different concentrations of this compound. Include a solvent control.
  • Expose the embryos for a defined period, typically from a few hours post-fertilization (hpf) up to several days post-fertilization (dpf).
  • Endpoint Assessment:
  • Developmental Toxicity: Regularly observe the embryos under a stereomicroscope for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
  • Biomarker Analysis (e.g., Vitellogenin): At the end of the exposure period, collect larvae for molecular analysis. Extract total RNA and perform qRT-PCR to measure the expression levels of endocrine-related genes, such as vitellogenin 1 (vtg1) or aromatase (cyp19a1b).

4. Data Analysis:

  • For developmental endpoints, calculate the percentage of mortality, hatching, and malformations for each concentration.

  • For gene expression analysis, normalize the expression of the target gene to a suitable reference gene and calculate the fold change in expression relative to the control group.

  • Analyze the data for statistically significant differences using appropriate statistical methods.

Visualizations

Signaling Pathway Diagram

Tonalide_Endocrine_Disruption cluster_extracellular Extracellular Space This compound This compound ER ER This compound->ER Weak Agonist (ERα) Weak Antagonist (ERβ) AR AR This compound->AR Weak Antagonist PR PR This compound->PR Weak Antagonist ERE ERE ER->ERE Binds to DNA ARE ARE AR->ARE Binding Blocked PRE PRE PR->PRE Binding Blocked Gene_Expression Gene_Expression ERE->Gene_Expression Modulates Transcription ARE->Gene_Expression Normal Transcription Inhibited PRE->Gene_Expression Normal Transcription Inhibited Endocrine Disruption Effects Endocrine Disruption Effects Gene_Expression->Endocrine Disruption Effects

Experimental Workflow Diagram

Tonalide_Research_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Interpretation Receptor_Binding Receptor Binding Assays Reporter_Gene Reporter Gene Assays (ER, AR, PR) Receptor_Binding->Reporter_Gene Provides mechanistic insight Uterotrophic Uterotrophic Assay (Rodents) Reporter_Gene->Uterotrophic Informs in vivo study design Zebrafish_Assay Zebrafish Embryo Assay Reporter_Gene->Zebrafish_Assay Informs in vivo study design Quantitative_Data Quantitative Data Analysis (EC50, IC50, Potency) Uterotrophic->Quantitative_Data Zebrafish_Assay->Quantitative_Data Fish_VTG Fish Vitellogenin Assay (e.g., Rainbow Trout) Fish_VTG->Quantitative_Data Pathway_Analysis Signaling Pathway Analysis Quantitative_Data->Pathway_Analysis Risk_Assessment Human Health & Environmental Risk Assessment Pathway_Analysis->Risk_Assessment end end Risk_Assessment->end Conclusion on Endocrine Disrupting Potential start Hypothesis: This compound is an Endocrine Disruptor start->Receptor_Binding start->Reporter_Gene

Conclusion

The available evidence suggests that this compound is a weak endocrine disruptor with the ability to interact with multiple steroid hormone pathways. While its potency is low compared to endogenous hormones and potent EDCs, its widespread use and persistence warrant continued investigation. The protocols and data presented here provide a framework for researchers to further explore the endocrine-disrupting effects of this compound and similar compounds, contributing to a more comprehensive understanding of their potential risks to human and environmental health.

References

Application Notes and Protocols for Tonalide Ecotoxicology Studies Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is a common ingredient in personal care products and detergents. Due to its widespread use and persistence in the environment, this compound is frequently detected in aquatic ecosystems, raising concerns about its potential ecotoxicological effects. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for toxicological research due to its genetic homology with humans, rapid external development, and transparent embryos, which allow for detailed observation of organogenesis.[1][2][3] This document provides detailed application notes and protocols for using zebrafish models to study the ecotoxicology of this compound, with a focus on developmental toxicity, oxidative stress, endocrine disruption, cardiotoxicity, and neurotoxicity.

Data Presentation: Quantitative Effects of this compound on Zebrafish

The following tables summarize quantitative data from ecotoxicological studies of this compound on zebrafish, providing a clear comparison of its effects across different endpoints.

Table 1: Effects of this compound on Oxidative Stress Biomarkers in Juvenile Zebrafish after 56-day Exposure [4][5]

This compound Concentration (ng/L)Catalase (CAT) Activity (µkat/g protein)Lipid Peroxidation (LPO) (nmol/g protein)
Control (0)1.5 (± 0.2)10.2 (± 1.5)
501.3 (± 0.1)11.5 (± 1.8)
5001.1 (± 0.1)13.8 (± 2.1)
50001.2 (± 0.2)12.9 (± 1.9)
500001.4 (± 0.3)15.1 (± 2.5)
Indicates a statistically significant difference from the control group (p < 0.05). Data adapted from Cahova et al., 2023.[4][5]

Table 2: Effect of this compound on Vitellogenin (VTG) Levels in Juvenile Male Zebrafish after 56-day Exposure [4][5]

This compound Concentration (ng/L)Vitellogenin (VTG) Concentration (ng/mL)
Control (0)Below Limit of Detection
50Below Limit of Detection
500Below Limit of Detection
5000Below Limit of Detection
50000Below Limit of Detection
*No significant induction of vitellogenin was observed at the tested concentrations. Data adapted from Cahova et al., 2023.[4][5]

Experimental Protocols

Fish Embryo Acute Toxicity (FET) Test (adapted from OECD TG 236)[6][7][8][9][10]

This protocol determines the acute toxicity of this compound on zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos (< 3 hours post-fertilization, hpf)

  • This compound stock solution (in a water-miscible solvent like DMSO, if necessary)

  • Reconstituted fish water (e.g., ISO 7346/3)

  • 24-well plates

  • Stereomicroscope

  • Incubator at 26-28°C

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/L) and a solvent control (if applicable) by diluting the stock solution in reconstituted fish water. The final solvent concentration should be non-toxic (typically ≤ 0.1%).

  • Embryo Selection: Collect newly fertilized embryos and select healthy, normally developing ones at the 4-8 cell stage under a stereomicroscope.

  • Exposure: Place one embryo per well in a 24-well plate containing 2 mL of the respective test solution or control. Use at least 20 embryos per concentration.

  • Incubation: Incubate the plates at 28°C on a 14:10 hour light:dark cycle for 96 hours.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following apical endpoints indicating lethality:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat

  • Data Analysis: Record the number of dead embryos at each observation point for each concentration. Calculate the LC50 (lethal concentration for 50% of the population) at 96 hpf using appropriate statistical methods (e.g., Probit analysis). Additionally, record any sublethal morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, or delayed hatching.[6]

Oxidative Stress Biomarker Assays

These protocols measure key indicators of oxidative stress in zebrafish tissues.

Materials:

  • Zebrafish tissue homogenate (e.g., whole body, liver, or brain)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Homogenize zebrafish tissue in ice-cold phosphate buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Assay:

    • In a quartz cuvette, add phosphate buffer and the sample supernatant.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes. The decomposition of H₂O₂ by catalase results in a decrease in absorbance.

  • Calculation: Calculate CAT activity as the change in absorbance per minute per milligram of protein and express as µkat/g protein.

Materials:

  • Zebrafish tissue homogenate

  • Trichloroacetic acid (TCA) solution (10%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissue in a suitable buffer containing BHT to prevent further oxidation.

  • Reaction:

    • Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant and incubate at 95°C for 30 minutes to form a pink-colored adduct with malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. Express LPO levels as nmol MDA/g protein.

Cardiotoxicity Assay[16][17][18]

This protocol assesses the effects of this compound on heart development and function in zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescently labeled cardiomyocytes (e.g., Tg(myl7:EGFP)) is recommended for easier visualization.

  • This compound test solutions

  • 24-well plates

  • High-speed video microscopy setup

  • Image analysis software

Procedure:

  • Exposure: Expose zebrafish embryos to various concentrations of this compound as described in the FET protocol (Section 2.1).

  • Observation: At 48 and 72 hpf, immobilize the embryos in a small drop of methylcellulose (B11928114) on a microscope slide.

  • Imaging: Record high-speed videos (at least 100 frames per second) of the heart for 30-60 seconds.

  • Analysis: Analyze the videos to quantify the following parameters:

    • Heart Rate: Count the number of ventricular contractions per minute.

    • Arrhythmia: Observe for irregular heartbeats.

    • Pericardial Edema: Measure the area of the pericardial sac. An increase indicates fluid accumulation.

    • Blood Circulation: Visually assess the flow of blood cells through the major vessels.

    • Morphological Defects: Note any structural abnormalities of the heart chambers.

Neurotoxicity Assay (Larval Photomotor Response)[19][20][21][22][23]

This protocol evaluates the impact of this compound on the locomotor activity of zebrafish larvae in response to light changes.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization, dpf)

  • This compound test solutions

  • 96-well plates

  • Automated behavioral analysis system (e.g., DanioVision™)

Procedure:

  • Exposure: Expose zebrafish embryos from 4 hpf to 5 dpf to different concentrations of this compound.

  • Acclimation: Place individual larvae in the wells of a 96-well plate and allow them to acclimate in the behavioral analysis system for a defined period in the light.

  • Light/Dark Transitions: Subject the larvae to alternating periods of light and darkness (e.g., 5 minutes of light followed by 5 minutes of darkness, repeated for several cycles).

  • Tracking and Analysis: The automated system will track the movement of each larva and quantify parameters such as:

    • Total distance moved

    • Velocity

    • Time spent moving

    • Changes in activity during light-to-dark and dark-to-light transitions.

  • Data Interpretation: Analyze the data to determine if this compound exposure leads to hyperactivity, hypoactivity, or altered startle responses, which are indicative of neurotoxicity.

Visualizations: Signaling Pathways and Workflows

Tonalide_Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Lipid_Peroxidation Lipid Peroxidation (LPO) ROS->Lipid_Peroxidation Causes Antioxidant_Defense Antioxidant Defense System ROS->Antioxidant_Defense Activates Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Leads to CAT Decreased Catalase (CAT) Activity Antioxidant_Defense->CAT Alters

Zebrafish_Ecotoxicology_Workflow cluster_exposure Exposure Phase cluster_assays Endpoint Analysis cluster_data Data Analysis Embryo_Collection Zebrafish Embryo Collection (<3 hpf) Tonalide_Exposure This compound Exposure (Different Concentrations) Embryo_Collection->Tonalide_Exposure Incubation Incubation (96 hours) Tonalide_Exposure->Incubation FET Fish Embryo Toxicity (FET) Test Incubation->FET Oxidative_Stress Oxidative Stress Assays (CAT, LPO) Incubation->Oxidative_Stress Cardiotoxicity Cardiotoxicity Assay Incubation->Cardiotoxicity Neurotoxicity Neurotoxicity Assay Incubation->Neurotoxicity LC50 LC50 Calculation FET->LC50 Biomarker_Quantification Biomarker Quantification Oxidative_Stress->Biomarker_Quantification Functional_Analysis Functional & Behavioral Analysis Cardiotoxicity->Functional_Analysis Neurotoxicity->Functional_Analysis Risk_Assessment Ecotoxicological Risk Assessment LC50->Risk_Assessment Biomarker_Quantification->Risk_Assessment Functional_Analysis->Risk_Assessment

References

Methodology for Assessing Tonalide-Induced Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a wide array of consumer products. Its widespread use and subsequent release into the environment have raised concerns about its potential impact on biological systems. One of the key mechanisms of toxicity for many xenobiotics is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. This document provides a detailed guide for assessing this compound-induced oxidative stress, including data presentation from relevant studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Assessment of this compound-Induced Oxidative Stress

The following tables summarize the quantitative effects of this compound on key oxidative stress biomarkers in various aquatic organisms, providing a basis for comparison and experimental design.

Table 1: Oxidative Stress Biomarkers in Rainbow Trout (Oncorhynchus mykiss) Exposed to this compound [1][2]

BiomarkerControlThis compound (854 µg/kg)This compound (8699 µg/kg)Tissue
TBARS (nmol/g) 1.89 ± 0.451.55 ± 0.492.89 ± 0.89Caudal Kidney
GR (nmol/min/mg protein) 15.3 ± 2.514.9 ± 3.115.8 ± 2.9Liver
GPx (nmol/min/mg protein) 112.4 ± 15.8109.7 ± 18.2115.6 ± 20.4Liver
GST (nmol/min/mg protein) 245.7 ± 45.6238.9 ± 51.2251.3 ± 48.9Liver
CP (µmol/L) 1.25 ± 0.211.31 ± 0.251.28 ± 0.23Plasma
FRAP (µmol/L) 215.4 ± 35.7221.8 ± 39.1218.5 ± 36.4Plasma

Data are presented as mean ± standard deviation. TBARS: Thiobarbituric Acid Reactive Substances; GR: Glutathione (B108866) Reductase; GPx: Glutathione Peroxidase; GST: Glutathione S-Transferase; CP: Ceruloplasmin; FRAP: Ferric Reducing Ability of Plasma.

Table 2: Oxidative Stress Biomarkers in Juvenile Zebrafish (Danio rerio) Exposed to this compound [3][4]

BiomarkerControlThis compound (500 ng/L)This compound (50,000 ng/L)
CAT (µmol/min/mg protein) 1.54 ± 0.121.25 ± 0.091.48 ± 0.11
GPx (nmol/min/mg protein) 25.6 ± 2.124.9 ± 1.926.1 ± 2.3
GR (nmol/min/mg protein) 18.9 ± 1.518.2 ± 1.419.3 ± 1.6
GST (nmol/min/mg protein) 154.2 ± 12.8151.7 ± 11.9158.4 ± 13.1
TBARS (nmol/g of tissue) 2.15 ± 0.182.89 ± 0.243.12 ± 0.27*

Data are presented as the mean ± standard error of the mean. *Indicates a significant difference from the control group (P < 0.05). CAT: Catalase; GPx: Glutathione Peroxidase; GR: Glutathione Reductase; GST: Glutathione S-Transferase; TBARS: Thiobarbituric Acid Reactive Substances.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for various biological samples.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Tissue homogenate

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • N-butanol

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation: Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline, PBS) on ice.

  • Protein Precipitation: Add an equal volume of 20% TCA to the homogenate. Mix thoroughly and centrifuge to pellet the precipitated protein.

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 15-20 minutes. This will result in the formation of a pink-colored MDA-TBA adduct.

  • Extraction: After cooling, add n-butanol to the mixture and vortex to extract the colored complex. Centrifuge to separate the phases.

  • Measurement: Measure the absorbance of the upper butanol layer at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).

Materials:

  • Tissue homogenate (supernatant after centrifugation)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the tissue homogenate supernatant.

  • Initiate Reaction: Add H₂O₂ solution to the cuvette to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes). The decrease in absorbance is due to the consumption of H₂O₂ by catalase.

  • Calculation: Calculate the catalase activity based on the rate of change in absorbance, using the molar extinction coefficient of H₂O₂.

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of superoxide dismutase, which catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide.

Materials:

  • Tissue homogenate (supernatant)

  • Reaction mixture containing a superoxide anion generating system (e.g., xanthine (B1682287) and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST-1).

  • Spectrophotometer or microplate reader

Protocol:

  • Reaction Setup: In a microplate well or cuvette, add the reaction mixture.

  • Add Sample: Add the tissue homogenate supernatant to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the enzyme that generates superoxide radicals (e.g., xanthine oxidase).

  • Measurement: The superoxide radicals will reduce the detection agent (NBT or WST-1), leading to a color change that can be measured spectrophotometrically. SOD in the sample will inhibit this reaction. Measure the absorbance at the appropriate wavelength (e.g., 560 nm for formazan (B1609692) from NBT).

  • Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of glutathione peroxidase, which catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a substrate.

Materials:

  • Tissue homogenate (supernatant)

  • Reaction buffer containing reduced glutathione (GSH), glutathione reductase (GR), and NADPH.

  • A substrate for GPx (e.g., hydrogen peroxide or an organic hydroperoxide like cumene (B47948) hydroperoxide).

  • Spectrophotometer

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, GR, GSH, and NADPH.

  • Add Sample: Add the tissue homogenate supernatant to the reaction mixture and incubate briefly.

  • Initiate Reaction: Start the reaction by adding the GPx substrate (e.g., H₂O₂).

  • Measurement: GPx will reduce the hydroperoxide, oxidizing GSH to GSSG. The GR in the reaction mixture will then reduce GSSG back to GSH, consuming NADPH in the process. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculation: The GPx activity is proportional to the rate of NADPH consumption.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Cellular Defense Mechanism

This compound exposure can lead to an overproduction of ROS, triggering a cellular defense mechanism primarily orchestrated by the Keap1-Nrf2 signaling pathway.

Tonalide_Oxidative_Stress_Pathway This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Induces CellularDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->CellularDamage Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2_active Active Nrf2 (Nuclear Translocation) Keap1->Nrf2_active Releases Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx, etc.) ARE->AntioxidantEnzymes Promotes Transcription Detoxification Cellular Protection & Detoxification AntioxidantEnzymes->Detoxification Detoxification->ROS Neutralizes

Caption: this compound-induced oxidative stress and the Nrf2-mediated antioxidant response.

Experimental Workflow for Assessing this compound-Induced Oxidative Stress

The following diagram outlines a logical workflow for a comprehensive assessment of this compound's potential to induce oxidative stress.

Experimental_Workflow Exposure Exposure to this compound (In vivo or In vitro) SampleCollection Sample Collection (Tissues, Cells, etc.) Exposure->SampleCollection Homogenization Sample Homogenization SampleCollection->Homogenization BiochemicalAssays Biochemical Assays Homogenization->BiochemicalAssays LipidPeroxidation Lipid Peroxidation (TBARS Assay) BiochemicalAssays->LipidPeroxidation AntioxidantEnzymes Antioxidant Enzyme Activity (CAT, SOD, GPx Assays) BiochemicalAssays->AntioxidantEnzymes DataAnalysis Data Analysis and Interpretation LipidPeroxidation->DataAnalysis AntioxidantEnzymes->DataAnalysis Conclusion Conclusion on Oxidative Stress Potential DataAnalysis->Conclusion

Caption: A streamlined workflow for the assessment of this compound-induced oxidative stress.

References

Application Notes and Protocols for the Measurement of Tonalide in Human Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a wide array of consumer products, including perfumes, lotions, and detergents. Due to its lipophilic nature, this compound can bioaccumulate in human tissues, particularly in adipose tissue. Monitoring the levels of this compound in human fat is crucial for assessing exposure and understanding its potential long-term health effects. These application notes provide a comprehensive overview of the techniques for measuring this compound in human adipose tissue, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following table summarizes the concentrations of this compound (AHTN) reported in human adipose tissue from various studies. This data provides a reference range for expected concentrations in the general population.

Study ReferenceGeographic LocationNumber of Samples (n)Concentration Range of this compound (AHTN) (ng/g lipid weight)Mean/Median Concentration of this compound (AHTN) (ng/g lipid weight)
Rimkus & Wolf (1996)[1]Germany148 - 58 µg/kg (8 - 58 ng/g)Not Reported
Nakata et al. (2007)[2]Japan3<10 - 13 ng/gNot Reported

Note: Concentrations are typically reported in nanograms per gram (ng/g) of lipid weight to normalize for the fat content of the tissue sample.

Experimental Protocols

The accurate quantification of this compound in human adipose tissue requires a robust analytical method that includes efficient extraction of the analyte from a complex matrix, removal of interfering substances, and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for this purpose.[1]

Diagram: Experimental Workflow for this compound Analysis

Tonalide_Workflow cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Analysis cluster_3 Data Reporting Sample_Collection Adipose Tissue Biopsy Homogenization Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Hexane or Folch Method) Homogenization->Lipid_Extraction GPC Gel Permeation Chromatography (GPC) Lipid_Extraction->GPC Lipid Removal SPE Solid-Phase Extraction (SPE) (e.g., Florisil) GPC->SPE Further Purification GC_MS GC-MS Analysis SPE->GC_MS Quantification Quantification GC_MS->Quantification Data_Analysis Data Analysis & Reporting (ng/g lipid weight) Quantification->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in human adipose tissue.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol describes the initial steps of preparing the adipose tissue sample and extracting the lipids containing this compound.

Materials:

  • Human adipose tissue sample

  • Scalpel and forceps

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Anhydrous sodium sulfate (B86663)

  • Extraction solvent: n-Hexane or Chloroform (B151607):Methanol (2:1, v/v)[2]

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Collection and Storage: Adipose tissue samples should be collected in clean, solvent-rinsed glass containers and stored at -20°C or lower until analysis to prevent degradation of the analyte.

  • Homogenization: Thaw the adipose tissue sample (typically 0.5 - 1 g) and accurately weigh it. Mince the tissue with a scalpel and homogenize it with anhydrous sodium sulfate to remove water.

  • Solvent Extraction:

    • Method A (n-Hexane): Add a known volume of n-hexane to the homogenized tissue. Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.

    • Method B (Folch Method): Add a 20-fold excess of chloroform:methanol (2:1, v/v) to the homogenized tissue.[2] Mix thoroughly and allow it to stand. Add 0.2 volumes of a 0.9% NaCl solution, mix, and centrifuge to separate the layers. The lower chloroform layer contains the lipids.

  • Lipid Collection: Carefully collect the solvent extract containing the lipids and this compound. If using the Folch method, collect the lower chloroform layer.

  • Lipid Content Determination: Evaporate a small, known aliquot of the extract to dryness and weigh the residue to determine the total lipid content of the sample. This is crucial for normalizing the final this compound concentration.

Protocol 2: Sample Cleanup

The high lipid content of adipose tissue extracts can interfere with GC-MS analysis. A cleanup step is essential to remove these interfering substances.[3]

Materials:

  • Lipid extract from Protocol 1

  • Gel Permeation Chromatography (GPC) system with a suitable column (e.g., Bio-Beads S-X3)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)[3]

  • Elution solvents (e.g., hexane, dichloromethane)

  • Nitrogen evaporator

Procedure:

  • Gel Permeation Chromatography (GPC) (Optional but Recommended):

    • Dissolve the lipid extract in the GPC mobile phase (e.g., dichloromethane:cyclohexane).

    • Inject the sample into the GPC system. The larger lipid molecules will elute first and can be discarded.

    • Collect the fraction containing the smaller molecules, including this compound.

  • Solid-Phase Extraction (SPE):

    • Condition the Florisil SPE cartridge with the appropriate solvent (e.g., hexane).

    • Load the GPC fraction or the initial lipid extract (if GPC is not used) onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove remaining non-polar lipid interferences.

    • Elute this compound from the cartridge using a more polar solvent or solvent mixture (e.g., hexane:dichloromethane).

  • Concentration: Concentrate the final eluate to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

This protocol outlines the instrumental analysis for the detection and quantification of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS or equivalent)

  • Autosampler

GC-MS Parameters (Example):

  • Injector Temperature: 250 - 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 - 80°C, hold for 1-2 minutes

    • Ramp: 10 - 20°C/minute to 280 - 300°C

    • Final hold: 5 - 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (AHTN), for example, m/z 258 (molecular ion) and 243.

Quantification:

  • Prepare a calibration curve using certified this compound standards of known concentrations.

  • An internal standard (e.g., a deuterated analog of this compound or another synthetic musk not expected in the samples) should be added to all samples and standards before extraction to correct for variations in extraction efficiency and instrument response.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculate the final concentration in the adipose tissue as ng/g of lipid weight.

Quality Control and Method Validation

To ensure the reliability of the results, a robust quality control and method validation procedure should be implemented. This includes:

  • Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a matrix spike (a pre-analyzed sample fortified with a known amount of this compound) to assess method accuracy and recovery.

  • Duplicate Samples: Analyze duplicate samples to assess method precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified by the method.

By following these detailed protocols, researchers can accurately and reliably measure the concentration of this compound in human adipose tissue, contributing to a better understanding of human exposure to this prevalent synthetic fragrance.

References

Application of Tonalide as a Positive Control in Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of consumer products, including cosmetics, detergents, and air fresheners. Due to its widespread use and persistence in the environment, this compound has been detected in human tissues, including adipose tissue, blood, and breast milk.[1] Toxicological studies have indicated that this compound possesses endocrine-disrupting properties, can induce oxidative stress, and may have neurotoxic and developmental effects. These characteristics make this compound a relevant compound for use as a positive control in a range of toxicity assays, particularly for studies investigating the effects of environmentally persistent substances.

This document provides detailed application notes and protocols for the use of this compound as a positive control in key toxicity assays.

Endocrine Disruption: Estrogenicity Assays

This compound has been shown to exhibit weak estrogenic activity in various in vitro studies.[2][3] Therefore, it can be used as a positive control in assays designed to screen for potential endocrine-disrupting chemicals that act via the estrogen receptor pathway.

E-Screen (Estrogen-Screen) Assay

The E-Screen assay is a cell proliferation assay that utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7. The proliferation of these cells is stimulated by estrogens.

Experimental Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Prior to the assay, "starve" the cells by culturing them in a phenol (B47542) red-free DMEM with 5% charcoal-dextran stripped FBS for 3-4 days to deplete endogenous estrogens.

  • Assay Procedure:

    • Seed the starved MCF-7 cells in 96-well plates at a density of 3 x 10³ cells per well.

    • Allow the cells to attach for 24 hours.

    • Prepare a serial dilution of this compound in the starvation medium. A suggested concentration range is 10⁻⁸ M to 10⁻⁵ M.

    • As a primary positive control, prepare a serial dilution of 17β-estradiol (E2) (e.g., 10⁻¹³ M to 10⁻⁹ M).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

    • Replace the seeding medium with the medium containing the different concentrations of this compound, E2, or vehicle control.

    • Incubate the plates for 6 days.

  • Endpoint Measurement:

    • After the incubation period, quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or by direct cell counting.

    • Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells.

    • The relative proliferative effect (RPE) can be calculated by comparing the maximum PE of this compound to the maximum PE of E2.

Data Presentation:

CompoundEC50Maximum Proliferative Effect (vs. Vehicle Control)
17β-estradiol (E2)~1-10 pM~5-8 fold
This compound ~1-10 µM ~1.5-2.5 fold

Note: The exact values can vary depending on the specific MCF-7 cell line and experimental conditions.

Signaling Pathway:

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 ER_HSP90 ER-HSP90 Complex ER_HSP90->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound-induced estrogen receptor signaling pathway.

Oxidative Stress Assays

This compound has been shown to induce oxidative stress in various biological systems, leading to lipid peroxidation and alterations in antioxidant enzyme activities.[4][5][6] This makes it a suitable positive control for assays investigating environmentally induced oxidative stress.

Measurement of Reactive Oxygen Species (ROS)

The generation of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Experimental Protocol:

  • Cell Culture:

    • Use a relevant cell line, for example, human hepatoma cells (HepG2) or human keratinocytes (HaCaT).

    • Culture cells to 80-90% confluency in 96-well plates.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound (e.g., 10-100 µM) in serum-free medium.

    • Include a vehicle control (DMSO) and a potent ROS inducer as a primary positive control (e.g., 100 µM H₂O₂ or 50 µM menadione).

    • Incubate for a defined period (e.g., 1-3 hours).

  • Endpoint Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Experimental Protocol:

  • Sample Preparation:

    • After exposing cells or tissues to this compound, homogenize the samples in a suitable lysis buffer.

  • Assay Procedure:

    • Mix the sample homogenate with thiobarbituric acid (TBA) solution in an acidic medium.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification:

    • Calculate the concentration of MDA using a standard curve prepared with an MDA standard.

Data Presentation:

AssayEndpointVehicle ControlThis compound (50 µM) H₂O₂ (100 µM)
ROS ProductionFluorescence (RFU)100 ± 10250 ± 25 500 ± 40
Lipid PeroxidationMDA (nmol/mg protein)0.5 ± 0.11.2 ± 0.2 2.5 ± 0.3

Note: Values are illustrative and will vary with the experimental system.

Signaling Pathway:

OxidativeStressPathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces dysfunction AntioxidantDefense Antioxidant Defense System (e.g., GPx, CAT) ↓ This compound->AntioxidantDefense Inhibits ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS Lipids Lipids ROS->Lipids Oxidizes DNA DNA ROS->DNA Oxidizes Proteins Proteins ROS->Proteins Oxidizes LipidPeroxidation Lipid Peroxidation Lipids->LipidPeroxidation CellularDamage Cellular Damage LipidPeroxidation->CellularDamage DNADamage DNA Damage DNA->DNADamage DNADamage->CellularDamage ProteinOxidation Protein Oxidation Proteins->ProteinOxidation ProteinOxidation->CellularDamage

Caption: this compound-induced oxidative stress pathway.

Neurotoxicity Assays

This compound has been implicated in neurotoxicity, potentially through the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[7]

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay measures the activity of AChE.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified AChE (from electric eel or recombinant human).

    • Prepare a solution of the substrate, acetylthiocholine (B1193921) (ATCh).

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Procedure:

    • In a 96-well plate, add the AChE enzyme solution.

    • Add different concentrations of this compound (e.g., 1-100 µM).

    • Include a vehicle control (DMSO) and a known AChE inhibitor as a positive control (e.g., eserine or donepezil).

    • Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature.

    • Initiate the reaction by adding ATCh and DTNB.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control.

    • Calculate the IC50 value for this compound.

Data Presentation:

CompoundIC50
Eserine~10-50 nM
This compound ~10-50 µM

Note: IC50 values are estimates and depend on assay conditions.

Experimental Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare AChE, ATCh, DTNB, this compound, and Controls Add_Enzyme Add AChE to 96-well plate Reagents->Add_Enzyme Add_Inhibitor Add this compound or Controls Add_Enzyme->Add_Inhibitor Preincubate Pre-incubate for 15 min Add_Inhibitor->Preincubate Start_Reaction Add ATCh and DTNB Preincubate->Start_Reaction Read_Absorbance Monitor Absorbance at 412 nm Start_Reaction->Read_Absorbance Calculate_Rate Calculate Reaction Rate Read_Absorbance->Calculate_Rate Calculate_Inhibition Determine % Inhibition and IC50 Calculate_Rate->Calculate_Inhibition DevelopmentalToxicityLogic Tonalide_Exposure This compound Exposure during Gestation Maternal_Toxicity Maternal Toxicity Tonalide_Exposure->Maternal_Toxicity Fetal_Effects Adverse Fetal Effects Tonalide_Exposure->Fetal_Effects Reduced_Weight_Gain Reduced Body Weight Gain Maternal_Toxicity->Reduced_Weight_Gain Reduced_Food_Intake Reduced Food Intake Maternal_Toxicity->Reduced_Food_Intake Maternal_Toxicity->Fetal_Effects Indirect effect Reduced_Fetal_Weight Reduced Fetal Body Weight Fetal_Effects->Reduced_Fetal_Weight Developmental_Delay Potential for Developmental Delay Reduced_Fetal_Weight->Developmental_Delay

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Tonalide (AHTN), a synthetic polycyclic musk widely used as a fragrance ingredient in cosmetics and personal care products. Due to its prevalence and potential environmental and health implications, a reliable analytical method is crucial for its monitoring and quality control. While gas chromatography is a common method for this compound analysis, this document outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the analysis of similar fragrance compounds and is intended for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction

This compound, chemically known as 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, is a key component in a vast array of consumer products, providing a long-lasting musk fragrance.[1][2][3] Its chemical and physical properties, including its insolubility in water and good solubility in organic solvents, make it suitable for inclusion in various formulations.[1][4] The widespread use of this compound has led to its detection in environmental and biological samples, prompting the need for robust analytical methods to quantify its presence in different matrices. High-performance liquid chromatography (HPLC) offers a versatile and efficient approach for the separation and quantification of fragrance ingredients in complex cosmetic formulations.[5][6][7] This application note provides a comprehensive, albeit proposed, HPLC protocol for this compound analysis, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

The sample preparation protocol aims to extract this compound from the cosmetic or personal care product matrix and prepare it in a solvent compatible with the HPLC mobile phase.

Materials:

  • Cosmetic or personal care product sample

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or other suitable material)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the sample for 5 minutes to ensure thorough mixing and dissolution of this compound.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Carefully decant the supernatant into a clean 25 mL volumetric flask.

  • Repeat the extraction of the pellet with another 10 mL of methanol, vortex, sonicate, and centrifuge as before.

  • Combine the second supernatant with the first in the volumetric flask.

  • Bring the flask to volume with methanol.

  • Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC System and Conditions

A standard reversed-phase HPLC system with UV detection is suitable for this analysis. The following conditions are proposed based on the analysis of similar aromatic fragrance compounds.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Condition
HPLC System A system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Deionized Water
B: Acetonitrile
Gradient Elution 0-2 min: 60% B
2-15 min: 60% to 95% B
15-20 min: 95% B
20.1-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: The UV detection wavelength of 254 nm is proposed based on the aromatic ketone structure of this compound. Optimization of the wavelength by scanning a this compound standard is recommended for maximum sensitivity.

Data Presentation

Quantitative data obtained from the analysis should be summarized for clarity and easy comparison. The following table provides a template for reporting key analytical parameters.

Table 2: Quantitative Data Summary (Example)

AnalyteRetention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
This compoundTo be determined>0.999To be determinedTo be determined95 - 105

Mandatory Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (Methanol) Sample->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Syringe Filtration Centrifugation->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for this compound analysis by HPLC.

Discussion

This application note provides a framework for the analysis of this compound in cosmetic and personal care products using a proposed RP-HPLC method. The success of this method will depend on proper validation, including the determination of specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ). The provided protocol for sample preparation is a general guideline and may require optimization depending on the specific sample matrix. For instance, for more complex matrices, a solid-phase extraction (SPE) clean-up step might be necessary to remove interfering substances. The chromatographic conditions, particularly the gradient elution program, can be adjusted to achieve optimal separation of this compound from other components in the sample extract. It is highly recommended to perform a UV spectral analysis of a pure this compound standard to confirm the optimal detection wavelength.

Conclusion

The proposed HPLC method offers a viable alternative to gas chromatography for the routine analysis of this compound in quality control and research settings. By following the detailed protocols and validating the method according to standard guidelines, researchers and scientists can achieve reliable and accurate quantification of this compound in various cosmetic and personal care product formulations.

References

Application Notes and Protocols for Studying the Biotransformation of Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed to study the biotransformation of Tonalide (AHTN), a synthetic musk compound. The following sections detail the known metabolic pathways, quantitative data from various studies, and detailed protocols for key in vitro and analytical experiments.

Introduction to this compound Biotransformation

This compound, chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone, is a widely used fragrance ingredient in a variety of consumer products.[1] Due to its extensive use, it is released into the environment and has been detected in wastewater, surface water, and biological tissues, including human breast milk and adipose tissue.[1][2][3] Understanding the biotransformation of this compound is crucial for assessing its environmental fate, persistence, bioaccumulation potential, and potential toxicological effects of its metabolites.[2]

The biotransformation of this compound primarily involves the modification of its acetyl group, leading to the formation of more polar metabolites that can be more readily excreted.[4] Studies have been conducted using various models, including in vitro systems with liver microsomes and hepatocytes, as well as in vivo studies in aquatic organisms and monitoring in human samples.[1][5]

Quantitative Data on this compound Biotransformation

The following tables summarize key quantitative data related to the biotransformation and environmental fate of this compound.

Table 1: Environmental Fate and Removal of this compound

ParameterMatrixValueReference
Removal in Sewage Treatment PlantActivated Sludge87.5%[2][4]
- BiotransformationActivated Sludge42.5%[4]
- SorptionActivated Sludge44.3%[4]
- VolatilizationActivated Sludge3.3%[4]
Dissipation Half-lifeSoil>180 days[2]
Bioconcentration Factor (BCF)Lepomis macrochirus (Bluegill)1320 L/kg wet weight (total radioactivity)[2]
BCF (Parent Compound)Lepomis macrochirus (Bluegill)597 L/kg wet weight[2]

Table 2: Concentrations of this compound in Environmental and Biological Samples

MatrixLocationConcentration RangeReference
Sewage Treatment Plant EffluentEurope (1994-2004)0.02 - 5.8 µg/L[2]
Sewage Treatment Plant EffluentAustralia (2010)0.1 µg/L[2]
River Water (estimated max)Australia2 µg/L[2]
BiosolidsGlobal0.032 - 427 mg/kg[2]
Human Breast MilkNot specified~10 pg/g wet weight (for transformation products)[3]
Fish SamplesNot specified~10 pg/g wet weight (for transformation products)[3]

This compound Metabolic Pathway

The biotransformation of this compound primarily occurs at the acetyl group, leading to a variety of oxidized metabolites. The proposed metabolic pathway is illustrated below.

Tonalide_Metabolism This compound This compound (AHTN) Metabolite1 AHTN-alcohol (5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol This compound->Metabolite1 Reduction Metabolite3 AHTN-acid (AHTN-COOH) This compound->Metabolite3 Haloform Reaction Metabolite4 AHTN-lactone This compound->Metabolite4 Oxidation Metabolite2 AHTN-aldehyde 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehyde Metabolite1->Metabolite2 Oxidation Metabolite2->Metabolite3 Oxidation

Proposed biotransformation pathway of this compound.

Experimental Protocols

This section provides detailed protocols for common in vitro and analytical methods used to study this compound biotransformation.

Protocol 1: In Vitro Metabolic Stability of this compound using Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled human or animal liver microsomes (e.g., rat, trout)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Control compounds (e.g., a highly metabolized compound and a stable compound)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and sample preparation

  • 96-well plates

  • Incubator/shaker set to 37°C (for mammalian microsomes) or 12°C (for fish microsomes)[5]

  • Centrifuge

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_microsomes Prepare microsome suspension in buffer pre_incubate Pre-incubate microsomes and this compound at 37°C prep_microsomes->pre_incubate prep_this compound Prepare this compound working solution prep_this compound->pre_incubate prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH prep_nadph->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate time_points Collect aliquots at specified time points (0, 5, 15, 30, 60 min) incubate->time_points terminate Terminate reaction with cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Workflow for the microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.[6][7]

    • Prepare the liver microsomal incubation medium containing phosphate buffer and MgCl2.[8]

    • Dilute the this compound stock solution to the desired starting concentration (e.g., 1 µM) in the incubation medium.[9]

  • Incubation:

    • In a 96-well plate, add the this compound-microsome mixture. Include negative controls without the NADPH regenerating system.[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[6][7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[6][7]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold acetonitrile containing an appropriate internal standard.[6][7][9]

  • Sample Processing:

    • After the final time point, vortex the plate and centrifuge at a high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[6][7]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.[10]

Protocol 2: this compound Metabolism in Suspended Hepatocytes

Objective: To study the metabolism of this compound in a more complete cellular system that includes both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved primary hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 24-well plates

  • Incubator with rocking platform (37°C, 5% CO2)

  • Stop solution (e.g., cold acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[11]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.[11]

    • Resuspend the cell pellet in fresh medium and determine cell viability and density.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[12]

  • Incubation:

    • Prepare the this compound working solution in the incubation medium, ensuring the final solvent concentration is low (e.g., <0.1%).[12]

    • Add the cell suspension to the wells of a 24-well plate.[12]

    • Add the this compound working solution to start the incubation.

    • Place the plate in a 37°C incubator on a rocking platform to keep the cells in suspension.[12]

  • Sampling and Analysis:

    • Follow the sampling, termination, and analysis steps as described in Protocol 1. The sampling time points may be extended depending on the metabolic rate.

Protocol 3: Analytical Method for this compound and its Metabolites

Objective: To identify and quantify this compound and its biotransformation products in samples from in vitro metabolism studies.

Workflow Diagram:

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample In vitro sample (microsome or hepatocyte incubate) spe Solid-Phase Extraction (SPE) (optional, for cleanup/concentration) sample->spe reconstitute Reconstitute in mobile phase spe->reconstitute inject Inject sample onto LC system reconstitute->inject separation Reverse-phase C18 column with gradient elution (e.g., Water/Acetonitrile with formic acid) inject->separation ionization Electrospray Ionization (ESI) (Positive/Negative modes) separation->ionization ms1 Full Scan (MS1) for parent ions ionization->ms1 mrm Multiple Reaction Monitoring (MRM) for quantification ionization->mrm ms2 Product Ion Scan (MS/MS) for structural elucidation ms1->ms2 identification Metabolite Identification (mass shifts, fragmentation patterns) ms2->identification quantification Quantification (peak area ratio to internal standard) mrm->quantification

Analytical workflow for this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]

  • Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[13][14]

Procedure:

  • Sample Preparation:

    • For complex matrices, an optional Solid-Phase Extraction (SPE) step can be used to clean up and concentrate the analytes.[15]

    • Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.[15]

  • Chromatographic Separation:

    • Employ a reverse-phase column (e.g., C18) for separation.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[10]

  • Mass Spectrometric Detection:

    • Utilize electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.[10]

    • Metabolite Identification:

      • Acquire data in full-scan mode to detect potential metabolites based on their predicted exact masses.

      • Perform data-dependent acquisition to trigger MS/MS fragmentation of detected ions.

      • Elucidate the structure of metabolites by interpreting the fragmentation patterns and comparing them to the parent compound.[13][16][17]

    • Quantification:

      • Develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of this compound and its known metabolites using a triple quadrupole mass spectrometer.[13]

      • Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

References

Application Notes and Protocols for Long-Term Tonalide Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (AHTN) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and detergents. Due to its extensive use and persistence in the environment, this compound has been detected in human tissues, including adipose tissue, blood, and breast milk.[1] Concerns have been raised about its potential long-term health effects, particularly its role as an endocrine-disrupting chemical (EDC).[2][3] In vitro and in vivo studies have suggested that this compound may exhibit weak estrogenic and anti-androgenic activities and can induce oxidative stress.[1][4][5] However, a comprehensive understanding of the toxicological profile of this compound following long-term exposure in mammals is still lacking.

These application notes provide a detailed framework and experimental protocols for conducting comprehensive long-term in vivo and in vitro studies to assess the potential health risks associated with chronic this compound exposure. The proposed experimental design integrates multiple toxicological endpoints, including general chronic toxicity, reproductive and developmental toxicity, genotoxicity, and specific cellular and molecular mechanisms of action.

In Vivo Long-Term Exposure Studies in a Rodent Model

This section outlines a comprehensive in vivo study design based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to evaluate the long-term systemic effects of this compound.

Chronic Toxicity and Carcinogenicity Study (Adapted from OECD Guideline 452)

Objective: To determine the chronic toxicity and potential carcinogenicity of this compound following long-term oral administration in rats.

Experimental Protocol:

  • Test System: Sprague-Dawley rats (or other appropriate rodent strain), 50 males and 50 females per group.

  • Dose Levels: At least three dose levels of this compound (e.g., low, medium, and high) and a vehicle control group. Dose selection should be based on preliminary dose-range-finding studies. The highest dose should induce minimal toxicity without causing significant mortality.

  • Administration: this compound will be administered daily via oral gavage or mixed in the diet for a period of 24 months.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, morbidity, or mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Biochemistry: Blood samples will be collected at 3, 6, 12, 18, and 24 months for analysis of a comprehensive panel of hematological and biochemical parameters.

    • Ophthalmology: Examinations will be conducted prior to the start of the study and at termination.

    • Urinalysis: Performed at the same intervals as blood collection.

  • Pathology:

    • Gross Necropsy: A complete necropsy will be performed on all animals.

    • Organ Weights: Weights of major organs (liver, kidneys, brain, spleen, heart, testes, ovaries, uterus, etc.) will be recorded.

    • Histopathology: A comprehensive list of tissues from all animals will be preserved and examined microscopically.

Data Presentation:

ParameterControlLow DoseMedium DoseHigh Dose
Body Weight (g)
Week 13
Week 52
Week 104
Key Hematology
Hemoglobin (g/dL)
White Blood Cell Count (x10^3/µL)
Key Clinical Biochemistry
Alanine Aminotransferase (ALT) (U/L)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidney
Tumor Incidence (%)
Liver Tumors
Mammary Gland Tumors
Reproductive and Developmental Toxicity Study (Adapted from OECD Guideline 416)

Objective: To assess the effects of long-term this compound exposure on reproductive function and development across two generations.

Experimental Protocol:

  • Test System: Wistar rats (or other appropriate strain), 25 males and 25 females per group for the F0 generation.

  • Dose Levels: Same as the chronic toxicity study.

  • Administration: Dosing of the F0 generation begins at least 10 weeks prior to mating and continues throughout mating, gestation, and lactation. The F1 generation will be exposed from conception through adulthood and subsequently mated to produce an F2 generation.

  • Endpoints:

    • F0 Generation: Estrous cyclicity, mating performance, fertility, gestation length, and parturition.

    • F1 and F2 Generations: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and reproductive organ development.

    • Sperm Analysis: Sperm motility, concentration, and morphology will be assessed in F0 and F1 males.

    • Histopathology: Reproductive organs from all generations will be examined.

Data Presentation:

ParameterControlLow DoseMedium DoseHigh Dose
F0 Fertility Index (%)
F1 Pup Viability (Postnatal Day 4, %)
F1 Anogenital Distance (mm, males)
F1 Sperm Concentration (x10^6/mL)
F2 Litter Size
Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce genetic mutations and chromosomal damage.

Experimental Protocols:

  • In Vivo Micronucleus Test (Adapted from OECD Guideline 474):

    • Test System: Rats from the chronic toxicity study or a separate short-term study.

    • Procedure: Bone marrow or peripheral blood will be collected to assess the frequency of micronucleated erythrocytes.

  • In Vitro Assays:

    • Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): To detect gene mutations.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): To assess structural chromosomal damage in cultured mammalian cells.

Data Presentation:

AssayEndpointControlLow DoseMedium DoseHigh Dose
Micronucleus Test % Micronucleated Erythrocytes
Ames Test Revertant Colonies (Mean ± SD)
Chromosomal Aberration % Cells with Aberrations

In Vitro Mechanistic Studies

These studies are designed to elucidate the molecular mechanisms underlying the toxic effects of this compound observed in vivo.

Endocrine Disruption Assessment

Objective: To characterize the interaction of this compound with key nuclear receptors and its impact on steroidogenesis.

Experimental Protocols:

  • Nuclear Receptor Activation Assays:

    • Cell Lines: Use of reporter cell lines expressing human estrogen receptor alpha (ERα), androgen receptor (AR), pregnane (B1235032) X receptor (PXR), and aryl hydrocarbon receptor (AhR).

    • Procedure: Cells will be treated with a range of this compound concentrations. Receptor activation will be quantified by measuring the expression of a reporter gene (e.g., luciferase).

  • Steroidogenesis Assay (Adapted from OECD Guideline 456):

    • Cell Line: H295R human adrenocortical carcinoma cells.

    • Procedure: Cells will be exposed to this compound, and the production of key steroid hormones (e.g., estradiol, testosterone) in the culture medium will be measured by LC-MS/MS.

Data Presentation:

AssayEndpointEC50 / IC50 (µM)
ERα Activation Luciferase Activity
AR Antagonism Luciferase Activity
PXR Activation Luciferase Activity
AhR Activation Luciferase Activity
Steroidogenesis Estradiol Production
Testosterone Production
Oxidative Stress Pathway Analysis

Objective: To investigate the induction of oxidative stress by this compound and the activation of cellular defense mechanisms.

Experimental Protocols:

  • Reactive Oxygen Species (ROS) Production:

    • Cell Lines: Relevant cell lines such as human hepatocytes (e.g., HepG2) or keratinocytes (e.g., HaCaT).

    • Procedure: Cells will be treated with this compound and ROS levels will be measured using fluorescent probes (e.g., DCFH-DA).

  • Nrf2 Pathway Activation:

    • Procedure: Following this compound exposure, the nuclear translocation of Nrf2 will be assessed by immunofluorescence and Western blotting. The expression of Nrf2 target genes (e.g., HO-1, NQO1) will be quantified by qRT-PCR.

  • Lipid Peroxidation Assay:

    • Procedure: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, will be measured in cell lysates or tissue homogenates from the in vivo study.

Data Presentation:

AssayEndpointControlLow DoseMedium DoseHigh Dose
ROS Production Relative Fluorescence Units
Nrf2 Nuclear Translocation % Nuclear Nrf2
HO-1 Gene Expression Fold Change
Lipid Peroxidation (MDA) nmol/mg protein

Analytical Methodology

Accurate quantification of this compound and its metabolites in biological matrices is crucial for toxicokinetic analysis and dose-response assessment.

Protocol for this compound and Metabolite Analysis in Biological Samples:

  • Sample Types: Plasma, urine, adipose tissue, liver, and other relevant tissues from the in vivo study.

  • Extraction:

    • Plasma/Urine: Solid-phase extraction (SPE) using C18 cartridges.[6]

    • Tissues: Homogenization followed by liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane:acetone). For adipose tissue, a delipidation step may be necessary.[7][8]

  • Analytical Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the sensitive and selective quantification of this compound and its polar metabolites in plasma and urine.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of this compound and its less polar metabolites in tissue extracts.[9][10]

  • Method Validation: The analytical methods should be validated according to regulatory guidelines for accuracy, precision, linearity, and sensitivity.

Visualizations

Proposed Experimental Workflow

G cluster_invivo In Vivo Studies (Rodent Model) cluster_invitro In Vitro Mechanistic Studies cluster_analysis Analytical & Data Analysis chronic_tox Chronic Toxicity/Carcinogenicity (OECD 452) analytical Analytical Chemistry (LC-MS/MS, GC-MS) chronic_tox->analytical repro_tox Reproductive/Developmental Toxicity (OECD 416) repro_tox->analytical genotox_invivo In Vivo Genotoxicity (OECD 474) data Data Integration & Risk Assessment genotox_invivo->data endocrine Endocrine Disruption Assays endocrine->data oxidative Oxidative Stress Assays oxidative->data genotox_invitro In Vitro Genotoxicity genotox_invitro->data analytical->data

Caption: Integrated workflow for long-term this compound toxicity assessment.

Potential Signaling Pathways Affected by this compound

G cluster_endocrine Endocrine Disruption cluster_oxidative Oxidative Stress This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds/Modulates AR Androgen Receptor (AR) This compound->AR Binds/Modulates PXR Pregnane X Receptor (PXR) This compound->PXR Potentially Activates AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Potentially Activates ROS Increased ROS Production This compound->ROS Induces Steroidogenesis Steroidogenesis ER->Steroidogenesis Modulates AR->Steroidogenesis Modulates Nrf2 Nrf2 Activation ROS->Nrf2 Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes

Caption: Potential signaling pathways modulated by this compound exposure.

References

Application Notes and Protocols for Studying Multidrug Resistance (MDR) Transporters Using Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (AHTN), a synthetic polycyclic musk widely used as a fragrance ingredient, has been identified as a potent inhibitor of multidrug resistance (MDR) transporters, also known as multixenobiotic resistance (MXR) transporters.[1][2] These transporters, which belong to the ATP-binding cassette (ABC) superfamily, are responsible for the efflux of a wide range of xenobiotics, including therapeutic drugs, from cells. Overexpression of MDR transporters is a major mechanism of multidrug resistance in cancer cells, posing a significant challenge to effective chemotherapy.[3][4] The inhibitory action of this compound on these transporters makes it a valuable research tool for studying their function and for investigating strategies to overcome multidrug resistance.

These application notes provide a comprehensive overview of the use of this compound in studying MDR transporters, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.

Mechanism of Action

MDR transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), utilize the energy from ATP hydrolysis to actively transport substrates out of the cell.[3][5] this compound has been shown to inhibit the activity of these efflux pumps.[1][6] The immediate consequence of this inhibition is the increased intracellular accumulation of substances that are normally expelled by the transporters.[1] The inhibitory effects of this compound have been observed to be long-lasting, with only partial reversal of inhibition even after extended periods of removal from the exposure medium.[6]

The precise molecular mechanism of this compound's inhibitory action, whether through competitive binding at the substrate-binding site, allosteric modulation, or interference with ATP hydrolysis, is an area of ongoing research.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on multidrug resistance transporters based on available literature.

Transporter SystemOrganism/Cell LineAssay TypeSubstrateIC50 (µM)IC10 (µM)Reference
Multidrug Efflux TransportersMytilus californianus (gills)Rhodamine B EffluxRhodamine B0.74 - 2.560.09 - 0.39[1][6]

Note: The reported IC50 and IC10 values represent a range for polycyclic musks, including this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effect of this compound on MDR transporter activity.

Rhodamine Efflux Assay for Measuring Transporter Inhibition

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, such as Rhodamine 123 or Rhodamine B, from cells overexpressing an MDR transporter.[7][8]

Workflow for Rhodamine Efflux Assay

G cluster_0 Cell Preparation cluster_1 Substrate Loading cluster_2 Inhibition with this compound cluster_3 Efflux and Measurement prep_cells Prepare cell suspension of MDR-overexpressing and parental cells load_rhodamine Incubate cells with Rhodamine 123 to allow for substrate accumulation prep_cells->load_rhodamine Cells loaded with fluorescent substrate add_this compound Wash cells and resuspend in buffer containing various concentrations of this compound or controls load_rhodamine->add_this compound Loaded cells are washed measure_fluorescence Incubate to allow for efflux and measure intracellular fluorescence by flow cytometry or plate reader add_this compound->measure_fluorescence Efflux is initiated

Caption: Workflow of the Rhodamine Efflux Assay.

Materials:

  • MDR transporter-overexpressing cell line (e.g., KB-V1, MES-SA/Dx5) and the corresponding parental cell line (e.g., KB-3-1, MES-SA).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 or Rhodamine B stock solution.

  • This compound stock solution (dissolved in DMSO).

  • Positive control inhibitor (e.g., Verapamil for P-gp).

  • Fetal bovine serum (FBS).

  • 96-well plates (black, clear bottom for fluorescence reading).

  • Flow cytometer or fluorescence microplate reader.

Protocol:

  • Cell Culture: Culture the MDR-overexpressing and parental cell lines to 80-90% confluency.

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension in a serum-free medium at a density of 1 x 10^6 cells/mL.

  • Substrate Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for substrate uptake.

  • Washing: Centrifuge the cells, remove the supernatant containing excess rhodamine, and wash the cell pellet twice with ice-cold PBS.

  • Inhibition: Resuspend the washed cells in a pre-warmed, serum-free medium. Aliquot the cell suspension into a 96-well plate. Add this compound at various final concentrations (e.g., 0.1 to 50 µM). Include wells with a vehicle control (DMSO) and a positive control inhibitor.

  • Efflux: Incubate the plate at 37°C for 30-60 minutes to allow for the efflux of the fluorescent substrate.

  • Measurement:

    • Flow Cytometry: Analyze the intracellular fluorescence of the cells. A higher fluorescence intensity compared to the vehicle control indicates inhibition of efflux by this compound.

    • Fluorescence Plate Reader: Centrifuge the plate, remove the supernatant, and lyse the cells. Measure the fluorescence of the cell lysate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value of this compound.

ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of MDR transporters, which is coupled to substrate transport.[9][10]

Logical Flow of the ATPase Activity Assay

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Incubation and Phosphate (B84403) Release cluster_3 Detection prep_membranes Prepare membrane vesicles from cells overexpressing the MDR transporter setup_reaction Set up reaction with membrane vesicles, ATP, and varying concentrations of this compound prep_membranes->setup_reaction Vesicles are the enzyme source incubation Incubate at 37°C to allow for ATP hydrolysis and release of inorganic phosphate (Pi) setup_reaction->incubation Reaction is initiated by adding ATP detect_pi Stop the reaction and detect the amount of released Pi using a colorimetric reagent (e.g., malachite green) incubation->detect_pi Pi is the product of the reaction G cluster_0 Cellular Environment cluster_1 Extracellular cluster_2 Intracellular drug_out Chemotherapeutic Drug drug_in Chemotherapeutic Drug drug_out->drug_in Enters cell tonalide_out This compound mdr MDR Transporter tonalide_out->mdr Inhibits apoptosis Apoptosis/Cell Death drug_in->apoptosis Induces drug_in->mdr Binds to transporter mdr->drug_out Efflux

References

Troubleshooting & Optimization

Technical Support Center: Tonalide Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Tonalide (AHTN) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the main challenges when quantifying this compound in complex matrices like sediment, sludge, or biological tissues?

A1: The primary challenges in quantifying this compound stem from its physicochemical properties and the nature of the sample matrices.

  • High Lipophilicity: this compound is a highly lipophilic compound with a high octanol-water partition coefficient (log Kow) ranging from 5.4 to 5.7.[1][2] This causes it to strongly adhere to organic matter and lipids in complex matrices, making efficient extraction difficult.

  • Matrix Effects: Co-extracted endogenous substances from the sample matrix can significantly interfere with the analysis, particularly in mass spectrometry-based methods.[3] These matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Low Concentrations: this compound may be present at trace levels in environmental and biological samples, requiring sensitive analytical methods and efficient pre-concentration steps.[4]

  • Sample Heterogeneity: Complex matrices like soil, sediment, and tissues are often heterogeneous, making it challenging to obtain a representative sample for analysis.

Q2: I am experiencing low recovery of this compound during my Solid-Phase Extraction (SPE) procedure. What are the possible causes and how can I troubleshoot this?

A2: Low recovery in SPE is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Sorbent Selection: this compound is a nonpolar compound, so a reversed-phase sorbent (like C18) is appropriate. If your analyte is eluting with the loading solvent, the sorbent may not have enough retention for this compound in your sample matrix.[5][6]

    • Solution: Ensure you are using a sorbent with sufficient hydrophobicity. You could also consider a polymer-based reversed-phase sorbent which may offer different selectivity.

  • Sample Loading Conditions: The solvent composition of your sample can significantly impact retention. If the sample solvent is too strong (i.e., has a high percentage of organic solvent), this compound may not be retained on the SPE cartridge.[7]

    • Solution: Dilute your sample with a weaker solvent (e.g., water) before loading to ensure strong retention.

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.[5][8]

    • Solution: Increase the strength of your elution solvent by using a higher percentage of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). You can also try a different solvent with a higher elution strength.

  • Insufficient Elution Volume: The volume of the elution solvent may not be sufficient to elute all the retained this compound.[5][9]

    • Solution: Increase the volume of the elution solvent in increments and monitor the recovery to determine the optimal volume.

  • Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor recovery.[5]

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.

Q3: My this compound peak is showing significant tailing in my GC-MS analysis. What could be the cause and how can I fix it?

A3: Peak tailing in GC-MS can be caused by several factors related to the instrument and the analytical method.

  • Active Sites in the GC System: this compound, although relatively non-polar, can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or connections. This is a common cause of peak tailing for a wide range of compounds.[10][11]

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regularly perform inlet maintenance, including replacing the liner and septum.[12] Trimming a small portion of the column from the inlet side can also help remove active sites that have developed over time.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[11][12]

    • Solution: Employ a more effective sample cleanup procedure to remove matrix interferences. Using a guard column can also protect the analytical column from contamination.

  • Incompatible Solvent: The injection solvent may not be compatible with the stationary phase of the GC column, leading to poor peak shape.[12]

    • Solution: Ensure the solvent is appropriate for your column and injection technique.

  • Interaction with Ion Source: In some cases, interactions within the mass spectrometer's ion source can cause peak tailing, especially when using halogenated solvents.[13]

    • Solution: While less common for this compound analysis, if you suspect this, cleaning the ion source is recommended. It is also good practice to avoid halogenated solvents where possible.

Q4: I am observing co-elution of this compound with an interfering peak from my sample matrix. How can I improve the separation?

A4: Co-elution can significantly impact the accuracy of quantification. Here are some strategies to resolve co-eluting peaks:

  • Optimize the GC Temperature Program: Modifying the temperature program can improve the separation of this compound from interfering compounds.[14]

    • Solution: Decrease the initial oven temperature and/or reduce the temperature ramp rate to enhance resolution.

  • Change the GC Column: If optimizing the temperature program is insufficient, using a GC column with a different stationary phase can provide the necessary selectivity to separate the co-eluting compounds.[14]

    • Solution: Consider a column with a different polarity or a longer column to increase the number of theoretical plates.

  • Enhance Sample Cleanup: A more rigorous sample cleanup procedure can remove the interfering compounds before GC-MS analysis.[15]

    • Solution: Evaluate different SPE sorbents or add a multi-layer cleanup step (e.g., silica (B1680970) gel or Florisil) to your sample preparation protocol.

  • Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not achievable, HRMS can distinguish between this compound and the co-eluting interference based on their exact masses, provided they have different elemental compositions.

Q5: What is the best internal standard to use for this compound quantification?

A5: The ideal internal standard is a stable isotopically labeled (SIL) analog of the analyte.[16][17][18] For this compound (AHTN), a deuterated version, such as AHTN-d3 , is an excellent choice.[19]

  • Why use a SIL internal standard? A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte.[17][18] This means it will behave similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), effectively compensating for matrix effects and variations in recovery.[20][21][22]

  • What if a SIL standard is not available? If a SIL standard is not accessible, a surrogate standard can be used. A surrogate is a compound that is chemically similar to the analyte but not expected to be present in the samples. For polycyclic musks, other musk compounds or structurally related compounds can be considered, but their ability to mimic the behavior of this compound and correct for matrix effects will not be as effective as a SIL standard.

Experimental Protocols

Protocol 1: this compound Quantification in Water Samples by SPE-GC-MS

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90, v/v) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

    • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or isooctane) containing the internal standard (e.g., AHTN-d3).

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injection: 1 µL splitless injection at an injector temperature of 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 243, 258) and the internal standard.

Protocol 2: this compound Quantification in Sediment/Sludge by Pressurized Liquid Extraction (PLE) and GC-MS

This protocol provides a starting point for extracting this compound from solid matrices.

  • Sample Preparation (Pressurized Liquid Extraction):

    • Sample Pre-treatment: Lyophilize the sediment or sludge sample and grind it to a fine powder. Mix approximately 2 g of the dried sample with a dispersing agent (e.g., diatomaceous earth or sand).

    • PLE Cell Loading: Pack the PLE cell with the sample mixture.

    • Extraction Conditions:

      • Solvent: Dichloromethane (DCM) or a mixture of hexane/acetone (1:1, v/v).

      • Temperature: 100°C.

      • Pressure: 1500 psi.

      • Static Cycles: 2 cycles of 5 minutes each.

    • Extract Cleanup: The extract may require further cleanup to remove interferences. This can be achieved using a silica gel or Florisil SPE cartridge.

    • Concentration and Solvent Exchange: Evaporate the cleaned extract and reconstitute in a solvent suitable for GC-MS analysis, adding the internal standard.

  • GC-MS Analysis: Follow the GC-MS conditions outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification.

Table 1: Recovery of this compound from Spiked Water Samples using SPE-GC-FID

Spiked Concentration (µg/L)Recovery (%)
2103.1 ± 3.8
4102.2 ± 2.1
8104.1 ± 5.3
10101.8 ± 6.1
12103.3 ± 4.9
16102.7 ± 6.7
Overall 102.9 ± 4.8

Data adapted from a study on the determination of this compound in water.[1]

Table 2: this compound Concentrations in Sewage Sludge from a Swiss Monitoring Study

Sample TypeMean Concentration (mg/kg dry matter)
Stabilised Sludge (n=16 WWTPs)7.3

Data from a study on musk fragrances in sludge.[19]

Visualizations

Experimental_Workflow_Water cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Condition Condition C18 Cartridge Load Load Water Sample Condition->Load Wash Wash with Methanol/Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Acetonitrile Dry->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing & Quantification GCMS->Data Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Sorbent Incorrect Sorbent Choice Problem->Sorbent Loading Improper Sample Loading Conditions Problem->Loading Elution Weak/Insufficient Elution Solvent Problem->Elution Drying Sorbent Bed Drying Problem->Drying Sol_Sorbent Use appropriate reversed-phase sorbent Sorbent->Sol_Sorbent Sol_Loading Dilute sample with weak solvent Loading->Sol_Loading Sol_Elution Increase solvent strength/volume Elution->Sol_Elution Sol_Drying Keep sorbent wetted Drying->Sol_Drying

References

Technical Support Center: Optimizing Tonalide Extraction from Fatty Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Tonalide (AHTN) from fatty tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from fatty tissue challenging?

A1: this compound (6-acetyl-1,1,2,4,4,7-hexamethyltetraline or AHTN) is a synthetic polycyclic musk used as a fragrance ingredient in many consumer products.[1] Due to its high lipophilicity (fat-loving nature), this compound has a strong tendency to partition from water into lipids and accumulate in the fatty tissues of organisms.[2] This high lipid content presents a significant challenge during extraction, as co-extracted fats can interfere with analytical instruments, suppress the analyte signal (matrix effect), and lead to inaccurate quantification.[3][4]

Q2: What are the primary methods for extracting this compound from adipose tissue?

A2: The three most common and effective methods for extracting lipophilic compounds like this compound from fatty matrices are:

  • Liquid-Liquid Extraction (LLE): Traditional methods like Folch and Bligh-Dyer use a biphasic solvent system (e.g., chloroform/methanol) to separate lipids from other cellular components.[5][6]

  • Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties.[7] It is highly effective for sample cleanup after an initial solvent extraction to remove interfering lipids.[8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used for pesticide analysis in fatty food matrices, involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step called dispersive SPE (dSPE) to remove lipids and other interferences.[3][10][11]

Q3: Which analytical technique is best for quantifying this compound after extraction?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable technique for the analysis of semi-volatile compounds like this compound.[12][13][14] GC-MS provides excellent sensitivity and selectivity, allowing for accurate detection and quantification of this compound at very low levels, even in complex matrices.[1][15]

Q4: What are "matrix effects" and how do they impact this compound analysis?

A4: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[16] In fatty tissue analysis, co-extracted lipids are the primary cause of matrix effects, which can either suppress or enhance the this compound signal in the mass spectrometer, leading to underestimation or overestimation of its concentration.[17][18] Addressing matrix effects is critical for accurate quantification.[11][16]

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Recovery

Q: My this compound recovery is consistently low (<70%) or highly variable between replicates. What are the potential causes and solutions?

A: Low or inconsistent recovery is a common issue when working with high-fat matrices. The cause can be traced to several steps in the workflow.

Potential Causes & Solutions:

  • Inefficient Homogenization: The initial breakdown of the tissue is critical for solvent penetration.

    • Solution: Ensure the tissue is thoroughly homogenized. Cryogenic grinding (grinding the tissue while frozen in liquid nitrogen) is highly effective for creating a uniform powder before solvent addition.[19]

  • Incorrect Solvent Choice/Ratio: The extraction solvent must efficiently solubilize this compound while minimizing lipid co-extraction.

    • Solution: For LLE, ensure the chloroform:methanol ratio is accurate; a 2:1 ratio is standard for the Folch method.[5] For QuEChERS, acetonitrile (B52724) is preferred as it has lower miscibility with fats compared to acetone.

  • Incomplete Phase Separation (LLE): A poorly defined separation between the organic and aqueous layers will result in loss of analyte.

    • Solution: Centrifuge samples at a sufficient speed and for an adequate duration (e.g., >2000 x g for 5-10 minutes) to ensure a sharp interface between layers.[20]

  • Improper SPE Cartridge Conditioning: Failure to properly condition the SPE cartridge will prevent efficient analyte retention.

    • Solution: Always follow the manufacturer's protocol for cartridge conditioning, which typically involves sequential washing with an organic solvent (e.g., methanol) followed by water or a buffer.[7]

  • Analyte Loss During Evaporation: Using excessive heat or a strong nitrogen stream to evaporate the solvent can cause the volatile this compound to be lost.

    • Solution: Evaporate the final extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C).

Problem 2: Significant Matrix Effects and GC-MS Contamination

Q: I'm observing poor peak shape, ghost peaks, and a high baseline in my GC-MS chromatograms. How can I identify and mitigate these issues?

A: These symptoms strongly suggest that co-extracted lipids are contaminating your GC system and causing matrix effects.

Identification and Mitigation Strategies:

  • 1. Confirm Matrix Effects:

    • Procedure: Perform a post-extraction spike experiment. Analyze a blank matrix extract, a neat standard solution of this compound at a known concentration, and a blank matrix extract spiked with the same concentration of this compound.

    • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100

    • Interpretation: A value <100% indicates signal suppression, while a value >100% indicates signal enhancement.[18] Values outside of 80-120% suggest that the matrix effect is significant and must be addressed.

  • 2. Enhance the Cleanup Step: The most effective way to reduce matrix effects is to remove more of the interfering lipids before injection.

    • Solution (QuEChERS/dSPE): Increase the amount of cleanup sorbents. A combination of C18 (to remove fats) and PSA (Primary Secondary Amine, to remove fatty acids and sugars) is highly effective.

    • Solution (General): Introduce a freeze-out step. After extraction with acetonitrile, place the extract in a freezer (-20°C or lower) for at least one hour. Many lipids will precipitate and can be removed by centrifugation or filtration while the extract is still cold.

  • 3. Use Matrix-Matched Calibration:

    • Solution: Prepare your calibration standards in a blank matrix extract that has undergone the entire extraction and cleanup procedure. This ensures that the standards and the samples experience similar matrix effects, improving quantification accuracy.[11]

  • 4. Implement Routine GC Maintenance:

    • Solution: High-fat samples are demanding on GC systems. Regularly replace the inlet liner and septum, and trim the first few centimeters of the analytical column to remove non-volatile residues.

Experimental Protocols & Data

Method Comparison

The table below summarizes key parameters for three common extraction methods suitable for this compound in fatty tissue.

ParameterLiquid-Liquid Extraction (Folch)Solid-Phase Extraction (SPE) CleanupQuEChERS with dSPE Cleanup
Principle Partitioning between immiscible solvents (e.g., Chloroform/Methanol).[5]Adsorption onto a solid sorbent followed by selective elution.[9]Acetonitrile extraction followed by salting out and dispersive cleanup.[10]
Sample Size 0.5 - 2.0 gN/A (Used for cleanup of an existing extract)0.5 - 2.0 g
Primary Solvents Chloroform, MethanolHexane (B92381), Dichloromethane, MethanolAcetonitrile, Water
Typical Recovery 70 - 95%>90% (for the cleanup step itself)75 - 110%[10][11]
Lipid Removal ModerateGood to ExcellentExcellent
Pros Well-established, robust method.[6]Excellent for targeted cleanup, high selectivity.[8]Fast, high throughput, low solvent use, effective lipid removal.[3]
Cons Large volumes of chlorinated solvents, can be labor-intensive.[21]Can be costly, requires method development for new matrices.Requires specific salt and sorbent mixtures.
Detailed Protocol: Optimized QuEChERS Method for this compound in Adipose Tissue

This protocol is adapted from established methods for analyzing lipophilic compounds in high-fat matrices.[3][10][11]

1. Sample Preparation and Homogenization

  • Weigh approximately 1.0 g of frozen adipose tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Optional but Recommended: Perform cryogenic grinding by adding liquid nitrogen to the tissue and grinding it to a fine powder with a mortar and pestle.[19] Allow the liquid nitrogen to evaporate completely.
  • Add 10 mL of water and an appropriate internal standard (e.g., isotope-labeled this compound). Vortex for 1 minute.

2. Extraction

  • Add 10 mL of acetonitrile to the tube.
  • Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute. The mixture should appear uniform.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Cleanup (Dispersive SPE and Freeze-Out)

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.
  • Add a dSPE cleanup mixture containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
  • Vortex for 30 seconds.
  • Place the tube in a freezer at -20°C for at least 1 hour to precipitate lipids.
  • Centrifuge at ≥3000 x g for 5 minutes, preferably while the tube is still cold.

4. Final Extract Preparation

  • Carefully transfer a 4 mL aliquot of the final, cleaned extract into a clean tube, avoiding the pelleted sorbent and any precipitated lipids.
  • Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
  • Filter through a 0.22 µm syringe filter into an autosampler vial.

Typical GC-MS Parameters for this compound Analysis
ParameterSetting
GC System Agilent 7890 or equivalent
Column HP-5MS (or similar) 30 m x 0.25 mm i.d., 0.25 µm film thickness[12]
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 80°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 243
Qualifier Ions (m/z) 258, 201

Visualized Workflows

The following diagrams illustrate key experimental and logical processes for this compound extraction.

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Adipose Tissue Sample Homogenize Homogenization (Cryogenic Grinding) Sample->Homogenize Extraction Solvent Extraction (LLE or QuEChERS) Homogenize->Extraction Cleanup Lipid Cleanup (dSPE / Freeze-out) Extraction->Cleanup Evap Solvent Evaporation & Reconstitution Cleanup->Evap Analysis GC-MS Analysis Evap->Analysis Quant Quantification (Matrix-Matched Curve) Analysis->Quant

Caption: General workflow for this compound extraction and analysis.

QuEChERS_Workflow start 1.0g Homogenized Tissue + 10mL Water acetonitrile Add 10mL Acetonitrile + Extraction Salts start->acetonitrile shake Shake Vigorously (1 min) & Centrifuge (5 min) acetonitrile->shake supernatant Transfer 6mL of Acetonitrile Supernatant shake->supernatant dspe Add dSPE Cleanup Salts (MgSO4, PSA, C18) supernatant->dspe freeze Freeze (-20°C, 1hr) & Centrifuge dspe->freeze final_extract Collect Supernatant, Evaporate & Reconstitute freeze->final_extract gcms GC-MS Analysis final_extract->gcms

Caption: Step-by-step QuEChERS extraction and cleanup workflow.

Caption: Logic diagram for troubleshooting low recovery issues.

References

Technical Support Center: Overcoming Matrix Effects in Tonalide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing matrix effects during the quantitative analysis of Tonalide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] The phenomenon is a major concern in quantitative LC-MS because it can compromise the accuracy, reproducibility, and sensitivity of the analysis.[5] this compound, being a hydrophobic molecule, is often extracted from complex biological or environmental samples, which contain numerous endogenous components like phospholipids (B1166683), proteins, and salts that can cause these interferences.[1][6]

Q2: I am observing a lower-than-expected signal for this compound. Is this ion suppression? How can I confirm?

A2: A lower-than-expected signal is a strong indicator of ion suppression, a common form of matrix effect where co-eluting compounds interfere with the ionization of the analyte in the MS source.[2][6] You can confirm and assess the extent of this effect using two primary methods: a qualitative post-column infusion experiment or a quantitative post-extraction spike analysis.[6] The post-column infusion method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] The post-extraction spike method allows you to calculate a quantitative Matrix Factor (MF), which indicates the degree of signal suppression or enhancement.[1]

Q3: My internal standard is not adequately compensating for the variability in my this compound results. Why might this be happening?

A3: While a suitable internal standard (IS) is the most effective way to compensate for matrix effects, issues can still arise.[1][6] If you are using an analog or structural mimic as an IS, it may not co-elute perfectly with this compound, causing it to experience a different degree of matrix effect.[8] This is known as differential matrix effects. The most reliable solution is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d5).[9] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same ionization effects, thus providing the most accurate correction.[10]

Q4: What are the most effective strategies to mitigate or eliminate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Strategies can be broadly categorized as:

  • Optimization of Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample cleanup procedure to remove interfering matrix components before analysis.[6][11] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation (PPT).[8][12]

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step.[1][11] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like two-dimensional LC.[2][11]

  • Calibration Strategy: When matrix effects cannot be completely eliminated, they can be compensated for by using an appropriate calibration method. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the preferred approach.[9][13] Alternatively, preparing calibration standards in the same matrix as the samples (matrix-matched calibration) can also effectively compensate for these effects.[2][13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Issue 1: Poor reproducibility and accuracy in Quality Control (QC) samples.

  • Possible Cause: Uncompensated matrix effects are varying between samples.

  • Troubleshooting Workflow:

start Inconsistent QC Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil Implement a SIL-IS (e.g., this compound-d5) check_is->use_sil No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quantify_me Yes end Re-validate Method use_sil->end me_significant Is Matrix Factor (MF) significantly different from 1? quantify_me->me_significant optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) me_significant->optimize_cleanup Yes me_significant->end No (Investigate other sources of error) optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_cleanup->optimize_lc matrix_match Use Matrix-Matched Calibration optimize_lc->matrix_match matrix_match->end

Caption: Troubleshooting workflow for inconsistent QC results.

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression is occurring at the retention time of this compound.

  • Troubleshooting Steps:

    • Confirm Suppression: Perform a post-column infusion experiment to visualize the region(s) of ion suppression in your chromatogram.

    • Optimize Chromatography: Adjust the LC gradient to shift this compound's retention time away from the suppression zone. Experiment with a different analytical column (e.g., different stationary phase) to alter selectivity.[2]

    • Enhance Sample Cleanup: The primary cause of ion suppression is often phospholipids in biological samples.[6] Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) with a wash step designed to remove phospholipids, or a Liquid-Liquid Extraction (LLE) protocol.

    • Check Ion Source Parameters: Optimize ion source parameters (e.g., gas flows, temperatures) to ensure efficient desolvation and ionization, which can sometimes help mitigate the impact of matrix components.

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes the typical effectiveness of different sample preparation and calibration strategies in mitigating matrix effects. The values are illustrative and represent expected outcomes for a challenging bioanalytical assay.

StrategyAnalyte Recovery (%)Matrix Effect (%)*Precision (%RSD)
Protein Precipitation (PPT) 90 - 10540 - 75< 20%
Liquid-Liquid Extraction (LLE) 75 - 9585 - 110< 15%
Solid-Phase Extraction (SPE) 85 - 10590 - 110< 10%
PPT + SIL-IS 90 - 10595 - 105< 10%
SPE + SIL-IS 85 - 10598 - 102< 5%
SPE + Matrix-Matched Calibration 85 - 10595 - 105< 10%

*Matrix Effect (%) is calculated as (Peak Response in Matrix / Peak Response in Neat Solution) x 100. A value of 100% indicates no matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

Objective: To quantify the magnitude of matrix effects (ion suppression or enhancement) on this compound analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank matrix samples (e.g., plasma) through the entire extraction procedure. Spike this compound and IS into the final, extracted matrix just before LC-MS/MS analysis.

    • Set C (Pre-Spike Matrix): Spike this compound and IS into the blank matrix before starting the extraction procedure. (This set is used to determine recovery).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of this compound) / (MF of IS)

    An IS-Normalized MF close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect.[1]

cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike a1 Solvent a2 Spike Analyte + IS a1->a2 a3 Analyze a2->a3 calc Calculate: - Matrix Factor - Recovery - IS-Normalized MF a3->calc b1 Blank Matrix b2 Extract b1->b2 b3 Spike Analyte + IS b2->b3 b4 Analyze b3->b4 b4->calc c1 Blank Matrix c2 Spike Analyte + IS c1->c2 c3 Extract c2->c3 c4 Analyze c3->c4 c4->calc

Caption: Workflow for post-extraction spike experiment.

Protocol 2: Method for Matrix-Matched Calibration

Objective: To create a calibration curve that accounts for matrix effects by preparing standards in an identical matrix to the study samples.

Methodology:

  • Source Blank Matrix: Obtain a pooled batch of blank biological matrix (e.g., human plasma) that is free of this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., Methanol).

  • Serial Dilution: Perform a serial dilution of the stock solution to create a series of working standard solutions.

  • Spike Standards: Spike small, known volumes of each working standard solution into aliquots of the blank matrix to create a set of calibration standards (e.g., 6-8 non-zero levels) covering the desired quantification range.[14]

  • Process Samples: Extract the matrix-matched calibration standards and the unknown samples using the exact same sample preparation procedure.

  • Construct Curve: Analyze the extracted standards and samples. Construct the calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration for the matrix-matched standards. Determine the concentration of unknown samples from this curve.

Protocol 3: Stable Isotope Dilution (SID) Analysis

Objective: To achieve the most accurate quantification by using a stable isotope-labeled internal standard to correct for both matrix effects and variability in sample recovery.

Methodology:

  • Internal Standard: Obtain a certified stable isotope-labeled standard of this compound (e.g., this compound-d5). Prepare a working solution at a fixed concentration.

  • Sample Spiking: Add a precise volume of the SIL-IS working solution to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction procedure (e.g., SPE, LLE, or PPT).

  • LC-MS/MS Analysis: Analyze the samples. The mass spectrometer will be set up to monitor at least one MRM transition for this compound and one for the SIL-IS.

  • Quantification: Calculate the Peak Area Ratio (PAR) of the analyte to the SIL-IS for all points. Construct a calibration curve by plotting the PAR against the concentration of the calibration standards. The concentration of this compound in unknown samples is determined by interpolating their PAR onto this curve. Because the SIL-IS is added at the start and behaves identically to the analyte, it corrects for variations in extraction efficiency and ion suppression/enhancement.[15][16]

start Unknown Sample (Contains Analyte) add_is Add known amount of Stable Isotope-Labeled IS start->add_is extract Sample Preparation (Extraction / Cleanup) add_is->extract analyze LC-MS/MS Analysis extract->analyze ratio Measure Peak Area Ratio (Analyte / IS) analyze->ratio quantify Quantify using Calibration Curve ratio->quantify result Accurate Concentration quantify->result

Caption: Principle of Stable Isotope Dilution analysis.

References

improving the sensitivity of Tonalide detection in air samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tonalide in air samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow for enhanced sensitivity and accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound in air samples using gas chromatography-based methods.

Question: Why am I seeing no peaks or very small peaks for this compound in my chromatogram?

Possible Causes and Solutions:

  • Sample Breakthrough during Collection: The sorbent tube may have been overloaded.

    • Solution: Reduce the total air volume sampled or increase the amount of sorbent. Breakthrough studies should be performed by connecting two sorbent tubes in series to ensure the primary tube is efficiently trapping the this compound.

  • Inefficient Desorption: this compound may not be efficiently desorbing from the sorbent tube onto the focusing trap or into the GC inlet.

    • Solution: Optimize the thermal desorption parameters, including temperature, time, and gas flow rate. Ensure the desorption temperature is adequate for the semi-volatile nature of this compound.

  • Active Sites in the GC System: this compound can be susceptible to degradation or adsorption on active sites within the injector liner, column, or transfer line.[1]

    • Solution: Use deactivated inlet liners and guard columns. Regularly condition the column according to the manufacturer's instructions. If peak tailing is also observed, this is a strong indicator of active sites.

  • Incorrect GC-MS Parameters: The mass spectrometer may not be set to monitor the correct ions for this compound.

    • Solution: Verify the selected ions in your SIM (Selected Ion Monitoring) or full-scan method. For this compound, characteristic ions should be monitored for quantification and qualification.

  • Sample Degradation: this compound may degrade if samples are not stored properly.

    • Solution: Store air sampling tubes and extracts in a cool, dark place and analyze them as soon as possible.

Question: My this compound peak is broad, tailing, or fronting. What could be the cause?

Peak Shape Issues and Solutions:

ProblemPossible CauseRecommended Action
Broad Peaks Low carrier gas flow rate.Verify and adjust the carrier gas flow rate to the optimal level for your column dimensions.[2]
Thick column film.Consider using a column with a thinner stationary phase film for better peak shape for semi-volatile compounds.[2]
Slow oven temperature ramp.Increase the oven temperature programming rate to ensure the analyte moves through the column more quickly.[2]
Tailing Peaks Active sites in the sample path (liner, column).Use a deactivated liner, trim the front end of the column (0.5m), or replace the column.[3][4]
Column contamination.Bake out the column at a high temperature (within its limits) to remove contaminants.[1]
Sample overloading.Dilute the sample or reduce the injection volume.
Fronting Peaks Column overload due to high concentration.Reduce the amount of sample injected onto the column.[1]
Inappropriate injection solvent.Ensure the solvent is compatible with the stationary phase and the initial oven temperature is below the solvent's boiling point for proper focusing.[1]

Question: I'm experiencing a high or noisy baseline in my chromatograms. How can I fix this?

Baseline Problems and Solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline and noise.

    • Solution: Use high-purity gas (99.9995% or greater) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.[4][5]

  • Column Bleed: The stationary phase of the column degrades at high temperatures, causing an elevated baseline.[4]

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use. Increased bleed can also be a sign of oxygen in the system.[3][4]

  • Contaminated Injector or Detector: Residues from previous injections can build up and cause baseline disturbances.

    • Solution: Regularly clean the injector port and detector. Replace the inlet liner and septum.[1][2]

  • Leaks in the System: Small leaks can introduce air (oxygen and nitrogen) into the system, leading to a noisy baseline and potential column damage.[3][5]

    • Solution: Perform a leak check of all fittings and connections from the gas source to the detector.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in air samples?

For achieving very low detection limits (sub-ng/m³), a combination of thermal desorption (TD) with gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) is a highly sensitive approach.[6] The TOF-MS allows for the collection of full spectral data at high sensitivity, which is advantageous over quadrupole mass spectrometers that may require operating in selected ion monitoring (SIM) mode, sacrificing some qualitative information.[6] Combining solid-phase extraction (SPE) with solid-phase microextraction (SPME) followed by GC-MS has also been shown to achieve detection limits at the sub ng/m³ level.

Q2: What are the key parameters to optimize for this compound extraction from sorbent tubes?

The key parameters for optimizing the thermal desorption of this compound from sorbent tubes are the desorption temperature, desorption time, and carrier gas flow rate during desorption. Given this compound's semi-volatile nature, a sufficiently high desorption temperature is crucial for efficient transfer to the GC column.

Q3: How can I minimize contamination during sampling and analysis?

To minimize contamination, it is essential to use high-purity solvents and materials. Before use, sorbent tubes should be conditioned by heating them under a flow of inert gas. Field blanks should be collected and analyzed alongside actual samples to assess any background contamination. When handling samples, always wear powder-free nitrile gloves.

Q4: What are the typical GC-MS conditions for this compound analysis?

While specific conditions vary based on the instrument and column, a typical setup would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would start at a relatively low temperature to focus the analytes and then ramp up to a temperature sufficient to elute this compound. The mass spectrometer is often operated in electron ionization (EI) mode, and for quantification, selected ion monitoring (SIM) of characteristic this compound ions is commonly employed.

Experimental Protocols

Protocol 1: Air Sampling using Sorbent Tubes

  • Preparation: Use pre-cleaned and conditioned sorbent tubes packed with a suitable sorbent like Tenax TA.

  • Sampling: Connect the sorbent tube to a calibrated air sampling pump. Draw a known volume of air through the tube at a controlled flow rate (e.g., 100 L/min). The total sampled volume can range from 1 to 10 m³, depending on the expected concentration.

  • Storage: After sampling, cap the sorbent tubes securely and store them in a clean, dark, and cool environment until analysis.

Protocol 2: Sample Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

  • Thermal Desorption: Place the sorbent tube in the thermal desorber. Heat the tube to a specific temperature (e.g., 250-300°C) while purging with an inert gas to transfer the analytes to a cooled focusing trap.

  • Secondary Desorption (Injection): Rapidly heat the focusing trap to inject the trapped analytes into the GC column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of this compound. Monitor characteristic ions for this compound.

Quantitative Data Summary

Table 1: Method Detection Limits for this compound in Air

Analytical MethodDetection Limit (ng/m³)Reference
SPE-SPME-GC-MS< 1 (sub ng/m³ level)
TD-GC-TOF-MSppt level (sub ng/m³)[6]

Visualizations

Experimental_Workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis Air Air Sample SorbentTube Sorbent Tube (e.g., Tenax TA) Air->SorbentTube Pumped Air TD Thermal Desorption SorbentTube->TD Analyte Transfer GC Gas Chromatography TD->GC Injection MS Mass Spectrometry GC->MS Separation Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow for this compound analysis in air samples.

Troubleshooting_Logic Start Problem Detected in Chromatogram NoPeak No / Small Peaks Start->NoPeak BadShape Poor Peak Shape (Broad, Tailing, Fronting) Start->BadShape HighBaseline High / Noisy Baseline Start->HighBaseline Sol_NoPeak1 Check Sample Collection (Breakthrough) NoPeak->Sol_NoPeak1 Sol_NoPeak2 Optimize Desorption Parameters NoPeak->Sol_NoPeak2 Sol_NoPeak3 Check for Active Sites (Use Deactivated Liners) NoPeak->Sol_NoPeak3 Sol_BadShape1 Check Gas Flow Rates BadShape->Sol_BadShape1 Sol_BadShape2 Check for Active Sites (Trim Column) BadShape->Sol_BadShape2 Sol_BadShape3 Check for Column Overload BadShape->Sol_BadShape3 Sol_HighBaseline1 Check Gas Purity (Install Filters) HighBaseline->Sol_HighBaseline1 Sol_HighBaseline2 Check for System Leaks HighBaseline->Sol_HighBaseline2 Sol_HighBaseline3 Clean Injector & Detector HighBaseline->Sol_HighBaseline3

Caption: Troubleshooting logic for common GC-MS issues.

References

refinement of cell-based assays for Tonalide endocrine activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the assessment of Tonalide's endocrine-disrupting potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its endocrine activity a concern?

A1: this compound (AHTN) is a polycyclic musk fragrance widely used in cosmetics, detergents, and other personal care products.[1] Its widespread use leads to its release into the environment, and it has been detected in human tissues, including blood, adipose tissue, and breast milk.[2] this compound is suspected to be an endocrine disruptor, meaning it can interfere with the body's hormonal systems.[1] In vitro studies suggest it has weak endocrine activity, potentially binding to steroid hormone receptors and exhibiting both estrogenic and anti-androgenic effects.[2][3]

Q2: Which cell-based assays are commonly used to evaluate this compound's endocrine activity?

A2: Several in vitro assays are used, including:

  • Reporter Gene Assays: These assays use cell lines (e.g., HEK293, U2-OS) transfected with a hormone receptor (like the estrogen receptor - ER, or androgen receptor - AR) and a reporter gene (e.g., luciferase) linked to a hormone response element.[3] An increase or decrease in reporter gene activity indicates agonistic or antagonistic effects.

  • E-Screen (Estrogen Screen) Assay: This assay uses the human breast cancer cell line MCF-7, which proliferates in response to estrogens.[1] It is used to detect the estrogenic activity of compounds like this compound.[4]

  • H295R Steroidogenesis Assay: This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses key enzymes for steroid hormone production.[5] It is used to determine if a chemical alters the production of hormones like testosterone (B1683101) and estradiol.[6]

  • Receptor Binding Assays: These assays measure the ability of a compound to directly compete with a natural hormone for binding to its receptor.

Q3: What are the generally observed endocrine effects of this compound in these assays?

A3: The results for this compound can be complex and sometimes conflicting depending on the assay system:

  • Estrogenic/Anti-estrogenic Activity: this compound has shown very weak agonistic activity towards the human estrogen receptor-alpha (hERα) and weak antagonistic activity towards hERβ in some reporter gene assays.[2][3] It has also demonstrated estrogenic activity in MCF-7 cells.[4] Conversely, other studies have found it to be anti-estrogenic.[3][4] This suggests this compound may be a selective estrogen receptor modulator (SERM), where its effect depends on the receptor type and cell line.[4]

  • Anti-Androgenic Activity: Several studies have found that this compound can act as an antagonist to the androgen receptor (AR).[3]

  • Effects on Steroidogenesis: In H295R cells, this compound has been shown to inhibit progesterone (B1679170) and cortisol production.[4]

Q4: Why do different studies report conflicting results for this compound's activity?

A4: Discrepancies in findings can arise from several factors inherent in cell-based assays.[7] These include the specific cell line used (which can have different receptor profiles and metabolic capacities), the assay endpoint being measured (e.g., receptor activation vs. cell proliferation vs. hormone production), and variations in experimental protocols such as exposure time and the concentrations of this compound tested.[4][7] Furthermore, variables like the type of reporter gene, transfection method, and even the quality of the DNA can influence the outcome.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Reporter Gene Assays

Q: I am not seeing any signal, or the signal is very weak in my luciferase reporter assay. What should I do?

A: Weak or no signal is a common issue that can stem from several sources.

  • Check Reagents and Plasmid DNA: Ensure that your luciferase substrate and other reagents have not expired and have been stored correctly.[8] Verify the quality and purity of your plasmid DNA, as this can significantly impact results.[7]

  • Optimize Transfection Efficiency: Low transfection efficiency is a primary cause of weak signals. Experiment with different ratios of plasmid DNA to transfection reagent to find the optimal conditions for your specific cell line.[8]

  • Confirm Promoter Strength: If you are using a custom reporter construct, the promoter driving luciferase expression may be weak. If possible, switch to a construct with a stronger promoter.[8]

  • Increase Sample Volume: You can try scaling up the volume of your sample and reagents per well to boost the signal.[8]

Q: My background luminescence is very high, making it difficult to interpret my results. How can I reduce it?

A: High background can obscure the specific signal from your reporter.

  • Use Appropriate Plates: For luminescence assays, always use opaque, white-walled or black-walled plates. White plates reflect the signal, which can increase it, but black plates are recommended for the best signal-to-noise ratio as they reduce crosstalk between wells.[9][10] Do not use clear plates, as they allow for significant crosstalk.[10]

  • Check for Contamination: Bacterial or chemical contamination can sometimes lead to chemiluminescence. Use freshly prepared, sterile reagents and samples to rule this out.[8]

  • Allow for Plate Adaptation: Some plate materials can phosphoresce after being exposed to light. A 10-minute adaptation period in the dark before reading can sometimes help reduce this background.[9]

Q: I'm observing high variability between my technical replicates. What are the likely causes and solutions?

A: High variability can compromise the statistical significance of your data.

  • Standardize Pipetting: Pipetting errors are a major source of variability. Prepare a master mix of your reagents to add to all relevant wells, and use a calibrated multichannel pipette for dispensing.[8] Using a luminometer with an automated injector can also significantly improve consistency.[8]

  • Ensure Homogeneous Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cells are fully resuspended and evenly mixed before plating.

  • Normalize Your Data: Using a co-transfected control vector (e.g., a Renilla luciferase plasmid alongside your Firefly luciferase reporter) allows you to normalize the experimental reporter activity to the control reporter activity. This corrects for well-to-well variations in transfection efficiency and cell number.

Cell Viability and Cytotoxicity

Q: I suspect this compound is toxic to my cells at the concentrations I'm testing. How can I confirm this and what is the impact?

A: Cytotoxicity can confound the results of endocrine activity assays, as a decrease in signal could be due to cell death rather than a specific antagonistic effect.

  • Perform a Parallel Viability Assay: Always run a cell viability assay in parallel with your primary experiment. Common methods include:

    • MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells.[11][12]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive assay that measures ATP levels as an indicator of viable cells.[10]

    • Neutral Red or CellTiter-Blue® Assays: These are other common methods for assessing cell viability.[11]

  • Determine the Maximum Tolerated Concentration (MTC): Conduct a dose-response experiment to determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., maintains ≥80% viability).[6] All subsequent endocrine activity assays should be performed at or below this MTC.

H295R Steroidogenesis Assay

Q: My baseline hormone production in the H295R assay is inconsistent between experiments. How can I improve reproducibility?

A: The H295R assay can be sensitive to several cell culture variables.

  • Control Cell Passage and Confluency: Use cells within a consistent, low passage number range (e.g., passages 5-10).[6] Seed cells to achieve a target confluency (e.g., 50-60%) at the start of the exposure period, as this can affect steroid production.[6]

  • Standardize Stimulation: If using a stimulant like forskolin (B1673556) to upregulate the steroidogenic pathway, ensure the concentration and pre-stimulation time (e.g., 10 µM for 48 hours) are kept constant across all experiments.[13]

  • Optimize Hormone Detection: The method used to quantify hormones is critical. While ELISA kits are common, they can have limitations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for measuring testosterone and estradiol, and is the preferred method for robust results.[5]

Data Presentation

Table 1: Summary of this compound's Endocrine Activity in Various Cell-Based Assays

Assay TypeCell LineReceptor TargetObserved EffectReference
Reporter Gene AssayHEK293Human Estrogen Receptor α (hERα)Very weak agonist[2]
Reporter Gene AssayHEK293Human Estrogen Receptor β (hERβ)Weak antagonist[2][3]
Reporter Gene AssayU2-OSHuman Androgen Receptor (hAR)Antagonist[3]
Reporter Gene AssayU2-OSProgesterone Receptor (PR)Antagonist[3]
E-Screen ProliferationMCF-7Estrogen Receptor (endogenous)Estrogenic activity[1][4]
Steroidogenesis AssayH295RSteroidogenic EnzymesInhibition of progesterone and cortisol production[4]

Experimental Protocols

Protocol 1: Estrogen Receptor (ER) Agonist/Antagonist Reporter Gene Assay

This protocol is adapted from methodologies using HEK293 cells stably transfected with an estrogen receptor and a luciferase reporter gene.[3]

  • Cell Seeding: Plate the stably transfected HEK293-hERα (or hERβ) cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture in appropriate medium without phenol (B47542) red.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.

  • Exposure (Agonist Mode): Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a positive control (e.g., 17β-estradiol, E2) and a vehicle control (DMSO).

  • Exposure (Antagonist Mode): To measure anti-estrogenicity, incubate the cells with the various concentrations of this compound in the presence of an EC50 concentration of E2 (e.g., 3 pM for hERα).[3] Include a positive control for antagonism (e.g., an anti-estrogen like Fulvestrant) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer to each well.

  • Luciferase Measurement: Add luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.[3]

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control. For agonist mode, plot the response against the this compound concentration. For antagonist mode, plot the inhibition of the E2-induced signal against the this compound concentration.

Protocol 2: OECD 456 H295R Steroidogenesis Assay

This protocol is a summary of the OECD Test Guideline 456.[5][6]

  • Cell Culture: Culture H295R cells in a 24-well plate. Allow cells to acclimate for 24 hours after plating to reach approximately 50-60% confluency.[6]

  • Chemical Exposure: Replace the medium with fresh medium containing the test chemical (this compound) at various concentrations (in triplicate). Include a solvent control (e.g., 0.1% DMSO), a positive control that inhibits steroidogenesis (e.g., prochloraz), and a positive control that induces it (e.g., forskolin).

  • Incubation: Incubate the cells for 48 hours.[6]

  • Medium Collection: After incubation, collect the medium from each well for hormone analysis. Store at -80°C until analysis.

  • Cell Viability Assessment: After removing the medium, assess the viability of the cells remaining in the plate using a validated method (e.g., MTT assay).[6] Wells with viability below 80% of the solvent control should be flagged.

  • Hormone Quantification: Measure the concentration of testosterone and 17β-estradiol in the collected medium. LC-MS/MS is the recommended method for its sensitivity and selectivity.[5] ELISA kits are an alternative.

  • Data Analysis: Express the hormone production as a relative change compared to the solvent control.[5] Analyze for statistically significant increases or decreases in hormone levels.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) ER Estrogen Receptor (ER) + Chaperones This compound->ER Binds & Activates No_Transcription No Transcription ER->No_Transcription ER_active Active ER Dimer ER->ER_active Conformational Change & Dimerization Tonalide_Antagonist This compound (Antagonist) Tonalide_Antagonist->ER Binds & Blocks Tonalide_Antagonist->No_Transcription ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates ER_active->ERE Binds to DNA

Caption: Simplified Estrogen Receptor signaling pathway.

Workflow start Start seed Seed cells in 96-well plate start->seed transfect Transfect with Receptor & Reporter Plasmids seed->transfect expose Expose cells to this compound (24 hours) transfect->expose lyse Wash and Lyse Cells expose->lyse read Add substrate and read luminescence lyse->read analyze Analyze Data (Normalize to control) read->analyze end End analyze->end

Caption: Experimental workflow for a reporter gene assay.

Troubleshooting start Problem: Weak or No Signal q1 Are reagents functional and within expiry? start->q1 s1 Replace reagents. Use fresh DNA. q1->s1 No q2 Is transfection efficiency low? q1->q2 Yes s1->q2 s2 Optimize DNA:reagent ratio. Test different reagents. q2->s2 Yes q3 Is promoter weak or expression low? q2->q3 No s2->q3 s3 Use stronger promoter. Increase amount of DNA. q3->s3 Yes end Signal should improve q3->end No s3->end

Caption: Troubleshooting logic for weak reporter assay signal.

References

Technical Support Center: Optimizing Tonalide Exposure in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Tonalide (B74961) (AHTN) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound (6-Acetyl-1,1,2,4,4,7-hexamethyltetraline or AHTN) is a synthetic polycyclic musk widely used as a fragrance ingredient in various consumer products.[1][2] In cell culture, its primary reported activities relate to its potential as an endocrine disruptor.[1] Specifically, this compound has been shown to exhibit weak estrogenic activity by interacting with estrogen receptors (ERα and ERβ).[3] It can act as a weak agonist for the human estrogen receptor alpha (hERα) and an antagonist for the human estrogen receptor beta (hERβ), though these effects are typically observed at high concentrations (around 10 µM).

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line, experimental endpoint, and exposure duration. Based on published studies, a broad starting range to consider for dose-response experiments is 0.01 µM to 100 µM . For studies on estrogenic activity, concentrations around 10 µM have been shown to elicit effects. However, for cytotoxicity assessments, a wider range is recommended to determine the IC50 value for your specific cell line.

Q3: How should I prepare a this compound stock solution for cell culture?

This compound is a lipophilic compound with low water solubility.[4] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity.[6]

Q4: Can this compound exhibit off-target effects in cell culture?

Yes, like many small molecules, this compound may have off-target effects that are independent of its interaction with estrogen receptors.[7] These effects can contribute to cytotoxicity or other cellular responses. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed at expected non-toxic concentrations. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.[6]Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without this compound).[6]
Compound Precipitation: this compound may precipitate out of the culture medium, leading to inconsistent exposure and potential physical stress on the cells.[5]Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. Prepare fresh dilutions for each experiment and ensure thorough mixing. Consider the use of a solubilizing agent if precipitation persists, but validate its compatibility with your cell line.
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.Perform a thorough dose-response and time-course experiment to determine the optimal non-toxic concentration and exposure duration for your cell line.[8][9]
Inconsistent or no observable effect at concentrations reported in the literature. Compound Degradation: Improper storage of the this compound stock solution may have led to its degradation.Store this compound powder and stock solutions at appropriate temperatures (e.g., -20°C) and protect from light. Prepare fresh stock solutions regularly.[5]
Low Bioavailability in Culture: Components in the serum of your culture medium may bind to this compound, reducing its effective concentration.[6]Consider performing experiments in serum-free or reduced-serum conditions. However, be aware that this can also affect cell health and response.
Incorrect Nominal Concentration: The actual concentration of this compound in the cell culture medium may differ from the nominal concentration due to adsorption to plasticware or other factors.[10]While challenging to measure directly without specialized equipment, being aware of this possibility is important for data interpretation. Use consistent labware and procedures to minimize variability.
Difficulty in reproducing results from other labs. Differences in Experimental Protocols: Variations in cell line passage number, seeding density, exposure duration, or endpoint measurement can all contribute to different outcomes.[8]Carefully review and standardize all aspects of your experimental protocol. Ensure that your methods align with those of the studies you are trying to replicate.
Cell Line Misidentification or Contamination: The cell line being used may not be what it is reported to be, or it could be contaminated.Use authenticated cell lines from a reputable cell bank and regularly test for mycoplasma contamination.

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of this compound

Cell LineAssayConcentration RangeObserved EffectReference
MCF-7E-screen assayNot specifiedEstrogenic activity[3]
293HEKReporter gene assay10 µMWeak hERα agonism, hERβ antagonism
Zebrafish (juvenile)Subchronic exposure500 ng/L - 50,000 ng/LIncreased lipid peroxidation, decreased catalase activity[4]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
WaterLowLipophilic compound[4]
Dimethyl sulfoxide (DMSO)SolubleRecommended for stock solutions[5]
EthanolLimited solubility[5]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

2. Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][11]

  • This compound Treatment: The following day, prepare serial dilutions of this compound from your stock solution in fresh culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

3. E-Screen Assay for Estrogenic Activity

  • Cell Maintenance: Culture estrogen-responsive cells (e.g., MCF-7) in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Cell Seeding: Seed the cells in a multi-well plate.

  • Hormone Deprivation: After cell attachment, replace the medium with a hormone-free medium and incubate for a period to ensure the cells are quiescent.

  • Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for cell proliferation in response to estrogenic compounds (typically 6 days).

  • Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: Compare the proliferation induced by this compound to that of the positive and negative controls to assess its estrogenic potential.

Visualizations

Tonalide_Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA at Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates Transcription Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Simplified signaling pathway of this compound's estrogenic activity.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Tonalide_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Tonalide_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Absorbance 7. Measure Absorbance Solubilization->Absorbance IC50 8. Calculate IC50 Absorbance->IC50

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Controls Review Vehicle and Positive Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Investigate_Compound Investigate this compound Solution (Freshness, Solubility) Controls_OK->Investigate_Compound Yes Review_Protocol Review Experimental Protocol (Concentration, Duration) Controls_OK->Review_Protocol No Investigate_Cells Investigate Cell Line (Sensitivity, Contamination) Investigate_Compound->Investigate_Cells Problem_Identified Problem Identified and Corrected Investigate_Cells->Problem_Identified Review_Protocol->Problem_Identified

Caption: A logical approach to troubleshooting this compound experiments.

References

addressing variability in Tonalide toxicity testing results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tonalide (B74961) (AHTN).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my this compound toxicity assay results?

Variability in this compound toxicity testing can arise from several factors related to its physicochemical properties and experimental conditions. Key sources of variability include:

  • Low Water Solubility: this compound has a very low water solubility (around 1.25 mg/L) and a high octanol-water partition coefficient (log Kow of 5.4-5.7), making it difficult to prepare stable and homogenous aqueous test solutions.[1][2] This can lead to inconsistent exposure concentrations.

  • Use of Solvents/Dispersants: To overcome solubility issues, co-solvents and dispersants are often used. However, these agents can have their own toxicity or may interact with this compound, influencing its bioavailability and toxicity, thereby affecting the reliability of the results.[2]

  • Sorption: this compound is lipophilic and has a strong tendency to adsorb to surfaces, including test vessels, sediment, and organic matter in the test medium.[1][2] This can significantly reduce the actual concentration of this compound available to the test organisms.

  • Degradation: this compound can be degraded by both abiotic and biotic processes. It is susceptible to photodegradation, with a reported half-life of less than 5 minutes under certain UV irradiation conditions.[1] Biotransformation in activated sludge has also been observed.[1]

  • Analytical Quantification: Accurate measurement of this compound concentrations in test media is challenging. Without analytical verification, nominal concentrations may not reflect the actual exposure levels, leading to inaccurate toxicity values.[1][2]

Q2: What is the best way to prepare this compound solutions for aquatic toxicity tests?

Due to its low water solubility, a stock solution in an organic solvent is typically required.

  • Solvent Selection: Choose a solvent with low toxicity to the test organism, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Stock Solution: Prepare a concentrated stock solution of this compound in the selected solvent.

  • Test Solution Preparation: Add a small, consistent volume of the stock solution to the test medium and mix vigorously to ensure dispersion. The final solvent concentration in the test medium should be kept to a minimum (typically below 0.1%) and should be consistent across all treatment groups, including a solvent control group.

  • Stirring: Gentle, continuous stirring of the test solutions may be necessary to maintain homogeneity, but avoid vigorous agitation that could lead to volatilization.

  • Concentration Verification: It is crucial to analytically measure the this compound concentrations at the beginning and end of the exposure period to determine the actual exposure levels.

Q3: Are there known signaling pathways affected by this compound that I should be aware of?

Yes, this compound has been shown to interact with several biological pathways:

  • Endocrine Disruption: this compound has demonstrated weak estrogenic activity in some in vitro studies.[3] However, in vivo studies have not consistently shown endocrine-disrupting effects, and it did not induce vitellogenin production in juvenile zebrafish in one study.[4]

  • Oxidative Stress: Exposure to this compound can induce oxidative stress. Studies have shown increased lipid peroxidation and alterations in the activity of antioxidant enzymes like catalase and glutathione (B108866) S-transferase in organisms like zebrafish.[1][4]

  • Inhibition of Multixenobiotic Resistance (MXR) Transporters: this compound has been identified as an inhibitor of cellular xenobiotic defense systems mediated by multidrug transporters, which could potentially increase the toxicity of other co-contaminants.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent dose-response curves Inaccurate or unstable exposure concentrations.Analytically verify this compound concentrations at the start and end of the experiment. Use a carrier solvent and ensure thorough mixing. Consider a flow-through or semi-static exposure system for long-term tests.
No observed toxicity at expected effective concentrations Loss of this compound from the test medium due to sorption or degradation.Use silanized glassware to minimize adsorption. Conduct experiments under controlled lighting to minimize photodegradation. Account for partitioning to organic matter if present.
High mortality in control groups Solvent toxicity.Ensure the final solvent concentration is below the known toxic threshold for the test species. Always include a solvent-only control group to assess solvent effects.
Precipitation of this compound in test solutions Exceeding the water solubility limit.Do not exceed the established water solubility of this compound in your highest test concentration. Visually inspect solutions for any precipitate.

Quantitative Toxicity Data for this compound (AHTN)

Aquatic Ecotoxicity
SpeciesEndpointValueReference
Phaeodactylum tricornutum (Alga)IC10 (Growth Inhibition)0.002 µg/L[5]
Isochrysis galbana (Alga)IC10 (Growth Inhibition)0.328 µg/L[5]
Danio rerio (Zebrafish)NOEC (Lower Heart Rate)10 µg/L[1]
Lepomis macrochirus (Bluegill Sunfish)BCF (Parent Compound)597 L/kg wet weight[2]
Chironomus riparius (Midge)28 d NOEC (Development)101 mg/kg dw[2]
Hyalella azteca (Amphipod)28 d NOEC (Mortality)18.2 mg/kg dw[2]
Lumbriculus variegatus (Worm)28 d NOEC (Growth)7.1 mg/kg dw[2]
Mammalian Toxicity
SpeciesRouteEndpointValueReference
RatOralLD50570 - 1377 mg/kg bw[6]
RatDermalLD50>5000 mg/kg bw[6]
RatOral (4-week)NOAEL10 mg/kg bw/day[6]
RatDevelopmentalNOAEL (Maternal Toxicity)15 mg/kg bw/day[6]
RatDevelopmentalNOAEL (Developmental Toxicity)50 mg/kg bw/day[6]

Experimental Protocols & Methodologies

Aquatic Toxicity Testing (General Workflow)

A general workflow for assessing the aquatic toxicity of this compound is outlined below. This workflow is based on principles from OECD and US EPA guidelines.[5]

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_solution Prepare this compound Stock Solution (in appropriate solvent, e.g., DMSO) prep_test_media Prepare Test Media & Dilutions prep_solution->prep_test_media expose Expose Organisms to Test Concentrations (including controls) prep_test_media->expose acclimate Acclimate Test Organisms acclimate->expose monitor Monitor Test Conditions (Temp, pH, DO, this compound Conc.) expose->monitor observe Observe & Record Endpoints (e.g., mortality, growth, reproduction) monitor->observe analyze Statistical Analysis (e.g., LC50, EC50, NOEC) observe->analyze report Report Results analyze->report

General workflow for this compound aquatic toxicity testing.
Analytical Quantification of this compound

Accurate quantification is critical. A common method is Gas Chromatography-Mass Spectrometry (GC-MS) following extraction.

Method: Solid Phase Extraction and Gas Chromatography (SPE-GC) [7]

  • Extraction: Pass the aqueous sample through an SPE cartridge to extract this compound.

  • Elution: Elute this compound from the cartridge using a suitable organic solvent.

  • Concentration: Concentrate the eluate if necessary.

  • Analysis: Analyze the sample using a GC system, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. This method has shown good recoveries for this compound (mean recovery of 102.9 ± 4.8%).[7]

Signaling Pathway Diagrams

Potential Mechanism of this compound-Induced Oxidative Stress

This compound exposure may lead to an imbalance in the cellular redox state, resulting in oxidative stress. This can occur through the increased production of reactive oxygen species (ROS) and the subsequent cellular response.

G This compound This compound Exposure Cell Cellular Environment This compound->Cell enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Antioxidant Antioxidant Defense System (e.g., Catalase, GST) ROS->Antioxidant induces Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage causes

This compound-induced oxidative stress pathway.
Troubleshooting Logic for Unreliable Results

When encountering variable or unexpected results in this compound toxicity tests, a systematic troubleshooting approach is necessary.

G start Inconsistent Results Obtained check_conc Were this compound concentrations analytically verified? start->check_conc check_solubility Were solutions clear? Any precipitation? check_conc->check_solubility Yes verify_analytics Implement analytical verification (e.g., GC-MS) check_conc->verify_analytics No check_controls Were solvent and negative controls healthy? check_solubility->check_controls Yes reformulate Reformulate solutions. Check solvent concentration. check_solubility->reformulate No check_system Review test system for adsorption/degradation issues. check_controls->check_system No end_good Results are now reliable check_controls->end_good Yes verify_analytics->check_conc reformulate->check_solubility check_system->start

Troubleshooting flowchart for this compound experiments.

References

improving the recovery of Tonalide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tonalide (AHTN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during Solid-Phase Extraction (SPE)?

A1: Low recovery of a hydrophobic compound like this compound during SPE can stem from several factors:

  • Analyte Breakthrough: this compound may not adequately adsorb to the SPE sorbent during sample loading and is consequently lost in the waste fraction. This can occur if the sample's solvent is too strong (i.e., has a high percentage of organic solvent), the loading flow rate is too fast, or the sorbent mass is insufficient for the sample volume or analyte concentration.[1][2]

  • Premature Elution during Washing: The wash solvent may be too aggressive, causing this compound to be washed off the sorbent along with interferences before the elution step.[1][3]

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent, leaving some of the analyte behind on the SPE cartridge.[1][3]

  • Adsorption to Labware: this compound, being hydrophobic, can adsorb to the surfaces of plastic containers, pipette tips, and vials, especially if the sample is in a highly aqueous solution.[2][4]

Q2: How can I prevent this compound from adsorbing to my labware?

A2: To minimize non-specific binding of this compound to labware, consider the following strategies:

  • Use low-binding plasticware or silanized glassware.[2]

  • Prepare samples and standards in a solvent containing a higher percentage of organic content, as this will help keep this compound in solution and reduce its tendency to adsorb to surfaces.

  • Rinse all labware that comes into contact with the sample or standard with the transfer solvent to ensure all the analyte is transferred.

Q3: What are matrix effects, and how do they impact this compound analysis by LC-MS/MS?

A3: Matrix effects occur when co-extracted components from the sample matrix (e.g., lipids, proteins, salts) interfere with the ionization of this compound in the mass spectrometer's ion source.[5][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[7][8] Given this compound's presence in complex matrices like cosmetics, sludge, and biological tissues, matrix effects are a significant concern, particularly with the sensitive electrospray ionization (ESI) technique.[9][10][11]

Q4: I am observing low this compound recovery in a fatty matrix like fish tissue or edible oil. What modifications to the QuEChERS method should I consider?

A4: Fatty matrices present a significant challenge due to the high lipid content co-extracting with this compound. For these samples, modifications to the standard QuEChERS protocol are recommended:

  • Incorporate a Freeze-Out Step: After the initial acetonitrile (B52724) extraction, freezing the extract (e.g., at -20°C for a few hours) can precipitate a significant portion of the lipids. The supernatant can then be decanted for further cleanup.[12]

  • Use of C18 as a d-SPE Sorbent: In the dispersive SPE cleanup step, include C18 sorbent along with PSA and MgSO₄. C18 is effective at removing nonpolar interferences like fats.[7][12][13]

  • Consider Z-Sep Sorbents: Zirconia-based sorbents (Z-Sep) are specifically designed for enhanced lipid removal and can be a powerful alternative or addition to C18.[14]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery issues during SPE of this compound. The first step is to identify at which stage the analyte is being lost. This can be achieved by collecting and analyzing the load, wash, and elution fractions separately.[3]

Troubleshooting Workflow for Low SPE Recovery

G start Start: Low this compound Recovery check_fractions Where is the analyte lost? Analyze Load, Wash, and Elution Fractions start->check_fractions in_load Analyte in Load Fraction (Breakthrough) check_fractions->in_load in_wash Analyte in Wash Fraction (Premature Elution) check_fractions->in_wash in_elution Analyte retained on cartridge (Incomplete Elution) check_fractions->in_elution sol_load Potential Solutions: - Decrease organic content of sample solvent - Ensure proper sorbent conditioning - Decrease sample loading flow rate - Increase sorbent mass in_load->sol_load sol_wash Potential Solutions: - Decrease strength of wash solvent - Use a more polar wash solvent in_wash->sol_wash sol_elution Potential Solutions: - Increase strength of elution solvent - Increase volume of elution solvent - Add a 'soak' step with elution solvent - Use a less retentive sorbent (e.g., C8 instead of C18) in_elution->sol_elution

Caption: A troubleshooting workflow for low SPE recovery.

Guide 2: Addressing Matrix Effects in LC-MS/MS Analysis

If you suspect matrix effects are impacting your this compound quantification, the following steps can help diagnose and mitigate the issue.

Workflow for Assessing and Mitigating Matrix Effects

G start Suspected Matrix Effects (Inaccurate Quantification) assess Assess Matrix Effect: Compare response of this compound in neat solvent vs. post-extraction spiked blank matrix sample start->assess suppression Signal Suppression (Response in Matrix < Response in Solvent) assess->suppression enhancement Signal Enhancement (Response in Matrix > Response in Solvent) assess->enhancement mitigate Mitigation Strategies suppression->mitigate enhancement->mitigate sol_chrom - Improve chromatographic separation to resolve this compound from co-eluting matrix components - Dilute the sample extract mitigate->sol_chrom sol_cleanup - Enhance sample cleanup (e.g., use different SPE sorbents) mitigate->sol_cleanup sol_is - Use a stable isotope-labeled internal standard for this compound mitigate->sol_is sol_cal - Use matrix-matched calibration standards mitigate->sol_cal

Caption: Workflow for addressing matrix effects in LC-MS/MS.

Data Presentation

The following tables summarize reported recovery data for this compound from various matrices using different sample preparation techniques.

Table 1: this compound Recovery from Aqueous Matrices

Extraction MethodMatrixRecovery (%)Reference
SPE-GCPure Water102.9 ± 4.8[15]
SPE-GCPure Water (2 µg/L)103.1 ± 3.8[15]
SPE-GCPure Water (8 µg/L)104.1 ± 5.3[15]
SPE-GCPure Water (16 µg/L)102.7 ± 6.7[15]
LLME-GC-MS/MSWastewater71 ± 7 to 99 ± 3[15]
LLME-GC-MS/MSTap Water91 ± 3 to 106 ± 12[15]
LLME-GC-MS/MSRiver Water83 ± 3 to 96 ± 7[15]
LLME-GC-MS/MSSeawater92 ± 11 to 101 ± 4[15]

Table 2: this compound Recovery from Solid Matrices

Extraction MethodMatrixRecovery (%)Reference
Pressurized Liquid Extraction (PLE)Spiked Ottawa Sand~76 ± 13 (average for 61 compounds)[16]
Pressurized Liquid Extraction (PLE)Spiked Topsoil~76 ± 13 (average for 61 compounds)[16]
Pressurized Liquid Extraction (PLE)Spiked Stream Sediment~76 ± 13 (average for 61 compounds)[16]
Ultrasound-Assisted Extraction (UAE)Fortified Soil46.1 to 110[17]
Ultrasound-Assisted Extraction (UAE)Fortified Sediment49.2 to 118.6[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is adapted from a validated SPE-GC method and is suitable for extracting this compound from various aqueous matrices.[15]

Materials:

  • SPE Cartridges: Generik H2P 60 mg/3 mL (or equivalent C18 cartridge)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Cyclohexane (B81311) (or other suitable solvent for reconstitution)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Filter the water sample (50 mL) through a 0.45 µm membrane filter.

  • SPE Cartridge Conditioning:

    • Pass 10 mL of methanol through the cartridge.

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 6 mL of deionized water through the cartridge.

    • Pass 6 mL of acidified water (0.1% v/v HCl) through the cartridge.

    • Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 50 mL filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water at a flow rate of 3 mL/min to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or by centrifugation for 10-15 minutes to remove residual water.

  • Elution:

    • Elute this compound from the cartridge with a suitable volume (e.g., 5-10 mL) of a non-polar solvent like cyclohexane or a mixture such as ethyl acetate/hexane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 55°C.[18]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of cyclohexane for GC analysis.

SPE Workflow Diagram

G start Start: Water Sample step1 1. Condition Cartridge (Methanol) start->step1 step2 2. Equilibrate Cartridge (Water, Acidified Water) step1->step2 step3 3. Load Sample step2->step3 step4 4. Wash Cartridge (Deionized Water) step3->step4 step5 5. Dry Cartridge step4->step5 step6 6. Elute this compound (e.g., Cyclohexane) step5->step6 step7 7. Evaporate & Reconstitute step6->step7 end Analysis by GC step7->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: QuEChERS for this compound in Sludge or Sediment Samples

This protocol is a modified QuEChERS approach suitable for complex solid matrices like sewage sludge and sediment. It incorporates sorbents for lipid removal, making it adaptable for fatty samples.[5][12]

Materials:

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Deionized water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • 150 mg MgSO₄ (per mL of extract)

    • 50 mg Primary Secondary Amine (PSA) (per mL of extract)

    • 50 mg C18 (per mL of extract)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 2-5 g of the homogenized sludge or sediment sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of deionized water to moisten it.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately shake vigorously for another 1 minute to ensure proper dispersion of the salts.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.

    • Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

  • Final Extract:

    • Carefully transfer the supernatant to a clean vial for analysis by GC-MS or LC-MS/MS.

QuEChERS Workflow Diagram

G start Start: Sludge/Sediment Sample step1 1. Add Acetonitrile & Shake start->step1 step2 2. Add QuEChERS Salts & Shake step1->step2 step3 3. Centrifuge step2->step3 step4 4. Transfer Supernatant to d-SPE Tube (MgSO₄, PSA, C18) step3->step4 step5 5. Vortex & Centrifuge step4->step5 end Analysis by GC/LC-MS step5->end

Caption: Workflow for QuEChERS extraction from solid matrices.

References

troubleshooting poor peak shape in Tonalide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tonalide Chromatography

Welcome to the technical support center for . This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound, also known by its chemical name 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN), is a synthetic polycyclic musk widely used as a fragrance ingredient in personal care products and detergents.[1][2] Due to its widespread use, it is often detected in environmental samples, necessitating robust analytical methods to monitor its presence and concentration.[1][3] Accurate chromatographic analysis is crucial for environmental monitoring, quality control in consumer products, and toxicological studies.[4]

Q2: What are the typical chromatographic methods for this compound analysis?

This compound is most commonly analyzed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][3][5] Solid-phase extraction (SPE) is often employed for sample preparation, especially for water samples, to concentrate the analyte and remove matrix interferences.[1][3] High-Performance Liquid Chromatography (HPLC) can also be used, though GC methods are more frequently cited in the literature for this compound.[4]

Q3: What are the common causes of poor peak shape in chromatography?

Poor peak shape, such as tailing, fronting, or splitting, can be caused by a variety of factors. These can be broadly categorized into instrumental, chemical, and methodological issues. Common causes include column overload, interactions with active sites on the stationary phase, extra-column band broadening, and inappropriate mobile phase or temperature conditions.[6][7][8]

Troubleshooting Guides for Poor Peak Shape

Poor peak shapes can compromise the accuracy and resolution of your this compound analysis. The following sections address specific peak shape problems with their potential causes and solutions.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[7]

Potential Causes and Solutions:

  • Secondary Interactions: this compound, although largely non-polar, can interact with active sites (e.g., free silanol (B1196071) groups) on the silica-based stationary phase in both HPLC and GC.

    • Solution (HPLC): Use a well-end-capped column.[9] The mobile phase pH can also be adjusted to suppress interactions, although this compound's water solubility is independent of pH due to the lack of ionizable functional groups.[4][10][11] Adding a buffer to the mobile phase can sometimes help mask residual silanol interactions.[7]

    • Solution (GC): Use a deactivated liner and a high-quality, inert column. If tailing persists, especially for active compounds, consider cutting a small portion (e.g., 4 inches) from the inlet end of the column.[12]

  • Column Overload: Injecting too much sample can lead to peak tailing.[7][13]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[7]

  • Extra-Column Effects (HPLC): Dead volume in the system, such as from poorly connected tubing, can cause band broadening and tailing.[6][13]

    • Solution: Ensure all fittings and connections are secure and that the tubing has been cut with a clean, square edge.[14] Using a guard column can also help protect the analytical column from contaminants that may cause peak distortion.[6][9]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to tailing for all peaks.[8][13]

    • Solution: Backflush the column.[8] If the problem persists, replace the column or the guard column if one is in use.[9][13]

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge, often resembling a shark fin.[15]

Potential Causes and Solutions:

  • Column Overload: This is the most common cause of peak fronting in both GC and HPLC.[15][16][17]

    • Solution (HPLC/GC): Dilute the sample or reduce the injection volume.[15]

    • Solution (GC): Increase the split ratio to inject less sample onto the column.[15][16]

  • Low Temperature (GC): If later eluting peaks show more fronting than earlier ones in an isothermal GC run, the column temperature may be too low.[15]

    • Solution: Increase the oven temperature or use a temperature gradient.[15]

  • Sample Solvent Effects (GC): If the sample is highly soluble in the injection solvent, a phenomenon known as the "reverse solvent effect" can occur, leading to fronting.[16][17]

    • Solution: Use a retention gap or choose a different injection solvent.[16][17]

Issue 3: Split Peaks

Split peaks can appear as two distinct peaks or a "shoulder" on the main peak.

Potential Causes and Solutions:

  • Contaminated or Blocked Column Inlet: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[8]

    • Solution: Backflush the column. If this doesn't resolve the issue, replace the inlet frit or the column.[8] Using an in-line filter or a guard column can help prevent this.[7]

  • Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Co-elution: The split peak may actually be two different, unresolved compounds.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, temperature gradient) to improve separation.

Data Presentation

Table 1: Summary of Troubleshooting for Poor Peak Shape in this compound Chromatography

Peak Shape ProblemPrimary CauseRecommended Solution (HPLC)Recommended Solution (GC)
Tailing Secondary Silanol InteractionsUse a well-end-capped column; consider mobile phase additives.Use a deactivated liner and inert column.
Column OverloadDilute the sample; reduce injection volume.Dilute the sample; reduce injection volume; increase split ratio.
Column ContaminationBackflush the column; replace guard/analytical column.Backflush the column; trim the inlet of the column.
Fronting Column OverloadDilute the sample; reduce injection volume.Dilute the sample; reduce injection volume; increase split ratio.
Low TemperatureN/AIncrease oven temperature or use a temperature program.
Solvent EffectsN/AUse a retention gap or change the injection solvent.
Split Peaks Blocked Column InletBackflush the column; replace inlet frit or column.Clean or replace the inlet liner; trim the column.
Solvent MismatchDissolve the sample in the mobile phase.N/A

Experimental Protocols

Protocol 1: Generic GC-MS Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

  • Sample Preparation (SPE for water samples):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[1]

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to a small volume and reconstitute in the injection solvent (e.g., hexane).

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

    • Carrier Gas: Helium at a constant flow rate.[18]

    • Inlet Temperature: 280 °C.[18]

    • Injection Mode: Splitless or split, depending on sample concentration.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280-300°C) to elute this compound.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range that includes the characteristic ions of this compound.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the relationships between causes and effects of poor peak shape.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape identify_shape Identify Peak Shape (Tailing, Fronting, Split) start->identify_shape is_tailing Tailing? identify_shape->is_tailing is_fronting Fronting? is_tailing->is_fronting No tailing_causes Check for: 1. Column Overload 2. Secondary Interactions 3. Column Contamination 4. Extra-column Volume (HPLC) is_tailing->tailing_causes Yes is_split Split? is_fronting->is_split No fronting_causes Check for: 1. Column Overload 2. Low Temperature (GC) 3. Solvent Effects (GC) is_fronting->fronting_causes Yes split_causes Check for: 1. Blocked Column Inlet 2. Solvent Mismatch (HPLC) 3. Co-elution is_split->split_causes Yes end Peak Shape Improved is_split->end No/Other solution_overload Dilute Sample / Reduce Injection Volume tailing_causes->solution_overload solution_tailing Use Inert Column/Liner Check Fittings (HPLC) tailing_causes->solution_tailing fronting_causes->solution_overload solution_fronting_gc Increase Temperature Use Retention Gap fronting_causes->solution_fronting_gc solution_split Backflush/Replace Column Match Sample Solvent to Mobile Phase split_causes->solution_split solution_overload->end solution_tailing->end solution_fronting_gc->end solution_split->end

Caption: A workflow diagram for troubleshooting poor peak shape.

G Causes and Effects of Poor Peak Shape cluster_causes Causes cluster_effects Effects on Peak Shape cause1 Column Overload effect1 Peak Fronting cause1->effect1 effect2 Peak Tailing cause1->effect2 cause2 Chemical Interactions (e.g., silanols) cause2->effect2 cause3 Physical/System Issues (dead volume, blockage) cause3->effect2 effect3 Split/Broad Peaks cause3->effect3 cause4 Method Parameters (temp, solvent) cause4->effect1 cause4->effect3

Caption: Relationship between causes and resulting peak shapes.

References

Technical Support Center: Optimization of SPE Cartridges for Tonalide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) cartridges for the analysis of Tonalide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, troubleshooting, and frequently asked questions.

Troubleshooting Guides

This section addresses common issues encountered during the SPE of this compound. The troubleshooting guide is presented in a question-and-answer format to help you quickly identify and resolve your specific problem.

Issue Question Possible Causes and Solutions
Low Analyte Recovery Why is my this compound recovery consistently low?1. Inappropriate Sorbent Selection: this compound is a nonpolar compound, making reverse-phase sorbents the most suitable choice. If you are using a normal-phase or ion-exchange cartridge, you will likely experience poor retention and, therefore, low recovery. Solution: Switch to a C18 or a polymeric reversed-phase sorbent like an HLB cartridge.2. Premature Elution During Sample Loading or Washing: The organic content of your sample or wash solvent may be too high, causing the this compound to elute from the cartridge prematurely. Solution: Ensure your sample is in a predominantly aqueous matrix before loading. For the wash step, use a solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A wash solution of 5-20% methanol (B129727) in water is a good starting point. You can optimize this by testing a range of methanol concentrations (e.g., 5%, 10%, 20%, 30%) and analyzing the wash eluate for the presence of this compound.3. Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent completely. Solution: Increase the strength of your elution solvent. This compound is readily soluble in solvents like methanol, acetonitrile, and ethyl acetate (B1210297). If you are using a weaker solvent, switch to one of these. You can also try a mixture of solvents. Ensure you are using a sufficient volume of the elution solvent; you can try eluting with a second aliquot of solvent and analyzing it separately to see if more this compound is recovered.4. Sample Overload: The mass of this compound and other matrix components in your sample may be exceeding the capacity of the SPE cartridge. Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.
Poor Reproducibility Why are my this compound recovery results inconsistent between samples?1. Inconsistent Flow Rate: A variable flow rate during sample loading, washing, or elution can lead to inconsistent interaction times between the analyte and the sorbent. Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate. A flow rate of 1-2 mL/min is generally recommended for sample loading.2. Cartridge Drying Out: If the sorbent bed dries out after the conditioning/equilibration step and before sample loading, the retention mechanism can be compromised. This is particularly true for silica-based sorbents like C18. Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. Do not let the cartridge run dry before loading your sample.3. Inconsistent Sample Pre-treatment: Variations in the sample matrix, such as pH or particulate matter, can affect the extraction efficiency. Solution: Ensure all samples are subjected to the same pre-treatment steps, including filtration and pH adjustment if necessary. For this compound, which is a neutral compound, pH adjustment is generally not critical for retention on reversed-phase sorbents.
Matrix Effects in Final Eluate Why is my final extract still "dirty," leading to interference in my chromatographic analysis?1. Insufficient Washing: The wash step may not be effectively removing all matrix interferences. Solution: Optimize the wash step by gradually increasing the organic content of the wash solvent. For example, you can test wash solutions with 10%, 20%, and 30% methanol in water. Analyze the eluates from each wash step to ensure you are not losing your target analyte. Polymeric sorbents like HLB are often more resistant to dewetting and can tolerate stronger wash solvents, which can result in cleaner extracts.2. Inappropriate Sorbent: The chosen sorbent may have a strong affinity for both this compound and the interfering compounds. Solution: Consider trying a different type of reversed-phase sorbent. For example, if you are using a C18 cartridge, you could try an HLB cartridge, which has a different selectivity due to its hydrophilic-lipophilic balance.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of SPE for this compound analysis.

Q1: What type of SPE cartridge is best for this compound analysis?

A1: this compound is a nonpolar (hydrophobic) compound, so a reversed-phase SPE cartridge is the most appropriate choice. Both silica-based C18 and polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective.

  • C18 cartridges are a traditional and cost-effective choice for nonpolar compounds. They provide good retention for this compound.

  • HLB cartridges are a type of polymeric sorbent that offers both hydrophobic and hydrophilic retention characteristics. This can be advantageous for retaining a broader range of compounds and can sometimes provide cleaner extracts due to the ability to use stronger wash solvents without the risk of the sorbent bed drying out.

The choice between C18 and HLB may depend on the specific sample matrix and the presence of interfering compounds. It is recommended to perform a comparison study if you are working with a new or complex matrix.

Q2: Do I need to adjust the pH of my sample before SPE?

A2: this compound is a neutral molecule and does not have ionizable functional groups. Therefore, its retention on a reversed-phase sorbent is not significantly affected by the pH of the sample. For most applications, pH adjustment is not necessary for this compound analysis. However, if your sample contains ionizable interfering compounds, you may consider adjusting the pH to minimize their retention on the SPE cartridge.

Q3: What are the key steps in a generic SPE protocol for this compound?

A3: A typical SPE protocol for this compound involves the following steps:

  • Conditioning: The cartridge is treated with an organic solvent (e.g., methanol) to activate the sorbent.

  • Equilibration: The cartridge is rinsed with a solvent that is similar in composition to the sample matrix (e.g., water) to prepare the sorbent for sample loading.

  • Sample Loading: The sample is passed through the cartridge, and this compound is retained on the sorbent.

  • Washing: The cartridge is rinsed with a weak solvent to remove any weakly bound interfering compounds.

  • Elution: A strong organic solvent is used to desorb the this compound from the sorbent.

The specific volumes and solvents used in each step will depend on the chosen cartridge and the sample matrix.

Q4: What is a good starting point for the elution solvent?

A4: Methanol, acetonitrile, and ethyl acetate are all effective elution solvents for this compound. A good starting point is to use 100% methanol. You can also try mixtures of these solvents. The volume of the elution solvent should be sufficient to ensure complete elution. Typically, 2-5 mL of elution solvent is used for a standard 1-3 mL SPE cartridge.

Q5: Can I reuse my SPE cartridges for this compound analysis?

A5: It is generally not recommended to reuse SPE cartridges, especially for trace analysis. Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries. For the most reliable and reproducible results, a new cartridge should be used for each sample.

Data Presentation

The following tables summarize quantitative data on this compound recovery under various experimental conditions, compiled from the literature and general principles for nonpolar compounds.

Table 1: this compound Recovery from Water Using a Polymeric SPE Cartridge

This compound Concentration (µg/L)Average Recovery (%)Standard Deviation (%)
2103.13.8
4102.22.1
8104.15.3
10101.86.1
12103.34.9
16102.76.7

Data adapted from a study using Generik H2P 60 mg/3 mL tubes.

Table 2: Comparison of Sorbent Types for Nonpolar Compound Recovery

Sorbent TypeTypical Recovery Range for Nonpolar Compounds (%)Key Characteristics
C18 (Silica-based) 85 - 105Good retention for nonpolar analytes; susceptible to drying out.
HLB (Polymeric) 90 - 110High capacity and stability; resistant to drying; good for complex matrices.
Other Polymeric Sorbents 88 - 108Varying selectivities; can be optimized for specific applications.

This table provides a general comparison based on the analysis of nonpolar compounds similar to this compound. Actual recoveries for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from different matrices using SPE.

Protocol 1: this compound Analysis in Water Samples

This protocol is based on a validated method for the analysis of this compound in water.

1. Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Generik H2P 60 mg/3 mL or equivalent HLB cartridge)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Nitrogen gas for evaporation

  • GC-MS or LC-MS system for analysis

2. Sample Preparation:

  • Filter water samples through a 0.45 µm filter to remove particulate matter.

3. SPE Procedure:

  • Conditioning: Pass 10 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 6 mL of water followed by 6 mL of acidified water (0.1% v/v HCl) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 50 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen gas for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 1 mL of hexane (B92381) for GC-MS analysis).

Protocol 2: this compound Analysis in Wastewater Samples (General Guidance)

Wastewater samples are more complex than clean water samples and may require additional cleanup steps.

1. Sample Preparation:

  • Filter the wastewater sample through a glass fiber filter to remove suspended solids.

2. SPE Procedure:

  • Follow the same conditioning and equilibration steps as in Protocol 1.

  • For sample loading, it may be necessary to use a smaller sample volume (e.g., 10-25 mL) to avoid overloading the cartridge.

  • The wash step is critical for wastewater samples. It is recommended to optimize the wash solvent. Start with a 10% methanol in water wash and consider increasing the methanol percentage up to 30% if matrix interference is high.

  • Follow the same drying, elution, and concentration steps as in Protocol 1.

Protocol 3: this compound Analysis in Sediment Samples (General Guidance)

Sediment samples require a solvent extraction step before SPE cleanup.

1. Sample Extraction:

  • Freeze-dry the sediment sample and sieve to obtain a homogeneous powder.

  • Extract a known amount of the dried sediment (e.g., 5-10 g) with a suitable organic solvent (e.g., a mixture of hexane and acetone) using a technique like sonication or accelerated solvent extraction (ASE).

  • Concentrate the extract and exchange the solvent to one that is miscible with water (e.g., methanol).

2. SPE Cleanup:

  • Dilute the methanolic extract with water to reduce the organic content to less than 10%.

  • Follow the SPE procedure as outlined in Protocol 1. The SPE step here is primarily for cleanup of the initial sediment extract.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for this compound analysis using SPE.

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Sample Collection (Water, Wastewater, Sediment) pretreatment Sample Pre-treatment (e.g., Filtration, Solvent Exchange) sample->pretreatment conditioning 1. Conditioning (e.g., Methanol) pretreatment->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (e.g., 10% Methanol/Water) loading->washing elution 5. Elution (e.g., Methanol) washing->elution concentration Concentration & Reconstitution elution->concentration analysis Instrumental Analysis (GC-MS or LC-MS) concentration->analysis

Caption: Experimental workflow for this compound analysis using SPE.

troubleshooting_tree start Problem Encountered low_recovery Low Recovery? start->low_recovery poor_repro Poor Reproducibility? low_recovery->poor_repro No check_sorbent Check Sorbent Type (Use C18 or HLB) low_recovery->check_sorbent Yes matrix_effects Matrix Effects? poor_repro->matrix_effects No check_flow Control Flow Rate (Use Vacuum Manifold) poor_repro->check_flow Yes optimize_wash Optimize Wash Step (Increase Organic Content) matrix_effects->optimize_wash Yes check_elution Optimize Elution Solvent (Increase Strength/Volume) check_sorbent->check_elution check_wash Check for Premature Elution (Analyze Wash Fraction) check_elution->check_wash check_drying Prevent Cartridge Drying check_flow->check_drying check_pretreatment Standardize Pre-treatment check_drying->check_pretreatment change_sorbent Try a Different Sorbent (e.g., HLB instead of C18) optimize_wash->change_sorbent

Technical Support Center: Minimizing Contamination in Trace-Level Tonalide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace-level analysis of Tonalide (AHTN).

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Contamination Detected in Blanks

Question: I am detecting this compound in my procedural/instrument blanks. What are the likely sources and how can I resolve this?

Answer: Detecting this compound in your blanks is a common issue due to its widespread use in personal care products and its tendency to adsorb to surfaces. Here’s a systematic approach to troubleshooting:

  • Isolate the Source:

    • Instrument Blank vs. Procedural Blank: First, run a solvent-only (instrument) blank. If this compound is present, the contamination is likely within your GC-MS system (injector, column, detector). If the instrument blank is clean, but your procedural blank (which goes through the entire sample preparation process) is contaminated, the source is in your lab environment, reagents, or labware.

  • Troubleshooting Instrument Contamination:

    • Injector: The injector is a common site for contamination buildup. Bake out the injector at a high temperature (e.g., 250-300°C) for an extended period. If contamination persists, you may need to clean or replace the injector liner and septum.

    • GC Column: this compound can accumulate at the head of the analytical column. Trim the first 10-15 cm of the column. If this doesn't resolve the issue, bake out the column at its maximum recommended temperature for several hours. In severe cases, the column may need to be replaced.

    • Carryover: If a high-concentration sample was run previously, you may be seeing carryover. Inject a high-purity solvent multiple times to wash the system.

  • Troubleshooting Procedural Contamination:

    • Personal Care Products: This is the most frequent source. Implement a strict policy prohibiting the use of scented lotions, perfumes, deodorants, and soaps in the laboratory. Analysts should ideally use non-fragranced products on days they are conducting trace-level this compound analysis.

    • Lab Environment: this compound can be present in lab dust and air. Maintain a clean and dust-free workspace. Wipe down benchtops and fume hoods with a suitable solvent (e.g., methanol (B129727) or acetone) before and after use.

    • Reagents and Solvents: Ensure all solvents are of high purity (e.g., HPLC or GC-MS grade). Prepare fresh reagents regularly and store them in clean, dedicated glassware.

    • Labware: Glassware and plasticware can be significant sources of contamination. Refer to the detailed cleaning protocols in the "Experimental Protocols" section of this guide.

Question: My this compound blank levels are inconsistent. Why is this happening and how can I achieve a stable baseline?

Answer: Fluctuating blank levels suggest an intermittent source of contamination. Consider the following:

  • Inconsistent Cleaning: Ensure that all analysts are following the exact same, validated cleaning procedure for all labware.

  • Variable Lab Practices: Reinforce strict protocols for personal hygiene and lab cleanliness for everyone working in the analytical space. Contamination can be introduced by anyone in the lab, not just the analyst performing the experiment.

  • Airflow and Ventilation: Changes in laboratory ventilation (e.g., fume hood use, opening/closing doors) can alter the background levels of airborne contaminants. Try to maintain consistent environmental conditions during sample preparation.

Category 2: Sample Preparation and Handling

Question: Can my plastic labware (e.g., pipette tips, centrifuge tubes) be a source of this compound contamination?

Answer: Yes, plasticware can be a source of this compound contamination in two ways:

  • Leaching: While less common for this compound itself, plasticizers and other additives used in the manufacturing of plastics can leach into your samples and interfere with the analysis.

  • Adsorption/Desorption: this compound from the lab environment can adsorb onto the surface of plastics. During your experiment, it can then desorb into your sample or solvent, causing contamination. Studies have shown that this compound readily sorbs to plastics like polyethylene (B3416737) and PVC.

Recommendation: Whenever possible, use high-quality glass or polypropylene (B1209903) labware. If you must use other plastics, pre-rinse them thoroughly with a high-purity solvent (e.g., methanol, then hexane) immediately before use. Minimize the contact time of your samples and solvents with plastic surfaces.

Question: What are the best practices for handling samples to avoid this compound contamination?

Answer: Meticulous sample handling is critical for accurate trace-level analysis.

  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and change them frequently, especially after touching any surface that has not been recently cleaned.

  • Dedicated Glassware: Use glassware that is exclusively dedicated to this compound analysis.

  • Sample Processing Order: If possible, process samples in order of expected concentration, from lowest to highest, to minimize the risk of cross-contamination.

  • Cover Samples: Keep samples, standards, and blanks covered as much as possible to prevent contamination from lab air and dust.

Category 3: Chromatography and Data Analysis

Question: My this compound peak is tailing in my chromatogram. What are the possible causes and solutions?

Answer: Peak tailing for this compound can be caused by several factors:

  • Active Sites in the GC System: this compound has functional groups that can interact with active sites (e.g., exposed silanols) in the injector liner or at the head of the column.

    • Solution: Use a deactivated injector liner. Trim the front end of the column to remove accumulated non-volatile residues and active sites.

  • Column Overload: Injecting too much analyte can cause peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector can create dead volume and lead to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your GC model.

Quantitative Data Summary

While specific quantitative data on the leaching of this compound from labware and the precise efficiency of cleaning methods are not extensively available in published literature, the following tables provide relevant quantitative information to aid in minimizing contamination.

Table 1: this compound Concentration in Common Personal Care Products

Product CategoryThis compound Concentration Range (mg/kg)Potential for Laboratory Contamination
Perfumes and Colognes1,000 - 25,000Very High
Deodorants/Antiperspirants100 - 1,000High
Body Lotions and Creams50 - 500High
Shampoos and Conditioners10 - 200Moderate
Laundry Detergents10 - 250Moderate
Soaps and Shower Gels10 - 250Moderate

This data is compiled from various sources and represents typical concentration ranges. Actual concentrations can vary significantly between products.

Table 2: Adsorption of this compound onto Common Laboratory Plastics

Plastic TypeAdsorption CapacityRelevance to Contamination
Polyvinyl Chloride (PVC)HighHigh potential for this compound from the environment to adsorb to PVC surfaces and subsequently contaminate samples.
Polyethylene (PE)Moderate to HighSignificant potential for adsorption, especially for LDPE (Low-Density Polyethylene) which is often used for solvent wash bottles.
Polypropylene (PP)ModerateCommonly used for pipette tips and centrifuge tubes; still poses a risk of adsorption and cross-contamination.

This table is based on studies of this compound sorption to microplastics and serves to illustrate the affinity of this compound for these materials. This indicates a risk of these materials acting as a sink and then a source of contamination in the lab.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware for this compound Analysis

This protocol is designed for glassware that will come into contact with samples, standards, and blanks.

  • Initial Wash: Manually wash glassware with a laboratory-grade, fragrance-free detergent and hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water at least 3-5 times to remove all detergent residues.

  • Solvent Rinse 1 (Polar): Rinse with methanol (HPLC grade or higher). Ensure the solvent comes into contact with all internal surfaces.

  • Solvent Rinse 2 (Non-polar): Rinse with hexane (B92381) or acetone (B3395972) (HPLC grade or higher).

  • Deionized Water Rinse: Rinse 3-5 times with deionized water.

  • Drying: Dry the glassware in an oven at a temperature of at least 105°C for a minimum of one hour.

  • Storage: Once cooled, cover the openings of the glassware with clean aluminum foil and store in a clean, enclosed cabinet dedicated to trace analysis glassware.

Protocol 2: Analysis of this compound in Water Samples by SPE-GC-MS

This is a general protocol and may require optimization for your specific matrix and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Sample Volume: 50 mL of water, filtered through a 0.45 µm glass fiber filter.

    • SPE Cartridge: Use a C18 or similar reversed-phase cartridge (e.g., 60 mg/3 mL).

    • Conditioning: Condition the cartridge with 10 mL of methanol followed by 6 mL of deionized water.

    • Sample Loading: Load the 50 mL water sample at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 6 mL of deionized water to remove interferences.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol or ethyl acetate.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of hexane or another suitable solvent for GC-MS analysis.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C, 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Mode: Selected Ion Monitoring (SIM).

      • Ions for this compound (AHTN): Quantifier ion: m/z 243. Qualifier ions: m/z 258, 213.

  • Quality Control:

    • Procedural Blank: Analyze one procedural blank for every batch of 10-20 samples.

    • Instrument Blank: Run an instrument blank at the beginning of each analytical sequence and after any high-concentration samples.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze one MS/MSD pair per batch to assess matrix effects and method precision.

    • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-15 samples to check for instrument drift.

Visualizations

Contamination_Sources cluster_sources Primary Contamination Sources cluster_pathways Contamination Pathways cluster_sample Analytical Sample Personal_Care_Products Personal Care Products (Lotions, Perfumes, Soaps) Analyst Analyst (Skin, Clothing) Personal_Care_Products->Analyst Use Lab_Environment Laboratory Environment (Air, Dust) Airborne_Particles Airborne Particles Lab_Environment->Airborne_Particles Suspension Labware Labware (Plastics, Improperly Cleaned Glassware) Direct_Contact Direct Contact Labware->Direct_Contact Surface Transfer Sample Sample / Blank Analyst->Sample Handling Airborne_Particles->Sample Deposition Direct_Contact->Sample Leaching/ Desorption

Caption: Common sources and pathways of this compound contamination in a laboratory setting.

Experimental_Workflow cluster_pre_analysis Pre-Analysis Preparation cluster_analysis Sample Analysis Workflow cluster_post_analysis Post-Analysis Step1 Step 1: Lab & Personal Prep - Prohibit scented products - Clean workspace with solvent Step2 Step 2: Glassware Prep - Use dedicated glassware - Follow rigorous cleaning protocol Step1->Step2 Step3 Step 3: Sample Preparation (SPE) - Wear powder-free nitrile gloves - Process blanks first Step2->Step3 Step4 Step 4: Reconstitution - Use high-purity solvent - Transfer to clean autosampler vial Step3->Step4 Step5 Step 5: GC-MS Analysis - Run blanks and QC samples - Monitor for carryover Step4->Step5 Step6 Step 6: Data Review - Evaluate blank levels - Check peak shape Step5->Step6 Step7 Step 7: Troubleshooting - If contamination is found, follow troubleshooting guide Step6->Step7

Caption: Recommended workflow for minimizing this compound contamination during analysis.

Technical Support Center: Tonalide Stability Testing in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for Tonalide (B74961) stability testing in various solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors: light exposure, temperature, and pH.[1][2][3][4][5] UV and visible light can cause photodegradation, breaking down the chemical structure of this compound.[1] Higher temperatures generally accelerate the rate of chemical degradation.[1][5] Variations in pH can also alter the molecular structure and impact stability.[1][5] Additionally, the presence of oxidizing agents, such as hydroxyl radicals or ozone, can lead to significant degradation.[6][7][8][9]

Q2: What are the expected degradation products of this compound under various stress conditions?

A2: Under photocatalytic degradation conditions involving hydroxyl radicals, five main degradation products with molecular weights of 260, 272, and 274 have been identified.[6] In processes involving UV-activated free chlorine, degradation is attributed to direct photolysis and reactions with ClO• and HO• radicals, with the carbonyl side chain being a primary site of attack.[7] Ozonation also leads to the formation of multiple transformation products.[8][9]

Q3: Is this compound susceptible to hydrolysis?

A3: this compound is reported to be non-hydrolysable under standard OECD guideline testing conditions at pH 5, 7, and 9.[10] This suggests that hydrolysis is not a significant degradation pathway under typical environmental or experimental pH conditions.

Q4: What analytical methods are recommended for quantifying this compound and its degradation products?

A4: The most common and reliable methods for the quantification of this compound and its degradation products are gas chromatography-mass spectrometry (GC-MS) and solid-phase extraction coupled with gas chromatography (SPE-GC).[10][11] These techniques offer high sensitivity and selectivity, allowing for the accurate measurement of this compound concentrations even at trace levels.[11] For analysis, samples are typically extracted, and the enriched solution is then analyzed using a GC system.[11][12]

Troubleshooting Guide

Problem: I am observing rapid degradation of this compound in my control samples.

  • Possible Cause 1: Light Exposure. this compound is susceptible to photodegradation.[10] Ensure your experiments are conducted in light-protected containers (e.g., amber vials) or under controlled, minimal light conditions.

  • Troubleshooting Step: Wrap your sample containers in aluminum foil or use amber glassware. Run a parallel experiment with a sample completely shielded from light to confirm if photodegradation is the issue.

  • Possible Cause 2: Temperature Fluctuations. Elevated temperatures can accelerate degradation.[1]

  • Troubleshooting Step: Maintain a constant and controlled temperature throughout the experiment using a water bath or incubator. Ensure the storage conditions for your stock solutions and samples are also temperature-controlled.

  • Possible Cause 3: Contaminated Solvents or Reagents. The presence of oxidizing contaminants in your solvents or reagents could be reacting with this compound.

  • Troubleshooting Step: Use high-purity, analytical grade solvents and reagents. Consider purging your solutions with an inert gas like nitrogen to remove dissolved oxygen, which can contribute to oxidative degradation.[1]

Problem: I am having difficulty achieving good recovery of this compound during sample extraction.

  • Possible Cause 1: Inappropriate Solid Phase Extraction (SPE) Sorbent. The choice of SPE sorbent is critical for efficient extraction of a hydrophobic compound like this compound.

  • Troubleshooting Step: Coconut charcoal-based SPE cartridges or other non-polar sorbents are effective for extracting this compound from aqueous solutions.[12] Ensure the sorbent is properly conditioned before use according to the manufacturer's instructions.

  • Possible Cause 2: Inefficient Elution. The solvent used to elute this compound from the SPE cartridge may not be strong enough.

  • Troubleshooting Step: Dichloromethane is an effective elution solvent for this compound from charcoal-based SPE cartridges.[12] Ensure you are using a sufficient volume of the elution solvent and allowing for adequate contact time.

Quantitative Data Summary

Table 1: Reaction Rate Constants of this compound with Reactive Species

Reactive SpeciesSolventRate Constant (k)Reference
Hydroxyl Radical (•OH)Water4.04 × 10⁹ M⁻¹ s⁻¹[6]
Hydroxyl Radical (•OH)Acetonitrile1.95 × 10⁹ M⁻¹ s⁻¹[6]
Ozone (O₃)Water8 M⁻¹ s⁻¹[8][9]

Table 2: Photodegradation Half-lives of this compound

Light SourceMediumHalf-life (t½)Reference
Low-pressure mercury lamps (245 nm)Water< 5 minutes[10]
Mercury-vapour fluorescent lamps (300-460 nm)Lake Water~ 4 hours[10]
Mercury-vapour fluorescent lamps (300-460 nm)Distilled Water~ 4 hours[10]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Aqueous Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[13][14][15]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1.5 mM.[6]

    • In a light-protected container, dilute the stock solution with the desired aqueous medium (e.g., purified water, buffer solution) to the final experimental concentration (e.g., 50 µM).[6]

  • Sample Exposure:

    • Transfer aliquots of the this compound solution into transparent quartz or borosilicate glass vessels.

    • Place the samples in a photostability chamber equipped with a light source capable of emitting both visible and UVA radiation. A xenon lamp or a combination of cool white fluorescent and near-UV lamps is recommended.[15]

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[13]

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions to serve as a dark control.[15]

  • Sampling and Analysis:

    • Withdraw samples at predetermined time intervals.

    • Immediately analyze the samples for the concentration of this compound using a validated analytical method such as GC-MS or SPE-GC.[10][11]

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life of this compound under the specific light conditions.[10]

Protocol 2: Kinetic Study of this compound Degradation by Hydroxyl Radicals

This protocol utilizes a competitive kinetics method to determine the reaction rate constant of this compound with hydroxyl radicals.[6]

  • Reagent Preparation:

    • Prepare aqueous solutions of this compound, a reference compound with a known hydroxyl radical reaction rate constant (e.g., hexamethylbenzene (B147005) - HMB), and a source of hydroxyl radicals (e.g., Fenton's reagent: FeSO₄ and H₂O₂).[6]

  • Experimental Procedure:

    • In a series of reactors, mix the this compound solution and the reference compound solution at known initial concentrations.

    • Initiate the reaction by adding the hydroxyl radical source.

    • Allow the reaction to proceed for a specific time under controlled temperature and mixing.

  • Sample Analysis:

    • At the end of the reaction period, quench the reaction (e.g., by adding a radical scavenger like methanol).

    • Quantify the final concentrations of both this compound and the reference compound using a suitable analytical method (e.g., GC-MS).

  • Data Analysis:

    • Plot the natural logarithm of the concentration ratio of this compound to its initial concentration versus the natural logarithm of the concentration ratio of the reference compound to its initial concentration.

    • The slope of this plot will be the ratio of the reaction rate constants (k_this compound / k_reference).

    • Calculate the bimolecular reaction rate constant for this compound with hydroxyl radicals using the known rate constant of the reference compound.[6]

Visualizations

Tonalide_Stability_Troubleshooting start Start: Rapid this compound Degradation Observed check_light Is the experiment light-protected? start->check_light protect_light Action: Use amber vials or wrap in aluminum foil. check_light->protect_light No check_temp Is the temperature controlled and constant? check_light->check_temp Yes protect_light->check_temp control_temp Action: Use a water bath or incubator. check_temp->control_temp No check_solvents Are solvents and reagents high-purity and deoxygenated? check_temp->check_solvents Yes control_temp->check_solvents use_pure_solvents Action: Use analytical grade solvents and purge with N2. check_solvents->use_pure_solvents No end_issue_persists Issue Persists: Consider other factors (e.g., microbial contamination) check_solvents->end_issue_persists Yes end_issue_resolved Issue Resolved use_pure_solvents->end_issue_resolved

Caption: Troubleshooting decision tree for unexpected this compound degradation.

Photostability_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_solution Prepare this compound Solution (e.g., 50 µM in aqueous medium) expose_light Expose samples to controlled light (Vis + UVA) prep_solution->expose_light expose_dark Incubate dark control at same temperature prep_solution->expose_dark sampling Withdraw samples at time intervals expose_light->sampling expose_dark->sampling quantification Quantify this compound concentration (e.g., GC-MS) sampling->quantification calc_degradation Calculate % Degradation quantification->calc_degradation determine_kinetics Determine kinetics and t½ calc_degradation->determine_kinetics

References

Technical Support Center: Troubleshooting Tonalide Degradation in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the degradation of Tonalide (AHTN) during sample storage. The following information is designed to help ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my stored samples?

A1: this compound is a relatively stable compound, but degradation can occur under certain conditions. The primary factors influencing its stability during storage are:

  • Exposure to Light: this compound is susceptible to photodegradation, especially when exposed to UV light.[1] Samples should always be stored in amber vials or otherwise protected from light.

  • Temperature: While stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation. For long-term storage, freezing is recommended.

  • Matrix Composition: The chemical and biological composition of the sample matrix (e.g., water, soil, biological tissue) can significantly impact this compound stability. Microbial activity in water and soil samples can contribute to biodegradation.[2]

  • pH: While this compound is non-hydrolysable in acidic and alkaline aqueous media, extreme pH values could potentially influence other degradation pathways.[1]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can chemically degrade this compound.

Q2: I suspect this compound has degraded in my samples. What are the common degradation products I should look for?

A2: Degradation of this compound typically involves modifications to its acetyl group. While specific degradation products can vary depending on the degradation pathway (e.g., photolysis, biotransformation), some identified transformation products in environmental and biological samples include compounds where the acetyl group is altered. Monitoring for these byproducts using techniques like GC-MS can help identify sample degradation.

Q3: My this compound recovery is consistently low. What are the potential causes during sample preparation and analysis?

A3: Low recovery of this compound can be attributed to several factors throughout the analytical workflow:

  • Inefficient Extraction: this compound is a lipophilic compound, meaning it has a strong affinity for fatty tissues and organic matter in soil and sediment. Your extraction solvent and technique must be robust enough to efficiently remove it from the sample matrix. A common technique is Soxhlet extraction for solid samples.[1]

  • Adsorption to Labware: this compound can adsorb to the surfaces of glassware and plasticware. It is crucial to use high-quality, clean labware and to minimize sample transfer steps.

  • Improper SPE Cartridge Selection or Use: If using Solid Phase Extraction (SPE) for sample cleanup and concentration, ensure the cartridge type is appropriate for a nonpolar compound like this compound and that the elution solvent is strong enough to desorb it completely.

  • GC-MS Conditions: Suboptimal Gas Chromatography-Mass Spectrometry (GC-MS) parameters, such as incorrect injection temperature or a poorly chosen column, can lead to poor peak shape and, consequently, inaccurate quantification.

Troubleshooting Guides

Low or Inconsistent this compound Recovery
Symptom Possible Cause Recommended Action
Low recovery from solid samples (soil, sediment, tissue) Incomplete extraction from the matrix due to this compound's lipophilicity.- Ensure the sample is thoroughly homogenized. - Use a nonpolar extraction solvent like hexane (B92381) or a mixture of hexane and acetone. - Employ a rigorous extraction technique such as Soxhlet or Accelerated Solvent Extraction (ASE). - Increase extraction time or perform multiple extraction cycles.
Low recovery from aqueous samples Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- For LLE, ensure vigorous shaking and adequate phase separation. - For SPE, use a C18 or similar nonpolar sorbent. Optimize the conditioning, loading, washing, and elution steps. Ensure the elution solvent is sufficiently nonpolar (e.g., hexane, dichloromethane).[3]
Inconsistent recovery across a batch of samples Sample heterogeneity or variability in the extraction procedure.- Ensure all samples are treated identically. - Use an internal standard (e.g., a deuterated this compound analog) added at the beginning of the sample preparation to correct for losses during the procedure.
No or very low signal in GC-MS Adsorption to labware or degradation during analysis.- Silanize glassware to reduce active sites for adsorption. - Check GC inlet temperature; too high a temperature can cause degradation. - Ensure the GC column is appropriate for nonpolar compounds.
Unexpected Peaks in Chromatogram
Symptom Possible Cause Recommended Action
Peaks eluting near this compound This compound degradation products or matrix interferences.- Analyze a stored sample against a freshly prepared standard to see if additional peaks are present in the stored sample. - If degradation is suspected, review storage conditions (light and temperature exposure). - Improve sample cleanup to remove matrix interferences. This may involve using different SPE sorbents or performing a column chromatography cleanup step.[1]
Broad or tailing peaks Active sites in the GC system or co-eluting interferences.- Clean the GC inlet liner and trim the analytical column. - Check for and resolve any leaks in the GC system. - Optimize the GC temperature program to improve separation from interfering compounds.

Data on this compound Stability

While specific quantitative data for this compound stability under all possible storage conditions is limited, the following table summarizes its known stability characteristics and provides general recommendations based on its chemical properties and data from similar compounds.

Matrix Storage Condition Recommended Maximum Storage Time Comments
Water (Aqueous) Refrigerated (2-8°C), in the dark14 daysThis compound is slowly degraded in water.[2] For longer storage, freezing is recommended. Acidification to pH < 2 is a common preservation technique for organic analytes in water but this compound is stable across a range of pH values.[1]
Water (Aqueous) Frozen (≤ -18°C), in the darkUp to 1 yearFreezing is the preferred method for long-term storage of water samples to minimize biological and chemical degradation.
Soil/Sediment Frozen (≤ -18°C), in the darkUp to 1 yearThis compound is persistent in soil with a long dissipation half-life.[2] Freezing will minimize any potential for biotic or abiotic degradation.
Biological Tissues (e.g., fish, adipose) Frozen (≤ -80°C), in the dark> 1 yearFor biological matrices, ultra-low temperature storage is recommended to halt enzymatic activity and preserve the integrity of the sample.

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples using SPE
  • Sample Preparation:

    • Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

    • If not already preserved, acidify the sample to pH 2 with sulfuric acid.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of a nonpolar solvent such as hexane or a mixture of hexane and dichloromethane.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard and analyze by GC-MS.

Protocol 2: Extraction of this compound from Soil/Sediment Samples using Accelerated Solvent Extraction (ASE)
  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Mix a portion of the sample (e.g., 10 g) with a drying agent like anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.

  • ASE Extraction:

    • Pack the sample into an ASE cell.

    • Extract the sample using a nonpolar solvent such as hexane or a dichloromethane/acetone mixture.

    • Typical ASE parameters: Temperature 100°C, Pressure 1500 psi, 2 static cycles of 5 minutes each.

  • Cleanup (if necessary):

    • The extract may be cleaned up using gel permeation chromatography (GPC) or by passing it through a silica (B1680970) or florisil (B1214189) SPE cartridge to remove interfering compounds.

  • Concentration and Analysis:

    • Concentrate the extract to a final volume of 1 mL.

    • Add an internal standard and analyze by GC-MS.

Protocol 3: GC-MS Analysis of this compound
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for this compound): m/z 258 (molecular ion), 243 (primary fragment).

Visualizations

Tonalide_Degradation_Pathway This compound This compound (AHTN) C18H26O Photodegradation Photodegradation (UV Light) This compound->Photodegradation Biotransformation Biotransformation (Microbial Activity) This compound->Biotransformation Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products (e.g., modified acetyl group) Photodegradation->Degradation_Products Biotransformation->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways for this compound.

Troubleshooting_Workflow start Low or Inconsistent This compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_storage Evaluate Sample Storage check_extraction->check_storage Efficient optimize_extraction Optimize Solvent, Technique, Time check_extraction->optimize_extraction Inefficient? check_analysis Verify Analytical Method check_storage->check_analysis Proper implement_preservation Implement Proper Preservation (Dark, Cold/Frozen) check_storage->implement_preservation Improper? validate_method Validate GC-MS Parameters check_analysis->validate_method Issues Found? end Improved Recovery check_analysis->end No Issues optimize_extraction->check_storage implement_preservation->check_analysis validate_method->end

Caption: Troubleshooting workflow for low this compound recovery.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil, Tissue) Preservation Preservation (Dark, ≤4°C or Frozen) Sample_Collection->Preservation Extraction Extraction (SPE or ASE) Preservation->Extraction Cleanup Cleanup (GPC or SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General experimental workflow for this compound analysis.

References

optimization of instrumental parameters for Tonalide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of instrumental parameters for the detection of Tonalide (AHTN), a common synthetic musk. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound detection?

A1: The most prevalent methods for the determination of this compound, a semi-volatile and thermally stable compound, are gas chromatography (GC) based techniques.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for its high sensitivity and selectivity.[2][3] High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly for samples where derivatization is not desirable.[4]

Q2: What are typical sample matrices in which this compound is analyzed?

A2: this compound is a widely used fragrance ingredient in many consumer products, leading to its presence in various environmental and biological samples.[5] Common matrices include wastewater, surface water, sediment, sewage sludge, and aquatic organisms.[2][3] It has also been detected in human breast milk, adipose tissue, and blood.[5][6]

Q3: What is the primary cause of poor peak shape (tailing or fronting) in GC analysis of this compound?

A3: Peak tailing for active compounds like this compound can be caused by active sites in the injector liner or on the column.[7][8] This can be addressed by using a fresh, deactivated liner or trimming the front end of the column.[7][9] Peak fronting is often a result of column overload; diluting the sample or reducing the injection volume can resolve this issue.[9]

Q4: How can I improve the sensitivity of my this compound analysis by GC-MS?

A4: To enhance sensitivity, ensure your GC-MS system is free of leaks and that the carrier gas is pure.[10] Optimizing the injector temperature and using a splitless injection can also increase the amount of analyte reaching the detector.[11] Additionally, regular maintenance, including cleaning the ion source and replacing the septum and liner, is crucial.[8]

Q5: What are matrix effects and how can they be minimized in this compound analysis?

A5: Matrix effects occur when other components in the sample interfere with the ionization and detection of this compound, leading to inaccurate quantification.[12][13] These effects can be mitigated through effective sample preparation, such as solid-phase extraction (SPE), to remove interfering substances.[14] Using an internal standard, ideally a stable isotope-labeled version of this compound, can also help to compensate for matrix effects.[12] Diluting the sample is another strategy to reduce the concentration of interfering matrix components.[15]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks Injector Issue: Syringe plugged or not functioning correctly.- Ensure the syringe is drawing and dispensing liquid properly. - Check for leaks in the injector.[16]
Column Issue: Broken column or no carrier gas flow.- Verify carrier gas flow. - Inspect the column for breaks.[16]
Detector Issue: Detector not turned on or not functioning.- Confirm the detector is on and at the correct temperature.[16]
Peak Tailing Active Sites: Contamination in the inlet liner or column.- Replace the inlet liner with a new, deactivated one. - Trim 10-20 cm from the front of the column.[9]
Improper Column Installation: Dead volume in the injector.- Reinstall the column, ensuring it is at the correct depth and the cut is clean.[7]
Peak Splitting Injection Technique (Splitless): Initial oven temperature is too high.- Set the initial oven temperature at least 20°C below the boiling point of the solvent.[17]
Solvent Mismatch: Polarity of the solvent and stationary phase are incompatible.- Ensure the solvent is appropriate for the column phase.[17]
Baseline Noise or Drift Contamination: Contaminated carrier gas, inlet, or detector.- Use high-purity carrier gas and install traps. - Clean the injector and detector. - Bake out the column.[10]
Leaks: Air leaking into the system.- Perform a leak check of the entire system.[10]
HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks Analyte not retained or strongly retained: Inappropriate mobile phase composition.- Adjust the mobile phase strength. A weaker mobile phase will increase retention, while a stronger one will decrease it.[18]
No UV absorbance: this compound may have low absorbance at the selected wavelength.- Ensure the detection wavelength is appropriate for this compound. Consider using a more universal detector if UV sensitivity is insufficient.[18]
Poor Peak Shape Incorrect mobile phase pH: Analyte may be partially ionized.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[19]
Column Overload: Too much sample injected.- Reduce the injection volume or dilute the sample.
Baseline Noise or Drift Mobile phase issues: Air bubbles, contamination, or inconsistent mixing.- Degas the mobile phase. - Use high-purity solvents. - Ensure the pump is functioning correctly for gradient elution.[19][20]
Detector cell contamination: Contaminants in the flow cell.- Flush the flow cell with a strong solvent.[19]

Experimental Protocols

This compound Analysis by GC-MS

This protocol provides a general procedure for the analysis of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Pass 10 mL of methanol (B129727) through the SPE cartridge.

  • Equilibrating: Pass 6 mL of ultrapure water followed by 6 mL of acidified water (e.g., 0.1% HCl) through the cartridge.

  • Loading: Load 50 mL of the water sample at a flow rate of approximately 5 mL/min.[21]

  • Washing: Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.[21]

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).[21]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., 1 mL of cyclohexane).[21]

2. GC-MS Instrumental Parameters

The following table provides a starting point for GC-MS parameters, which should be optimized for your specific instrument and application.

Parameter Typical Value
Injection Mode Splitless
Injector Temperature 250 - 280 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Column e.g., Agilent HP-88 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[22]
Oven Temperature Program Initial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min.[22]
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity

Visualizations

Tonalide_Analysis_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis Conditioning 1. Conditioning Equilibrating 2. Equilibrating Conditioning->Equilibrating Loading 3. Sample Loading Equilibrating->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Concentration 6. Concentration Elution->Concentration Injection 7. Injection Concentration->Injection Reconstituted Sample Separation 8. GC Separation Injection->Separation Detection 9. MS Detection Separation->Detection Data_Analysis 10. Data Analysis Detection->Data_Analysis Chromatogram

Caption: Workflow for this compound analysis from sample preparation to data analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Liner Check Inlet Liner for Contamination Start->Check_Liner Replace_Liner Replace Liner Check_Liner->Replace_Liner Contaminated Check_Column_Installation Check Column Installation Check_Liner->Check_Column_Installation Clean Problem_Resolved Problem Resolved Replace_Liner->Problem_Resolved Reinstall_Column Reinstall Column Check_Column_Installation->Reinstall_Column Improper Trim_Column Trim Front of Column Check_Column_Installation->Trim_Column Proper Reinstall_Column->Problem_Resolved Trim_Column->Problem_Resolved Further_Investigation Further Investigation Needed Trim_Column->Further_Investigation

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Tonalide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the detection and quantification of Tonalide (AHTN), a common synthetic musk fragrance. The selection of an appropriate analytical method is critical for accurate environmental monitoring, toxicological studies, and quality control in relevant industries. This document outlines the performance of several prominent techniques, supported by experimental data to aid in methodological validation and selection.

Comparison of this compound Detection Methods

The following table summarizes the key performance parameters of different analytical methods used for this compound detection. These methods are primarily based on gas chromatography coupled with various sample preparation and detection techniques.

MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
SPE-GC-FID Water0.08 mg/LNot Reported102.9 ± 4.80.9991[1]
GC-MS/MS Drinking Water, Surface Water1.01 - 2.39 ng/LNot ReportedNot ReportedNot Reported[2]
UA-DLLME-GC-MS Tap, Sea, River Water, Wastewater0.004 - 54 ng/LNot Reported71 - 118Not Reported[3]
SBSE-GCxGC-TOF-MS WastewaterNot ReportedNot ReportedNot ReportedNot Reported[4]
Soxhlet-GC-MS Sediment~150 ng/g (0.15 µg/kg)Not ReportedNot ReportedNot Reported[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solid Phase Extraction and Gas Chromatography (SPE-GC-FID)

This method is suitable for the determination of this compound in water samples.

Sample Preparation (Solid Phase Extraction):

  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Load the water sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the retained this compound from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC analysis.[1][6]

Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen or Helium.

  • Injection Mode: Splitless.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high sensitivity and selectivity, particularly for complex matrices.

Sample Preparation:

Sample preparation can vary depending on the matrix and may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or stir bar sorptive extraction (SBSE).

GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.

  • Column: A chiral column such as heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin may be used for enantiomeric separation, often in a dual-column configuration with a non-chiral column like HP-5MS.[2]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with GC-MS

This is a rapid and efficient microextraction technique for pre-concentrating this compound from aqueous samples.

UA-DLLME Procedure:

  • Place a defined volume of the aqueous sample in a conical tube.

  • Rapidly inject a mixture of a disperser solvent (e.g., acetone, acetonitrile) and an extraction solvent (e.g., chlorobenzene, carbon tetrachloride) into the sample.[3]

  • Subject the mixture to ultrasonication for a few minutes to facilitate the formation of a cloudy solution.

  • Centrifuge the sample to sediment the extraction solvent phase.

  • Collect the sedimented phase containing the extracted this compound and inject it into the GC-MS system.[3]

Visualizing the Workflow and Method Comparison

To better understand the processes and compare the methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Validation Validation cluster_Documentation Documentation Define_Scope Define Analytical Method Scope Select_Method Select Appropriate Analytical Method Define_Scope->Select_Method Prepare_Samples Sample and Standard Preparation Select_Method->Prepare_Samples Analyze_Samples Instrumental Analysis Prepare_Samples->Analyze_Samples Collect_Data Data Acquisition Analyze_Samples->Collect_Data Assess_Linearity Linearity & Range Collect_Data->Assess_Linearity Assess_Accuracy Accuracy Collect_Data->Assess_Accuracy Assess_Precision Precision (Repeatability & Intermediate) Collect_Data->Assess_Precision Assess_Specificity Specificity Collect_Data->Assess_Specificity Determine_LOD_LOQ LOD & LOQ Determination Collect_Data->Determine_LOD_LOQ Assess_Robustness Robustness Collect_Data->Assess_Robustness Validation_Report Prepare Validation Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_Specificity->Validation_Report Determine_LOD_LOQ->Validation_Report Assess_Robustness->Validation_Report

Caption: General workflow for the validation of a new analytical method.

Tonalide_Detection_Method_Comparison cluster_SPE_GC_FID SPE-GC-FID cluster_GC_MS_MS GC-MS/MS cluster_UA_DLLME_GC_MS UA-DLLME-GC-MS SPE_GC_FID_LOD LOD: 0.08 mg/L SPE_GC_FID_Recovery Recovery: ~103% SPE_GC_FID_Linearity Linearity (R²): >0.999 SPE_GC_FID_Pros Pros: - Good Recovery - Cost-effective SPE_GC_FID_Cons Cons: - Lower Sensitivity GC_MS_MS_Pros Pros: - High Sensitivity - High Selectivity GC_MS_MS_Cons Cons: - Higher Cost - More Complex UA_DLLME_LOD LOD: 0.004-54 ng/L UA_DLLME_Recovery Recovery: 71-118% UA_DLLME_Pros Pros: - Rapid Extraction - Low Solvent Usage UA_DLLME_Cons Cons: - Matrix Effects - Technique Dependent

Caption: Comparison of key performance indicators for this compound detection methods.

References

A Proposed Framework for Inter-Laboratory Comparison of Tonalide Measurement in Sewage Sludge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison (ILC) or proficiency test for the measurement of Tonalide (AHTN) in sewage sludge. The absence of established, publicly available results from such a specific comparison necessitates a clear and robust protocol to ensure data comparability and quality across laboratories. This document provides detailed experimental protocols, data presentation guidelines, and a model for the logical flow of such a study, designed to support laboratories in assessing their analytical performance and contributing to the generation of high-quality environmental monitoring data.

Introduction to the Inter-Laboratory Comparison Scheme

An inter-laboratory comparison is a crucial tool for quality assurance, allowing individual laboratories to assess their analytical performance against their peers and a reference value.[1] Participants analyze a homogenous sludge sample, and the results are statistically compared to determine performance. Proficiency is often assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[2] A satisfactory Z-score, typically between -2.0 and +2.0, indicates a laboratory's competence in the analytical procedure.[2] This exercise helps identify measurement issues, potential sources of error, and serves as a method for monitoring laboratory performance over time.[2]

The polycyclic musk this compound (AHTN) is a common ingredient in personal care products and fragrances, leading to its presence in wastewater and subsequent accumulation in sewage sludge due to its lipophilic nature.[3][4] Accurate and precise measurement of this compound in sludge is essential for environmental risk assessment and for understanding its fate and transport in the environment.[5][6] This guide proposes a standardized approach to ensure that analytical data from different laboratories are reliable and comparable.

Proposed Inter-Laboratory Comparison Workflow

The successful execution of an inter-laboratory comparison study involves several key stages, from the preparation and distribution of the test material to the final evaluation and reporting of results. The following diagram illustrates the proposed logical workflow for this study.

ILC_Workflow cluster_Coordination Coordinating Body cluster_Participants Participating Laboratories P1 Preparation of Homogenous Sludge Reference Material P2 Characterization of Reference Material (Homogeneity & Stability Testing) P1->P2 P3 Distribution of Samples and Instructions to Participants P2->P3 P4 Collection of Analytical Results from Participating Laboratories P3->P4 L1 Receipt of Sludge Sample and Protocol P3->L1 Shipment P5 Statistical Analysis of Submitted Data (Consensus Mean, Z-Scores) P4->P5 P6 Issuance of Final Report with Anonymized Performance Evaluation P5->P6 L2 Execution of this compound Analysis (Following Prescribed Protocol) L1->L2 L3 Reporting of Results (Mean Concentration, SD, Method Details) L2->L3 L3->P4 Data Submission

Caption: Logical workflow for the proposed this compound inter-laboratory comparison study.

Standardized Experimental Protocol

To ensure comparability, all participating laboratories should adhere to a standardized analytical method as closely as possible. The following protocol is synthesized from established methods for the analysis of polycyclic musks in environmental matrices.[7][8][9]

Sample Preparation (Sludge)
  • Homogenization : Upon receipt, thaw the frozen sludge sample if necessary and homogenize thoroughly.

  • Dry Weight Determination : Determine the total solids (dry weight) content of a subsample by drying at 105°C to a constant weight. Results should be reported on a dry weight basis.

  • Sample Aliquot : Weigh approximately 1-2 g (dry weight equivalent) of the homogenized wet sludge into an extraction vessel.

  • Surrogate Spiking : Spike the sample with an appropriate surrogate standard (e.g., deuterated this compound) to monitor analytical recovery.

Extraction

A common and effective method for extracting this compound from sludge is ultrasonic extraction followed by solid-phase extraction (SPE) for cleanup.

  • Solvent Addition : Add 10 mL of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v) to the sample aliquot.

  • Ultrasonic Extraction : Place the vessel in an ultrasonic bath and extract for 15-20 minutes.

  • Centrifugation : Centrifuge the sample at approximately 2500 rpm for 10 minutes to separate the solid and liquid phases.

  • Collection : Decant the supernatant (extract) into a clean collection tube.

  • Repeat : Repeat the extraction process (steps 1-4) two more times, combining the supernatants.

  • Solvent Evaporation : Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

Cleanup by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning : Condition a silica (B1680970) gel or Florisil SPE cartridge (e.g., 6 mL, 1 g) with 5 mL of hexane.[8]

  • Sample Loading : Load the concentrated extract onto the conditioned SPE cartridge.

  • Elution : Elute the target analytes with a suitable solvent mixture, such as 10 mL of hexane/diethyl ether (90:10 v/v).

  • Final Concentration : Evaporate the eluate to a final volume of 1 mL under a gentle nitrogen stream and add an internal standard (e.g., PCB-209) for quantification.

Instrumental Analysis (GC-MS)
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection : 1 µL splitless injection.

  • Oven Program : Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

  • MS Conditions : Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of this compound and surrogate/internal standards.

The following diagram provides a visual representation of the analytical workflow.

Experimental_Workflow A Homogenized Sludge Sample (1-2 g dry weight) B Spike with Surrogate Standard A->B C Ultrasonic Extraction (Acetone/Hexane) B->C D Centrifuge and Collect Supernatant (Repeat 3x) C->D E Concentrate Extract (Nitrogen Evaporation) D->E F Solid-Phase Extraction (SPE) Cleanup (Silica or Florisil Cartridge) E->F G Elute and Concentrate to Final Volume (1 mL) F->G H Add Internal Standard G->H I GC-MS Analysis (SIM Mode) H->I

Caption: Proposed experimental workflow for this compound analysis in sludge samples.

Data Presentation and Performance Evaluation

To facilitate direct comparison, participating laboratories should report their results in a standardized format. The coordinating body will then compile this data for statistical analysis.

Data Reporting Format

Each laboratory should report four replicate measurements. The following table structure is recommended for submitting results.

ParameterValueUnits
Laboratory ID[Unique Identifier]-
Mean this compound Concentrationµg/kg dry weight
Standard Deviation of Replicatesµg/kg dry weight
Surrogate Standard Recovery%
Brief Method Description[e.g., USE, SPE, GC-MS]-
Summary of Inter-Laboratory Results

The coordinating body will anonymize and compile the results from all participants into a summary table. This allows for a clear comparison of performance metrics.

Lab IDReported Mean (µg/kg dw)Assigned Value (Consensus Mean)Standard Deviation for Proficiency Assessment (σ)Z-ScorePerformance
Lab-01
Lab-02
Lab-03
...
  • Assigned Value : The consensus mean calculated from the results submitted by all participants after the removal of any statistical outliers.

  • Standard Deviation for Proficiency Assessment (σ) : A target standard deviation set by the coordinating body, often based on previous rounds or a set percentage of the assigned value.

  • Z-Score : Calculated as: (Reported Mean - Assigned Value) / σ.[2]

  • Performance : Assessed as 'Satisfactory' for |Z| ≤ 2.0, 'Questionable' for 2.0 < |Z| < 3.0, and 'Unsatisfactory' for |Z| ≥ 3.0.

This structured approach provides a transparent and objective evaluation of laboratory performance, fostering confidence in analytical results and promoting continuous improvement in the measurement of this compound in complex environmental matrices like sewage sludge.

References

Comparative Toxicity of Tonalide and Galaxolide in Fish: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the acute and chronic effects of two common synthetic musks on fish species, supported by experimental data and standardized protocols.

Introduction

Tonalide (B74961) (AHTN) and Galaxolide (HHCB) are polycyclic musks widely used as fragrance ingredients in a variety of personal care products and detergents. Due to their extensive use and incomplete removal during wastewater treatment, these compounds are frequently detected in aquatic environments, raising concerns about their potential impact on aquatic organisms, particularly fish. This guide provides a comparative overview of the toxicity of this compound and Galaxolide in fish, summarizing key experimental findings and outlining the methodologies used in these assessments.

Data Presentation: A Comparative Analysis of Toxicity Endpoints

The following tables summarize the quantitative data on the acute and chronic toxicity of this compound and Galaxolide in various fish species. These data are compiled from multiple studies and provide a basis for comparing the relative toxicity of these two synthetic musks.

Table 1: Acute Toxicity of this compound and Galaxolide in Fish

CompoundSpeciesExposure DurationEndpointValue (µg/L)Reference
This compound (AHTN)Danio rerio (Zebrafish)96 hLC50>1000[1]
Galaxolide (HHCB)Labeo rohita96 hLC50547.86[2]
Galaxolide (HHCB)Sparus aurata96 hMortalityIncreased at 5 µg/L[3][4]

Table 2: Chronic and Sublethal Toxicity of this compound and Galaxolide in Fish

CompoundSpeciesExposure DurationEndpointConcentration (µg/L)EffectReference
This compound (AHTN)Danio rerio (Zebrafish)2 monthsOxidative Stress0.5Decreased catalase activity, increased lipid peroxidation[5][6]
This compound (AHTN)Danio rerio (Zebrafish)28 daysOxidative Stress5 and 50Increased catalase activity[7]
This compound (AHTN)Danio rerio (Zebrafish)-Lower heart rate10 (NOEC)-[1][7]
This compound (AHTN)Oncorhynchus mykiss (Rainbow Trout)6 weeksOxidative Stress-Lipid peroxidation in kidney[8]
This compound (AHTN)Cyprinodon variegatus (Sheepshead Minnow)3 daysEndocrine Disruption50Downregulation of cyp19 and vtg1 genes[8][9]
Galaxolide (HHCB)Carassius auratus (Goldfish)14 daysOxidative Stress-Increased catalase activity[6]

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally adhere to internationally recognized experimental protocols. These standardized methods ensure the reliability and comparability of the results.

Acute Toxicity Testing

Acute toxicity tests are typically conducted following guidelines such as the OECD Test Guideline 203 (Fish, Acute Toxicity Test) and the US EPA OPPTS 850.1075 (Freshwater and Saltwater Fish Acute Toxicity Test) .[3][4][7][10][11]

  • Principle: Fish are exposed to a range of concentrations of the test substance for a short period, typically 96 hours.[3][4][11]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[3]

  • Exposure Conditions: The test can be static (water is not changed), semi-static (water is periodically renewed), or flow-through (water is continuously renewed).[3][11]

  • Endpoints: The primary endpoint is mortality, from which the LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.[3][11] Observations of sublethal effects like behavioral changes are also recorded.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits for the test species.[7]

  • Controls: A control group of fish is maintained under the same conditions but without the test substance. A solvent control is also used if the test substance is not readily soluble in water.[7]

Chronic and Sublethal Toxicity Testing

Chronic and early-life stage toxicity tests are performed to assess the long-term effects of a substance. Relevant guidelines include the US EPA OPPTS 850.1400 (Fish Early-Life Stage Toxicity Test) .[12][13]

  • Principle: Fish, often in their early life stages (embryos, larvae), are exposed to the test substance for a prolonged period, which can range from several days to months.

  • Endpoints: A variety of sublethal endpoints are measured, including:

    • Growth: Changes in weight and length.[7]

    • Reproduction: Effects on fertilization, hatching success, and larval development.

    • Oxidative Stress: Measurement of biomarkers such as the activity of antioxidant enzymes (e.g., catalase, glutathione (B108866) S-transferase) and levels of lipid peroxidation.[6][14]

    • Endocrine Disruption: Assessment of changes in the expression of genes related to the endocrine system, such as vitellogenin (vtg1) and aromatase (cyp19).[8][9]

  • Exposure System: Flow-through systems are preferred for long-term studies to maintain constant exposure concentrations and water quality.

Chemical Analysis

Accurate determination of the exposure concentrations of this compound and Galaxolide in water is crucial for reliable toxicity assessment. A common analytical method involves:

  • Solid-Phase Extraction (SPE): Water samples are passed through a solid sorbent material that retains the target compounds.

  • Gas Chromatography (GC): The extracted compounds are then separated and quantified using a gas chromatograph, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2]

Mandatory Visualization

Experimental Workflow for Fish Toxicity Testing

The following diagram illustrates a generalized workflow for conducting fish toxicity tests, from the preparation of test solutions to the final data analysis.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_solution Prepare Stock & Test Solutions exposure Expose Fish to Test Concentrations prep_solution->exposure acclimation Acclimate Test Fish acclimation->exposure monitoring Monitor Water Quality & Fish Health exposure->monitoring endpoint_measurement Measure Endpoints (Mortality, Growth, Biomarkers) monitoring->endpoint_measurement data_analysis Statistical Analysis (LC50, NOEC) endpoint_measurement->data_analysis

Generalized workflow for fish toxicity testing.
Signaling Pathways of Toxicity

This compound and Galaxolide can induce toxicity in fish through various mechanisms, primarily by causing oxidative stress and disrupting the endocrine system. The diagram below illustrates these potential pathways.

G cluster_compounds Synthetic Musks cluster_cellular Cellular Effects cluster_outcomes Toxicological Outcomes This compound This compound (AHTN) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Hormone_Receptor Interaction with Hormone Receptors This compound->Hormone_Receptor Galaxolide Galaxolide (HHCB) Galaxolide->ROS Galaxolide->Hormone_Receptor Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Enzyme Alteration) ROS->Oxidative_Stress Endocrine_Disruption Endocrine Disruption (Altered Gene Expression - vtg1, cyp19) Hormone_Receptor->Endocrine_Disruption

Potential signaling pathways for this compound and Galaxolide toxicity.

References

Tonalide vs. Nitro Musks: A Comparative Toxicological Review

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of the polycyclic musk, Tonalide, and the historically significant nitro musks reveals distinct differences in their safety profiles. While both classes of synthetic fragrances have faced scrutiny for their environmental persistence and potential health impacts, this guide provides a comparative analysis of their toxicological data, experimental methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

This review synthesizes findings from a range of toxicological studies, presenting quantitative data in a comparative format. Detailed experimental protocols for key assays are provided to offer a comprehensive understanding of the methodologies employed in generating this data. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the biological interactions and testing processes.

Executive Summary

This compound, a polycyclic musk, generally exhibits lower acute toxicity compared to nitro musks such as Musk Xylene and Musk Ketone. However, concerns remain regarding its potential for endocrine disruption. Nitro musks, while largely phased out in many regions due to toxicological concerns, have been more extensively studied for their carcinogenic potential and ability to induce metabolic enzymes. This guide will explore these toxicological endpoints in detail.

Data Presentation: A Comparative Toxicological Overview

The following tables summarize the key toxicological data for this compound and two representative nitro musks, Musk Xylene and Musk Ketone.

Table 1: Acute Oral Toxicity

CompoundSpeciesLD50 (mg/kg bw)Reference
This compoundRat570 - 1377[1][1]
Musk XyleneMouse>4,000[2][2]
Musk KetoneNot specifiedNot specified

Table 2: Repeated Dose Toxicity

CompoundSpeciesStudy DurationRouteNOAEL (mg/kg bw/day)Effects Observed at LOAELReference
This compoundRat13 weeksOral (diet)50[1]Increased liver weight, hepatocytomegaly, decreased red blood cell count at 100 mg/kg bw/day.[1][1]
Musk KetoneRat90 daysDermal24[3]Organ weight changes at higher doses.[4][3][4]
Musk XyleneRat90 daysDermal24 (females), 75 (males)[4]Organ weight changes at higher doses.[4][4]

Table 3: Endocrine Disruption Potential

CompoundAssay TypeReceptorActivityPotencyReference
This compoundIn vitroEstrogen Receptor (ER) αWeak Agonist>10,000 times less potent than 17β-estradiol.[1][1]
This compoundIn vitroEstrogen Receptor (ER) βAntagonist-[1]
This compoundIn vitroAndrogen Receptor (AR)Weak AntagonistAt least 20 times less potent than vinclozolin.[1][1]
Musk KetoneIn vitro (E-screen)Estrogen Receptor (ER)AgonistProliferation of human breast cancer cells increased by 97%.[5][5]
Musk XyleneIn vitro (E-screen)Estrogen Receptor (ER)AgonistProliferation of human breast cancer cells increased by 29%.[5][5]

Experimental Protocols

The toxicological data presented in this review are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is typically determined in rodents, most commonly rats.[6] The objective is to assess the adverse effects occurring within a short time after oral administration of a single dose.[6]

Methodology:

  • Test Animals: Healthy, young adult rodents are used.[6]

  • Housing and Feeding: Animals are housed in standard laboratory conditions and fasted overnight before dosing.[6]

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6] The volume administered is typically limited to 1 mL/100 g body weight for rodents.[6]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[6]

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[6]

Subchronic Oral Toxicity (Based on OECD Guideline 408)

This test evaluates the effects of repeated oral exposure to a substance for a period of 90 days.[7][8] It provides information on target organs, the potential for accumulation, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).[9]

Methodology:

  • Test Animals: Typically, rats are used, with at least 10 males and 10 females per dose group.[7]

  • Dose Administration: The test substance is administered daily in graduated doses to several groups of animals, one dose level per group, for 90 days.[10] Administration is usually via the diet, drinking water, or by gavage.[7]

  • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed observations are made at least once a week. Body weight and food/water consumption are recorded weekly.[7][9]

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and clinical biochemistry analysis.[10]

  • Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[10]

  • Data Analysis: The NOAEL is determined, which is the highest dose at which no substance-related adverse effects are observed.

Estrogen Receptor Transactivation Assay

This in vitro assay is used to identify substances that can act as agonists or antagonists of the estrogen receptor.[11]

Methodology:

  • Cell Lines: Stably transfected human cell lines expressing the estrogen receptor (e.g., HeLa-9903) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements are used.[12][13]

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent is used as a negative control.[13]

  • Measurement of Reporter Gene Activity: After an incubation period, the activity of the reporter gene product (e.g., luciferase) is measured.[13]

  • Data Analysis: An increase in reporter gene activity indicates an agonistic effect, while a decrease in the activity induced by a known agonist indicates an antagonistic effect.[11]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow in toxicological testing.

Signaling_Pathway_Endocrine_Disruption cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Antagonism ER Estrogen Receptor (ER) This compound->ER Weak Agonism/ Antagonism NitroMusk Nitro Musk NitroMusk->ER Agonism ARE Androgen Response Element (ARE) AR->ARE Blocked by This compound ERE Estrogen Response Element (ERE) ER->ERE Binding PR Progesterone Receptor (PR) PRE Progesterone Response Element (PRE) PR->PRE Potential Interaction GeneTranscription Gene Transcription ARE->GeneTranscription Altered Gene Expression ERE->GeneTranscription Altered Gene Expression PRE->GeneTranscription Altered Gene Expression

Caption: Endocrine Receptor Interaction Pathway

Signaling_Pathway_CYP_Induction cluster_extracellular Extracellular cluster_cell Hepatocyte (Liver Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NitroMusk Musk Ketone Musk Xylene PXR Pregnane X Receptor (PXR) NitroMusk->PXR CAR Constitutive Androstane Receptor (CAR) NitroMusk->CAR AhR Aryl Hydrocarbon Receptor (AhR) NitroMusk->AhR RXR Retinoid X Receptor (RXR) PXR->RXR Dimerization CAR->RXR Dimerization XRE Xenobiotic Response Element (XRE) AhR->XRE Binding PBREM Phenobarbital Responsive Element Module (PBREM) RXR->PBREM Binding CYP_Gene CYP Gene Transcription (e.g., CYP1A, CYP2B) PBREM->CYP_Gene Induction XRE->CYP_Gene Induction

Caption: Cytochrome P450 Enzyme Induction Pathway

Experimental_Workflow_Toxicity_Testing cluster_planning Study Design cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis select_model Select Animal Model (e.g., Rat) dose_selection Determine Dose Levels (based on range-finding studies) select_model->dose_selection define_endpoints Define Toxicological Endpoints dose_selection->define_endpoints acclimatization Acclimatization of Animals define_endpoints->acclimatization dosing Dose Administration (e.g., Oral Gavage) acclimatization->dosing observation Clinical Observation (mortality, signs of toxicity, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Statistical Analysis (e.g., LD50, NOAEL) histopathology->data_analysis

Caption: General Workflow for In Vivo Toxicity Testing

References

Validating an ELISA Assay for Tonalide in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic compounds like Tonalide in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. While chromatographic methods have traditionally been the standard, the enzyme-linked immunosorbent assay (ELISA) presents a potential high-throughput and cost-effective alternative. This guide provides a comprehensive comparison of a hypothetical this compound ELISA assay with the established gas chromatography-mass spectrometry (GC-MS) method, complete with experimental protocols and performance data to aid in the validation process.

Performance Comparison: this compound ELISA vs. GC-MS

ParameterThis compound ELISA (Hypothetical)GC-MS
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity (LOD) ng/mL rangeµg/L to ng/L range
Specificity High, but potential for cross-reactivity with structurally similar moleculesVery high, based on mass fragmentation patterns
Sample Throughput High (96-well plate format)Low to moderate
Cost per Sample LowerHigher
Equipment Cost ModerateHigh
Ease of Use Relatively simple, user-friendly protocolsRequires specialized technical expertise
Matrix Effects Can be significant, requires careful validation in each biological matrixCan be minimized with appropriate sample preparation and internal standards
Recovery Typically 80-120%Good recoveries, often >90% with SPE[1]

Experimental Protocols

A thorough validation is essential before implementing any new analytical method.[4][5][6] The following are detailed methodologies for key experiments in validating a this compound ELISA and a standard protocol for GC-MS analysis.

This compound ELISA Validation Protocol

This protocol outlines the key steps for validating a competitive ELISA for this compound.

1. Checkerboard Titration:

  • To determine the optimal concentrations of coating antigen (this compound-protein conjugate) and primary antibody.

  • Prepare serial dilutions of the coating antigen and coat a 96-well plate.

  • Add serial dilutions of the primary antibody to the wells.

  • The optimal combination is the one that gives a high signal-to-noise ratio with the lowest concentrations of antigen and antibody.

2. Standard Curve and Linearity:

  • Prepare a series of this compound standards of known concentrations in the appropriate biological matrix (e.g., serum, urine).

  • Run the standards in the ELISA to generate a standard curve.

  • The assay's linear range is the concentration range over which the assay response is directly proportional to the analyte concentration.[6]

3. Precision (Intra- and Inter-assay Variability):

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Intra-assay precision: Analyze multiple replicates of each QC sample in a single assay run. The coefficient of variation (%CV) should ideally be <15%.[7]

  • Inter-assay precision: Analyze the QC samples in multiple assay runs on different days. The %CV should ideally be <20%.[7]

4. Accuracy and Recovery:

  • Spike known amounts of this compound into the biological matrix at low, medium, and high concentrations.

  • Analyze the spiked samples and calculate the percentage recovery of the added this compound. Acceptable recovery is typically within 80-120%.[4]

5. Specificity (Cross-reactivity):

  • Test structurally related molecules (e.g., other synthetic musks) to determine if they are detected by the antibody.

  • Calculate the percentage of cross-reactivity for each compound relative to this compound.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest concentration of this compound that can be distinguished from the blank.

  • LOQ: The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.[8]

This compound GC-MS Protocol

This is a generalized protocol for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with an appropriate solvent.

  • Load the biological sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound from the cartridge with a suitable solvent.[1]

  • Evaporate the eluent to dryness and reconstitute in a small volume of a suitable solvent.

2. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Gas Chromatograph (GC): A capillary column (e.g., HP-88) is used to separate the components of the sample based on their boiling points and affinity for the stationary phase.[1]

  • Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for this compound that allows for its specific detection and quantification.

Visualizing the Validation and Comparison Workflows

To better illustrate the processes involved, the following diagrams were created using the DOT language.

ELISA_Validation_Workflow cluster_planning Planning & Optimization cluster_validation Assay Validation cluster_implementation Implementation checkerboard Checkerboard Titration std_prep Standard Curve Preparation checkerboard->std_prep precision Precision (Intra & Inter-assay) std_prep->precision accuracy Accuracy & Recovery precision->accuracy specificity Specificity (Cross-reactivity) accuracy->specificity lod_loq LOD & LOQ Determination specificity->lod_loq sample_analysis Biological Sample Analysis lod_loq->sample_analysis

Caption: Workflow for validating a this compound ELISA assay.

Method_Comparison cluster_elisa ELISA cluster_gcms GC-MS elisa_start Sample Dilution elisa_incubation Incubation with Antibody & Substrate elisa_start->elisa_incubation elisa_readout Colorimetric Readout elisa_incubation->elisa_readout gcms_start Solid-Phase Extraction gcms_separation Gas Chromatography Separation gcms_start->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection start Biological Sample start->elisa_start start->gcms_start

Caption: Comparison of ELISA and GC-MS experimental workflows.

References

Cross-Validation of Tonalide Analysis: A Comparative Guide to GC-MS and LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of synthetic compounds like Tonalide is paramount for environmental monitoring, toxicology studies, and quality control. The choice of analytical platform significantly impacts the quality of the data generated. This guide provides an objective comparison of two prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to facilitate informed method selection and cross-validation.

This document outlines the performance characteristics of each platform, offering a direct comparison of their quantitative capabilities. Detailed experimental protocols are provided for key methodologies to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized to enhance comprehension of the analytical processes.

Data Presentation: A Comparative Analysis of Analytical Platforms

The selection of an analytical method for this compound quantification hinges on a variety of performance parameters. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a robust and widely used technique for the analysis of semi-volatile compounds like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for complex matrices.

Performance ParameterGC-MS/MSSPE-GC
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.15 - 4.86 ng/gNot explicitly stated
Limit of Quantitation (LOQ) 0.49 - 16.21 ng/gNot explicitly stated
Accuracy (Recovery) 85.6% - 109%102.9 ± 4.8%[1]
Precision (RSD) < 9.8%Not explicitly stated

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results across different analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

This method is suitable for the quantification of this compound in various environmental and biological matrices.

  • Sample Preparation: A supported liquid extraction (SLE) coupled with solid-phase extraction (SPE) using an LC-Alumina-N column can be employed for the extraction and purification of this compound from the sample matrix. Isotope-labeled internal standards, such as D3-Tonalide, should be used to correct for matrix effects and variations in extraction efficiency.[2]

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) is utilized for separation and detection.

  • Chromatographic Conditions:

    • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode.

    • Temperature Program: An optimized temperature gradient is used to ensure the separation of this compound from other matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Solid-Phase Extraction Gas Chromatography (SPE-GC) Method for this compound Analysis

This method provides an effective approach for the determination of this compound in aqueous samples.

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is employed to extract and concentrate this compound from the water sample. A suitable sorbent, such as a polymeric reversed-phase cartridge, is used.

    • Elution: The analyte is eluted from the SPE cartridge with an appropriate organic solvent.

    • Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent suitable for GC analysis.[1]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS) is used for analysis.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the separation of semi-volatile organic compounds.

    • Carrier Gas: An inert gas such as helium or nitrogen.

    • Injector: Split or splitless injection depending on the concentration of the analyte.

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

  • Quantification: Quantification is performed using an external or internal standard calibration method.

Mandatory Visualization

To visually represent the logical relationships and workflows involved in the cross-validation of this compound data, the following diagrams have been generated using the DOT language.

cluster_platforms Analytical Platforms cluster_validation Method Validation Parameters cluster_data Data Comparison GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Accuracy Accuracy (Recovery) GC_MS->Accuracy evaluated for Precision Precision (RSD) GC_MS->Precision evaluated for LOD Limit of Detection GC_MS->LOD evaluated for LOQ Limit of Quantitation GC_MS->LOQ evaluated for Linearity Linearity (r²) GC_MS->Linearity evaluated for Specificity Specificity GC_MS->Specificity evaluated for LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC_MS->Accuracy evaluated for LC_MS->Precision evaluated for LC_MS->LOD evaluated for LC_MS->LOQ evaluated for LC_MS->Linearity evaluated for LC_MS->Specificity evaluated for Comparison Comparative Analysis Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Linearity->Comparison Specificity->Comparison cluster_workflow Cross-Validation Experimental Workflow cluster_instruments Analytical Instruments Sample Sample Collection & Preparation Spiking Spiking with this compound Standard Sample->Spiking Extraction Extraction (e.g., SLE, SPE) Spiking->Extraction Analysis Instrumental Analysis Extraction->Analysis Data Data Acquisition & Processing Analysis->Data GC_MS GC-MS/MS Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Validation Performance Parameter Evaluation Data->Validation

References

A Comparative Analysis of the Endocrine Disrupting Potential of Tonalide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tonalide (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of consumer products. Due to its widespread use and subsequent detection in environmental and human samples, its potential as an endocrine-disrupting chemical (EDC) has been a subject of scientific scrutiny. This guide provides a comparative analysis of the endocrine-disrupting potential of this compound and its metabolites, summarizing available experimental data and detailing relevant methodologies to aid in risk assessment and future research.

Summary of Endocrine Disrupting Activity

This compound has been shown to exhibit weak endocrine activity in various in vitro assays. Its primary modes of action as an endocrine disruptor appear to be through weak estrogenic and anti-androgenic activities. However, comprehensive comparative data on the endocrine-disrupting potential of its specific metabolites, such as AHTN-lactone, are limited in publicly available literature. Most studies have focused on the parent compound, this compound.

Estrogenic Activity

This compound has demonstrated weak estrogenic activity in several in vitro test systems, including assays using human breast cancer cells (MCF-7) and reporter gene assays measuring the transactivation of the estrogen receptor alpha (ERα).[1][2]

Anti-Androgenic and Anti-Progestagenic Activity

In addition to its weak estrogenic effects, this compound has also been reported to act as an antagonist to the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).[3] This suggests that this compound may interfere with the normal functioning of male sex hormones and progesterone.

Quantitative Data Comparison

Due to a lack of direct comparative studies on the endocrine activity of this compound versus its individual metabolites in the available literature, a quantitative comparison table cannot be comprehensively populated at this time. The table below is structured to present such data once it becomes available.

Table 1: Comparative in vitro Estrogenic Activity of this compound and its Metabolites

CompoundAssay TypeCell LineEndpointEC50 / IC50 (M)Relative Potency (%)Reference
This compound (AHTN)ERα Transactivatione.g., HeLa-9903Luciferase activityData not availableData not available
AHTN-lactoneERα Transactivatione.g., HeLa-9903Luciferase activityData not availableData not available
17β-Estradiol (E2)ERα Transactivatione.g., HeLa-9903Luciferase activityPositive Control100

Table 2: Comparative in vitro Anti-Androgenic Activity of this compound and its Metabolites

CompoundAssay TypeCell LineEndpointIC50 (M)Relative Potency (%)Reference
This compound (AHTN)AR Transactivatione.g., AR-EcoScreen™Luciferase activityData not availableData not available[3]
AHTN-lactoneAR Transactivatione.g., AR-EcoScreen™Luciferase activityData not availableData not available
FlutamideAR Transactivatione.g., AR-EcoScreen™Luciferase activityPositive Control100

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of chemical compounds. These protocols are based on OECD Test Guidelines.

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay is designed to identify substances that can act as agonists or antagonists to the estrogen receptor alpha (ERα).

1. Principle: Genetically modified cells, typically a human cell line such as HeLa-9903, containing the human ERα and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements are used. When an estrogenic substance binds to the ERα, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., light output).[5][6][7][8]

2. Experimental Workflow:

Estrogen Receptor Transcriptional Activation Assay Workflow cluster_workflow Experimental Workflow prep Cell Seeding & Acclimation treat Treatment with this compound, Metabolites, or Controls prep->treat incubate Incubation (20-24 hours) treat->incubate lyse Cell Lysis incubate->lyse measure Measurement of Reporter Gene Activity lyse->measure analyze Data Analysis (Dose-Response Curves) measure->analyze Androgen Receptor Transcriptional Activation Assay Workflow cluster_workflow Experimental Workflow prep Cell Seeding & Acclimation treat Treatment with this compound, Metabolites, or Controls prep->treat incubate Incubation treat->incubate lyse Cell Lysis incubate->lyse measure Measurement of Reporter Gene Activity lyse->measure analyze Data Analysis (Dose-Response Curves) measure->analyze Estrogen_Receptor_Signaling cluster_cell Target Cell This compound This compound or Metabolite ER Estrogen Receptor (ER) This compound->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Binding to DNA Gene Target Gene Transcription ERE->Gene Activation Response Cellular Response Gene->Response Androgen_Receptor_Antagonism cluster_cell Target Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound or Metabolite (Antagonist) This compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR->ARE Binding to DNA Gene Target Gene Transcription ARE->Gene Inhibition

References

Unveiling Tonalide Exposure: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of biomarkers for Tonalide (AHTN) exposure. This compound, a synthetic polycyclic musk, is a common ingredient in fragrances, cosmetics, and cleaning products, leading to widespread human exposure. While the parent compound is frequently detected in human tissues, a definitively validated metabolite biomarker of exposure has yet to be established in the scientific literature. This guide outlines the current state of knowledge, compares potential biomarker candidates, and provides detailed experimental protocols for their detection and validation.

Current Landscape of this compound Exposure Biomarkers

Currently, the most direct and widely accepted indicator of this compound exposure is the measurement of the parent compound (this compound/AHTN) itself in various human biological matrices. Its presence in blood, adipose tissue, and breast milk confirms systemic exposure.

However, the ideal biomarker for exposure assessment is often a metabolite, as it can provide a more integrated measure of exposure over time and can offer insights into the body's metabolic handling of the compound. While studies in rats have identified hydroxylated and carboxylated metabolites of this compound, the presence and validation of these specific metabolites in humans have not yet been reported in the available scientific literature.

This guide, therefore, presents a comparison between the established method of detecting the parent compound and a proposed framework for the validation of potential metabolite biomarkers.

Data Presentation: Comparison of Biomarker Candidates

Biomarker CandidateMatrixAnalytical MethodStage of ValidationAdvantagesDisadvantages
This compound (AHTN) - Parent Compound Blood (Serum/Plasma), Adipose Tissue, Breast Milk, UrineGC-MS, GC-MS/MSEstablished Detection Direct evidence of exposure, well-documented analytical methods.May reflect recent exposure more than long-term burden, does not inform on metabolic processes.
Hydroxylated this compound Metabolites (Hypothetical) Urine, BloodLC-MS/MS, GC-MS (after derivatization)Research/Exploratory Potentially more indicative of metabolic processing and integrated exposure, likely to be more water-soluble for urinary excretion.Not yet identified or validated in humans, requires development and validation of new analytical methods.
Carboxylated this compound Metabolites (Hypothetical) Urine, BloodLC-MS/MSResearch/Exploratory Expected to be major urinary excretion products, providing a non-invasive measure of exposure.Not yet identified or validated in humans, requires development and validation of new analytical methods.

Experimental Protocols

Detection of this compound (AHTN) in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized representation based on methods described in the literature.

a. Sample Preparation:

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed. For LLE, serum samples (1-2 mL) are extracted with an organic solvent such as n-hexane or a mixture of hexane (B92381) and dichloromethane. For SPE, a C18 cartridge is commonly used.

  • Internal Standard: A known amount of an isotopically labeled this compound standard (e.g., ¹³C-Tonalide) is added to the sample prior to extraction for quantification.

  • Clean-up: The extract is concentrated and may be subjected to a clean-up step using silica (B1680970) gel or Florisil chromatography to remove interfering substances.

  • Derivatization: Not typically required for the parent compound.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., isooctane) for GC-MS analysis.

b. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating lipophilic compounds (e.g., DB-5ms).

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate this compound from other components. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of this compound and its internal standard.

Proposed Workflow for the Validation of a Hydroxylated this compound Metabolite in Human Urine

This represents a hypothetical workflow for future research.

a. In Vitro Metabolism Studies (Metabolite Identification):

  • Incubation: this compound is incubated with human liver microsomes in the presence of NADPH to generate Phase I metabolites.

  • Analysis: The incubate is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential hydroxylated metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

b. Development of an Analytical Method (LC-MS/MS):

  • Synthesis of Standard: A chemical standard of the identified hydroxylated metabolite is synthesized.

  • Optimization of LC conditions: A reverse-phase C18 column is used with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid to achieve chromatographic separation.

  • Optimization of MS/MS conditions: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative mode. Multiple Reaction Monitoring (MRM) transitions are optimized for the parent ion and a characteristic product ion of the hydroxylated metabolite and a synthesized isotopically labeled internal standard.

c. Analysis of Human Urine Samples:

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/sulfatase to cleave any conjugated metabolites.

  • Extraction: SPE with a suitable sorbent (e.g., Oasis HLB) is used to extract the metabolite from the urine matrix.

  • LC-MS/MS Analysis: The extracted samples are analyzed using the developed LC-MS/MS method.

d. Validation of the Biomarker:

  • Correlation with Exposure: The urinary concentrations of the hydroxylated metabolite are correlated with known this compound exposure levels (e.g., from questionnaires on product use or co-measurement of the parent compound in blood).

  • Specificity and Sensitivity: The ability of the biomarker to distinguish between exposed and non-exposed individuals is assessed.

  • Dose-Response Relationship: The relationship between the level of exposure and the concentration of the biomarker is determined.

Visualizations

G Figure 1: Experimental Workflow for this compound Detection in Serum cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Serum Serum Sample Add_IS Add Internal Standard (¹³C-Tonalide) Serum->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Cleanup Extract Clean-up (e.g., Silica Gel) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis & Quantification

Figure 1: this compound Detection Workflow

G Figure 2: Proposed Workflow for Metabolite Biomarker Validation cluster_discovery Discovery Phase cluster_method_dev Method Development cluster_validation Validation Phase InVitro In Vitro Metabolism (Human Liver Microsomes) Metabolite_ID Metabolite Identification (LC-MS/MS) InVitro->Metabolite_ID Standard_Synthesis Synthesize Metabolite Standard Metabolite_ID->Standard_Synthesis LCMS_Optimization LC-MS/MS Method Optimization Standard_Synthesis->LCMS_Optimization Urine_Analysis Analysis of Human Urine Samples LCMS_Optimization->Urine_Analysis Correlation Correlation with Exposure Data Urine_Analysis->Correlation Performance Assess Specificity & Sensitivity Correlation->Performance Validated_Biomarker Validated_Biomarker Performance->Validated_Biomarker Validated Biomarker

Figure 2: Metabolite Validation Workflow

Conclusion

The validation of a specific metabolite as a biomarker for this compound exposure in humans represents a critical next step in understanding the toxicokinetics and potential health effects of this widespread environmental contaminant. While the detection of the parent compound, this compound (AHTN), in human tissues is a reliable indicator of exposure, the development of validated methods to measure key metabolites in easily accessible matrices like urine would provide a more comprehensive and non-invasive tool for researchers, scientists, and drug development professionals. The workflows and comparative data presented in this guide offer a roadmap for future research in this important area of human biomonitoring.

Tonalide's Cellular Impact: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on various cell types is paramount. This guide provides a comparative analysis of the effects of Tonalide, a synthetic musk, on different cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Cell LineCell TypeObserved EffectsSummary of Findings
MCF-7 Human Breast AdenocarcinomaEstrogenic ActivityThis compound has been shown to exhibit estrogenic activity in MCF-7 cells[1]. This is often assessed through proliferation assays where an increase in cell number is observed in the presence of the compound.
HepG2 Human Hepatocellular CarcinomaNo GenotoxicityStudies have indicated that this compound does not exhibit genotoxic effects in the human hepatoma cell line HepG2, as determined by the micronucleus test.
U87 Human GlioblastomaPromotion of Metastatic PotentialProlonged, sub-lethal exposure to this compound has been demonstrated to promote the metastatic potential of U87 glioblastoma cells. This is associated with the upregulation of specific signaling pathways related to angiogenesis and proliferation.
293HEK Human Embryonic KidneyAntiestrogenic ActivityIn contrast to its effects on MCF-7 cells, this compound has displayed antiestrogenic activity in 293HEK cells[1]. This highlights the cell-type specific nature of its endocrine-disrupting capabilities.
Human Lymphocytes Primary CellsNo GenotoxicitySimilar to the findings in HepG2 cells, this compound was found to be non-genotoxic to human lymphocytes in vitro, as assessed by the micronucleus test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Estrogenic Activity Assay (E-Screen Assay)

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay used to assess the estrogenic or antiestrogenic activity of compounds. It utilizes the estrogen receptor-positive MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • Estrogen-free medium

  • 17β-estradiol (positive control)

  • This compound (test compound)

  • 96-well plates

  • Cell counting method (e.g., Coulter counter, hemocytometer, or a colorimetric assay like SRB)

Procedure:

  • Cell Preparation: Culture MCF-7 cells in estrogen-free medium for several days to deplete endogenous hormones.

  • Cell Seeding: Seed the cells in 96-well plates at a low density.

  • Treatment: Treat the cells with a range of concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: Incubate the plates for 6 days to allow for cell proliferation.

  • Cell Quantification: Determine the cell number in each well using a suitable cell counting method.

  • Data Analysis: Compare the proliferation of cells treated with this compound to the negative and positive controls to determine its estrogenic potential.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Tonalide_Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_lines Select Cell Lines (e.g., MCF-7, HepG2, U87) viability Cell Viability (MTT Assay) cell_lines->viability apoptosis Apoptosis (Annexin V/PI) cell_lines->apoptosis cell_cycle Cell Cycle (PI Staining) cell_lines->cell_cycle genotoxicity Genotoxicity (Micronucleus Test) cell_lines->genotoxicity endocrine Endocrine Activity (E-Screen Assay) cell_lines->endocrine tonalide_prep Prepare this compound Solutions (Various Concentrations) tonalide_prep->viability tonalide_prep->apoptosis tonalide_prep->cell_cycle tonalide_prep->genotoxicity tonalide_prep->endocrine ic50 IC50 Determination viability->ic50 pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis comparison Comparative Analysis of Effects ic50->comparison pathway_analysis->comparison

Figure 1: A generalized workflow for the comparative analysis of this compound's effects on different cell lines.

Tonalide_HIF1a_VEGF_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response This compound This compound (in U87 cells) hif1a HIF-1α (Hypoxia-Inducible Factor 1-alpha) This compound->hif1a Upregulates vegf VEGF (Vascular Endothelial Growth Factor) hif1a->vegf Promotes Transcription mmp9 MMP9 (Matrix Metallopeptidase 9) hif1a->mmp9 Promotes Transcription angiogenesis Angiogenesis vegf->angiogenesis invasion Invasion & Metastasis mmp9->invasion

Figure 2: Postulated effect of this compound on the HIF-1α/VEGF signaling pathway in U87 glioblastoma cells.

Tonalide_IL6_JAK2_STAT3_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response This compound This compound (in U87 cells) il6 IL-6 (Interleukin-6) This compound->il6 Upregulates jak2 JAK2 (Janus Kinase 2) il6->jak2 Activates stat3 STAT3 (Signal Transducer and Activator of Transcription 3) jak2->stat3 Phosphorylates proliferation Proliferation stat3->proliferation Promotes Transcription of Target Genes survival Survival stat3->survival Promotes Transcription of Target Genes

Figure 3: Postulated effect of this compound on the IL-6/JAK2/STAT3 signaling pathway in U87 glioblastoma cells.

References

Tonalide vs. Other Polycyclic Musks: A Comparative Guide to their Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of Tonalide (AHTN) and other widely used polycyclic musks (PCMs), with a primary focus on Galaxolide (HHCB), which together with this compound, accounts for the vast majority of the PCM market.[1] The information presented herein is supported by experimental data from peer-reviewed literature and standardized testing guidelines to offer an objective assessment for environmental risk evaluation.

Quantitative Comparison of Environmental Fate Parameters

The following tables summarize key quantitative data for this compound and Galaxolide, facilitating a direct comparison of their behavior in various environmental compartments.

Table 1: Bioaccumulation and Partitioning Coefficients

ParameterThis compound (AHTN)Galaxolide (HHCB)Notes
Log K_ow_ (Octanol-Water Partition Coefficient) 5.7 - 5.95.7 - 5.9Indicates high lipophilicity and potential for bioaccumulation for both compounds.
Bioconcentration Factor (BCF) in fish (L/kg wet weight) 597< 2000This compound shows moderate bioaccumulation potential in fish.[2] Galaxolide's BCF is below the threshold for being classified as bioaccumulative.[3] It is important to note that some transformation products of this compound can have significantly higher BCF values, with one phenolic product reaching 5590 L/kg.[1][4]
Organic Carbon-Normalised Soil Adsorption Coefficient (K_oc) (L/kg) 5012 - 13,490Comparable to this compoundBoth compounds are considered to be immobile in soil due to their high K_oc_ values, indicating strong sorption to soil organic matter.[2][5][6][7]
Distribution Coefficient (K_DOC_) (L/kg) Log K_DOC_ 3.32 - 3.67Log K_DOC_ 3.32 - 3.67Indicates a strong affinity for dissolved organic matter, which can influence their transport in aquatic systems.[8]

Table 2: Environmental Persistence and Degradation

ParameterThis compound (AHTN)Galaxolide (HHCB)Notes
Ready Biodegradability Not readily biodegradableNot readily biodegradableBoth compounds show slow ultimate biodegradation in water under standard screening test conditions (OECD 301B).[2][3]
Photodegradation in Water RapidSlower than this compoundThis compound is photochemically unstable and its photodegradation rate is approximately 12-30 times faster than Galaxolide under UV irradiation.[1][9] The half-life of this compound under simulated sunlight can be as short as approximately 4 hours.[10]
Primary Degradation OccursOccursBoth compounds undergo primary degradation in various environmental compartments, but this does not necessarily lead to complete mineralization.[3]
Half-life in Surface Water ~150 days (estimated for risk assessment)~75 days (estimated for risk assessment)These are estimations used in risk assessments and can vary depending on environmental conditions.[10]
Half-life in Soil and Sediment ~365 days (estimated for risk assessment)~365 days (estimated for risk assessment)Both are considered persistent in soil and sediment.[10]

Experimental Protocols

The following are summaries of standardized experimental protocols relevant to the data presented above.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline details the procedure for determining the bioconcentration factor (BCF) of a chemical in fish.

  • Principle: Fish are exposed to the test substance in water (aqueous exposure) or through their diet (dietary exposure) for a specific period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured over time.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[1][11]

  • Procedure:

    • Acclimation: Fish are acclimated to the test conditions.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. Water and fish tissue samples are taken at regular intervals.[12]

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and fed an uncontaminated diet. Fish tissue samples are collected periodically to determine the rate of elimination.[1][12]

    • Analysis: The concentration of the test substance in the water and fish tissue is determined using appropriate analytical methods (e.g., GC-MS).

    • Calculation of BCF: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Kinetic models can also be used to calculate the uptake and depuration rate constants to determine the BCF.[12]

Ready Biodegradability: CO2 Evolution Test (OECD 301B)

This test method evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in the dark under aerobic conditions. The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.[3][4][10][13]

  • Procedure:

    • Preparation: The test substance is dissolved in a mineral medium, and an inoculum of microorganisms is added.

    • Incubation: The test mixture is incubated in sealed vessels at a constant temperature (20-25°C) with continuous stirring.

    • CO2 Measurement: The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer.[3]

    • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.[4][14]

Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

This guideline describes a method to determine the adsorption and desorption potential of a chemical in soil.

  • Principle: A known mass of soil is equilibrated with a solution containing the test substance at a known concentration. After a defined period, the soil and solution are separated, and the concentration of the substance remaining in the solution is measured. The amount of substance adsorbed to the soil is calculated by the difference.

  • Procedure:

    • Soil Preparation: A well-characterized soil is air-dried and sieved.

    • Equilibration: A soil sample is mixed with a solution of the test substance in a centrifuge tube. The tubes are agitated for a predetermined time to reach equilibrium.

    • Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

    • Analysis: The concentration of the test substance in the supernatant is determined.

    • Calculation of K_d_ and K_oc_: The soil-water partition coefficient (K_d_) is calculated. The organic carbon-normalized adsorption coefficient (K_oc_) is then determined by dividing K_d_ by the fraction of organic carbon in the soil.[9][15]

Visualizing Environmental Fate and Assessment

Indirect Photochemical Transformation of this compound

The following diagram illustrates the key mechanism of this compound's degradation in sunlit surface waters, which is initiated by hydroxyl radicals (•OH).

G This compound This compound (AHTN) OH_Addition OH-Addition Products This compound->OH_Addition H_Abstraction H-Abstraction Products This compound->H_Abstraction OH_Radical Hydroxyl Radical (•OH) OH_Radical->this compound attacks Sunlight Sunlight Photosensitizers Photosensitizers (e.g., DOM) Sunlight->Photosensitizers activates Photosensitizers->OH_Radical generates Increased_BCF Increased Bioaccumulation Potential (Higher BCF) OH_Addition->Increased_BCF Altered_Toxicity Altered Aquatic Toxicity OH_Addition->Altered_Toxicity H_Abstraction->Altered_Toxicity Generally lower toxicity than parent

Caption: Indirect photochemical transformation of this compound.

Experimental Workflow for Environmental Fate Assessment

This diagram outlines the logical progression of experiments to characterize the environmental fate of a polycyclic musk.

G cluster_physchem Physicochemical Properties cluster_degradation Degradation cluster_distribution Environmental Distribution cluster_risk Ecotoxicological Risk LogKow Log Kow (Octanol-Water Partition) SoilSorption Soil Sorption/Desorption (OECD 106) LogKow->SoilSorption influences Bioaccumulation Bioaccumulation in Fish (OECD 305) LogKow->Bioaccumulation indicates potential Biodegradability Ready Biodegradability (OECD 301B) RiskAssessment Environmental Risk Assessment Biodegradability->RiskAssessment Photodegradation Photodegradation (Quantum Yield) Photodegradation->RiskAssessment SoilSorption->RiskAssessment Ecotoxicity Ecotoxicity Testing (e.g., ISO standards) Bioaccumulation->Ecotoxicity Ecotoxicity->RiskAssessment

Caption: Environmental fate assessment workflow for PCMs.

Conclusion

Both this compound and Galaxolide are persistent and lipophilic compounds that are not readily biodegradable.[2][3] Their high sorption coefficients indicate they are likely to accumulate in soil and sediment.[2][5][6][7] A key difference lies in their photodegradation rates, with this compound degrading significantly faster in the presence of light.[1][9] While both parent compounds have a moderate potential for bioaccumulation, it is crucial to consider the environmental fate of their transformation products.[2][3] Notably, some degradation products of this compound exhibit a higher bioaccumulation potential and altered toxicity, which warrants further investigation in comprehensive environmental risk assessments.[1][4] The choice of which polycyclic musk to use in formulations should consider these differences in their environmental profiles.

References

Navigating the Predictive Landscape for Tonalide Bioaccumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of predictive models for the bioaccumulation of Tonalide (AHTN), a common polycyclic musk, reveals both promise and challenges in replacing experimental testing. This guide provides a comparative analysis of existing predictive approaches against experimental data, offering researchers and drug development professionals a comprehensive overview for informed decision-making.

The bioaccumulation potential of chemicals in the environment is a key consideration in risk assessment. For substances like this compound, a synthetic fragrance widely used in consumer products, predicting its tendency to accumulate in organisms is crucial. While in vivo studies, such as the OECD 305 fish bioaccumulation test, provide the gold standard for data, ethical considerations and cost have driven the development of in silico predictive models. This guide delves into the validation of these models for this compound, presenting a side-by-side comparison of their performance with established experimental results.

Unveiling the Data: Experimental vs. Predicted Bioaccumulation

Experimental studies have established a range of Bioconcentration Factors (BCFs) for this compound in various fish species. The BCF, a measure of a chemical's concentration in an organism relative to the surrounding water, is a key metric in bioaccumulation assessment. For this compound, reported experimental BCF values on a wet-weight basis vary, with figures ranging from 40 to 1069 L/kg.[1][2] One key study, following the OECD Test Guideline 305E, determined a BCF of 597 L/kg for the parent this compound compound in bluegill sunfish.[1]

Predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, mechanistic models, and machine learning approaches, offer an alternative to experimental testing. However, their accuracy for specific compounds like this compound requires careful validation. A notable modeling study highlighted a significant challenge in prediction: while the parent this compound has a measured BCF, one of its environmental transformation products was predicted to have a BCF of 5590 L/kg, a value that exceeds the criterion for what is considered a bioaccumulative substance.[3] This underscores the critical need for models to account for the metabolic fate of the parent compound.

The following table summarizes the available experimental and predicted BCF values for this compound, providing a clear comparison for researchers.

SpeciesMethodEndpointBCF (L/kg wet weight)Reference
ZebrafishExperimentalBCF600[1]
Bluegill sunfishExperimental (OECD 305E)BCF (parent compound)597[1]
EelExperimentalBCF1069[1]
Various Fish SpeciesField StudyBioaccumulation Factor (BAF)40 - 670[1][2]
-Modeling (Transformation Product)Predicted BCF5590[3]

The Engine Room: A Look at Experimental Protocols

The foundation of any robust model validation lies in high-quality experimental data. The OECD Test Guideline 305 for fish bioaccumulation is the internationally recognized standard for generating such data. This protocol involves two key phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test chemical in the surrounding water. The concentration of the chemical in the fish tissue is measured at regular intervals until a steady state is reached, where the uptake and elimination rates are balanced.

  • Depuration Phase: Following the uptake phase, the fish are transferred to clean water, and the rate at which the chemical is eliminated from their tissues is monitored over time.

The BCF is then calculated from the data collected during these two phases. The detailed methodology ensures the reliability and comparability of experimental results across different laboratories.

Visualizing the Validation Workflow

To effectively validate a predictive model for this compound bioaccumulation, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates the key steps in this process.

G cluster_data Data Acquisition cluster_model Model Development & Prediction cluster_validation Model Validation cluster_output Outcome exp_data Experimental Data (e.g., OECD 305) compare Compare Predicted vs. Experimental BCF exp_data->compare physchem_data Physicochemical Properties (Log Kow, Solubility) qsar QSAR Model physchem_data->qsar mechanistic Mechanistic Model physchem_data->mechanistic ml Machine Learning Model physchem_data->ml predict Predict BCF for this compound qsar->predict mechanistic->predict ml->predict predict->compare stats Statistical Analysis (R², RMSE) compare->stats domain Applicability Domain Assessment stats->domain validated_model Validated Predictive Model domain->validated_model

Caption: Workflow for the validation of a predictive bioaccumulation model.

The Path Forward: Integrating Predictive Models into Risk Assessment

The validation of predictive models for this compound bioaccumulation is an ongoing area of research. While current models show potential, the significant impact of metabolism on the bioaccumulation of this compound and its transformation products highlights a key area for improvement. Future models will need to more accurately incorporate metabolic pathways to provide more reliable predictions.

For researchers and drug development professionals, a weight-of-evidence approach is recommended. This involves considering data from both experimental studies and a range of validated predictive models to make a comprehensive assessment of a chemical's bioaccumulation potential. As in silico methods continue to evolve, they will undoubtedly play an increasingly important role in the sustainable and ethical assessment of chemical safety.

References

comparing the efficacy of different water treatment methods for Tonalide removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Tonalide (B74961) Remediation Methods

The synthetic musk, this compound (AHTN), is a persistent organic pollutant frequently detected in aquatic environments, posing potential risks to ecosystems and human health. Its removal from water sources is a critical challenge for environmental scientists and engineers. This guide provides a comprehensive comparison of the efficacy of various water treatment methods for this compound removal, supported by experimental data and detailed methodologies to aid researchers in selecting and developing effective remediation strategies.

Comparative Efficacy of this compound Removal Methods

The selection of an appropriate water treatment technology for this compound removal depends on various factors, including initial contaminant concentration, water matrix composition, operational costs, and desired effluent quality. This section summarizes the performance of several key technologies based on available experimental data.

Treatment MethodThis compound Removal Efficiency (%)Key Operational ParametersReference(s)
Activated Carbon Adsorption
Powdered Activated Carbon (PAC)Data for this compound is limited; however, for similar organic micropollutants, removal can exceed 90%.[1][2]PAC dose, contact time, water matrix (e.g., presence of natural organic matter).[1][2]
Granular Activated Carbon (GAC)Data for this compound is limited; effective for a range of organic micropollutants.Empty Bed Contact Time (EBCT), carbon type, reactivation frequency.[3]
Ozonation >75% (after 5 minutes)Ozone dose, contact time, pH, presence of radical scavengers. This compound is less reactive to ozone than other similar compounds like Galaxolide (B129953).[4][5][6][4][5][6]
Advanced Oxidation Processes (AOPs)
O₃/H₂O₂Generally high; specific data for this compound is comparable to ozonation alone but can be more efficient.Ozone and hydrogen peroxide dosages, pH.[6]
UV Radiation>90% (after 15 minutes)UV dosage (fluence), water transparency.[5][6]
O₃/UVHigh, benefits from both direct ozonolysis and hydroxyl radical attack.Ozone and UV dosages.[6]
Visible Light Photocatalysis (O₂/Xe/Ce-TiO₂)~60% (after 15 minutes)Catalyst type and loading, light intensity and wavelength, presence of oxygen.[5][6]
Visible Light Photocatalytic Ozonation (O₃/Xe/Ce-TiO₂)>75% (after 5 minutes)Combines the benefits of ozonation and photocatalysis.[6]
Membrane Filtration
Nanofiltration (NF)High rejection expected for organic micropollutants.Membrane pore size, molecular weight cutoff (MWCO), operating pressure, water matrix.[7][8]
Reverse Osmosis (RO)Very high rejection expected for a wide range of organic micropollutants.High operating pressure, membrane type.[7][8]
Membrane Bioreactor (MBR) Variable, can be significant depending on operational conditions.Sludge Retention Time (SRT), hydraulic retention time (HRT), biomass characteristics. Microbial removal in MBRs can range from 2.6 to >3.4 logs for MS-2 coliphages.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for the key this compound removal methods discussed.

Activated Carbon Adsorption

Objective: To determine the adsorption capacity of powdered activated carbon (PAC) or granular activated carbon (GAC) for this compound.

Methodology:

  • Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then spiked into deionized water or a specific water matrix (e.g., wastewater effluent) to achieve the desired initial concentration.

  • Batch Adsorption Studies (for PAC and isotherm studies for GAC):

    • A known volume of the this compound solution is added to a series of flasks.

    • Varying doses of PAC or GAC are added to the flasks.

    • The flasks are agitated at a constant temperature for a predetermined period to reach equilibrium.

    • Samples are withdrawn at different time intervals to determine the kinetics of adsorption.

  • Column Studies (for GAC):

    • A glass or stainless-steel column is packed with a known amount of GAC.

    • The this compound solution is passed through the column at a constant flow rate.

    • Effluent samples are collected at regular intervals to determine the breakthrough curve.

  • Analysis: The concentration of this compound in the aqueous samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction (SPE) to concentrate the samples.

Ozonation and Advanced Oxidation Processes (AOPs)

Objective: To evaluate the degradation efficiency of this compound by ozonation and various AOPs.

Methodology:

  • Reactor Setup: Experiments are typically conducted in a semi-batch or continuous flow reactor. For ozonation, an ozone generator produces ozone from pure oxygen, which is then bubbled through the this compound solution via a diffuser. For UV-based AOPs, a UV lamp (e.g., low-pressure mercury lamp) is used as the irradiation source.

  • Experimental Procedure:

    • The reactor is filled with the this compound solution of a known initial concentration.

    • For ozonation, a continuous stream of ozone gas is introduced at a specific flow rate and concentration.

    • For O₃/H₂O₂, a predetermined amount of hydrogen peroxide is added to the solution before or during ozonation.

    • For UV-based processes, the UV lamp is switched on to initiate the reaction. For photocatalysis, a catalyst such as titanium dioxide (TiO₂) is suspended in the solution prior to irradiation.

  • Sampling and Analysis: Aqueous samples are collected at different time intervals. The residual this compound concentration is measured using analytical methods like GC-MS. Other parameters such as pH, temperature, and dissolved ozone concentration are also monitored.

Membrane Filtration

Objective: To assess the rejection of this compound by nanofiltration (NF) and reverse osmosis (RO) membranes.

Methodology:

  • Membrane Filtration Setup: A cross-flow membrane filtration system is typically used. The setup includes a feed tank, a high-pressure pump, a membrane module, and permeate and retentate collection vessels.

  • Experimental Procedure:

    • The membrane is first compacted with deionized water at a pressure higher than the experimental operating pressure.

    • The this compound solution is then introduced into the feed tank.

    • The system is operated at a constant pressure and cross-flow velocity.

    • Permeate and retentate samples are collected once the system reaches a steady state.

  • Analysis: The concentration of this compound in the feed, permeate, and retentate is measured to calculate the rejection efficiency of the membrane.

Membrane Bioreactor (MBR)

Objective: To determine the removal efficiency of this compound in a lab- or pilot-scale MBR system.

Methodology:

  • MBR Setup: A typical MBR setup consists of a bioreactor tank where the biological treatment occurs, and a membrane module (submerged or side-stream) for solid-liquid separation.

  • Operation: The MBR is fed with synthetic or real wastewater spiked with this compound. The system is operated under controlled conditions of hydraulic retention time (HRT) and sludge retention time (SRT).

  • Sampling and Analysis: Influent and effluent samples are collected regularly to measure the concentration of this compound. Other water quality parameters such as Chemical Oxygen Demand (COD), nutrients, and suspended solids are also monitored to assess the overall performance of the MBR.

Visualizing the Comparison of Water Treatment Methods

To provide a clear visual representation of the decision-making process for selecting a suitable water treatment method for this compound removal, the following logical workflow is presented.

Tonalide_Treatment_Comparison start This compound Contaminated Water adsorption Adsorption start->adsorption oxidation Oxidation Processes start->oxidation filtration Membrane Filtration start->filtration biological Biological Treatment start->biological pac Powdered Activated Carbon (PAC) adsorption->pac gac Granular Activated Carbon (GAC) adsorption->gac ozonation Ozonation oxidation->ozonation aops Advanced Oxidation Processes (AOPs) oxidation->aops nf Nanofiltration (NF) filtration->nf ro Reverse Osmosis (RO) filtration->ro mbr Membrane Bioreactor (MBR) biological->mbr end Treated Water pac->end gac->end ozonation->end aops->end nf->end ro->end mbr->end

Caption: Logical workflow for selecting a this compound water treatment method.

Conclusion

The removal of this compound from water can be effectively achieved through various advanced treatment technologies. Advanced Oxidation Processes, particularly those involving UV radiation, demonstrate high removal efficiencies. Ozonation is also a viable option, although this compound's reactivity is lower than some other micropollutants. Membrane filtration, especially reverse osmosis, is expected to provide a very high degree of this compound rejection. While specific quantitative data for this compound removal by activated carbon is limited, its effectiveness for other organic micropollutants suggests it is a promising technology that warrants further investigation. Membrane bioreactors offer a biological treatment alternative, with removal efficiency dependent on specific operational parameters.

The choice of the optimal treatment method will depend on a thorough evaluation of site-specific conditions, regulatory requirements, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to make informed decisions and to further advance the science and engineering of this compound remediation.

References

A Comparative Guide to the Cross-Species Metabolism of Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Tonalide (AHTN) metabolism across different species. While direct comparative quantitative studies are limited in publicly available literature, this document synthesizes existing data on this compound's biotransformation, outlines standard experimental protocols for its metabolic analysis, and presents visual representations of its metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction to this compound Metabolism

This compound, a synthetic polycyclic musk, is widely used as a fragrance ingredient in a variety of consumer products. Due to its extensive use and lipophilic nature, this compound can bioaccumulate in fatty tissues of organisms, including humans and aquatic life.[1][2] Understanding its metabolism is crucial for assessing its potential toxicological and environmental impact. The biotransformation of this compound generally involves enzymatic reactions that increase its polarity, thereby facilitating its excretion from the body. These metabolic processes are primarily carried out by Phase I and Phase II enzymes, with Cytochrome P450 (CYP450) enzymes playing a key role in the initial oxidative steps.[3]

Identified this compound Metabolites

Research has identified several transformation products of this compound in both environmental and biological samples, indicating that it undergoes metabolism in various organisms. A study by S. V. Sydnes et al. (2006) identified two main and three minor transformation products in human breast milk and fish samples.[4] These findings suggest that similar metabolic pathways may exist in both mammals and aquatic species, although the rates and specific enzymes involved may differ.

The primary metabolic modifications of this compound appear to occur at the acetyl group and through oxidation of the methyl groups on the tetralin ring.[4]

Quantitative Data on this compound and its Metabolites

Quantitative data on the comparative metabolism of this compound across different species is sparse. The following table summarizes the concentrations of this compound and its transformation products found in human and fish samples from a specific study. It is important to note that these are not controlled comparative metabolism studies but rather measurements from collected samples.

CompoundMatrixSpeciesConcentration Range (pg/g wet weight)Reference
This compound (Parent Compound)Breast MilkHumanNot specified in this study, but found in other studies[1][4]
This compound (Parent Compound)TissueFishNot specified in this study, but found in other studies[2][4]
3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehydeBreast Milk, Fish TissueHuman, Fish~10[4]
(3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanolBreast Milk, Fish TissueHuman, Fish~10[4]
(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanolBreast Milk, Fish TissueHuman, Fish~10[4]
5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehydeBreast Milk, Fish TissueHuman, Fish~10[4]
methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenecarboxylateBreast Milk, Fish TissueHuman, Fish~10[4]

Note: The concentrations provided are approximate and were semi-quantitatively determined.

Experimental Protocols

Protocol: In Vitro this compound Metabolism Assay Using Liver S9 Fraction

1. Objective: To compare the metabolic stability and metabolite profile of this compound in liver S9 fractions from different species (e.g., human, rat, fish).

2. Materials:

  • This compound (analytical standard)

  • Liver S9 fractions from selected species (e.g., human, rat, fish)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • GSH (Glutathione)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (MeOH) for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis[8][9]

3. Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing the liver S9 fraction (typically 1-2 mg/mL protein concentration), phosphate buffer, and this compound (at a specified concentration, e.g., 1-10 µM).[7][10]

    • Prepare separate reactions for Phase I (with NADPH), and combined Phase I and Phase II (with NADPH, UDPGA, PAPS, and GSH).[5]

    • Include a negative control without the cofactors to assess non-enzymatic degradation.[10]

    • Include a positive control with a compound known to be metabolized by the S9 fraction to ensure enzyme activity.[10]

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the cofactor solution.[5]

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Reaction Termination and Sample Preparation:

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol).[5]

    • Add an internal standard for accurate quantification.

    • Centrifuge the samples to precipitate proteins.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[11]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.[8][9]

  • Data Analysis:

    • Determine the rate of this compound depletion to calculate metabolic stability (half-life and intrinsic clearance).

    • Compare the metabolite profiles across the different species.

Visualizations

Generalized Metabolic Pathway of this compound

The following diagram illustrates the putative metabolic pathway of this compound, leading to the formation of its identified transformation products. This is a generalized pathway, and the predominance of specific routes may vary between species.

Tonalide_Metabolism This compound This compound (AHTN) M1 Hydroxylated Metabolites This compound->M1 CYP450 (Hydroxylation) M3 Alcohol Metabolites This compound->M3 Reduction of Acetyl Group M4 Aldehyde Metabolites This compound->M4 Oxidation of Methyl Group Excretion Conjugation & Excretion M1->Excretion Phase II Enzymes M2 Carboxylated Metabolites M2->Excretion Phase II Enzymes M3->M2 Oxidation M4->M2 Oxidation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S9 Prepare Liver S9 Fractions (Human, Rat, Fish) Incubation Prepare Incubation Mixture (this compound, S9, Buffer) S9->Incubation Start Initiate Reaction (Add Cofactors) Incubation->Start Incubate Incubate at 37°C (Time Points: 0-60 min) Start->Incubate Quench Quench Reaction (Cold Solvent) Incubate->Quench Process Sample Processing (Centrifuge, Evaporate, Reconstitute) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Stability, Metabolite Profile) LCMS->Data

References

A Comparative Guide to In Vitro and In Vivo Extrapolation for Tonalide Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo experimental data on the toxicity of Tonalide (B74961), a common synthetic musk used in fragrances. By presenting available data and detailed methodologies, this document aims to facilitate the validation of in vitro to in vivo extrapolation (IVIVE) for risk assessment of this compound.

Executive Summary

This compound has been the subject of numerous toxicological studies, both in laboratory settings (in vitro) and in living organisms (in vivo). A key challenge in modern toxicology is to accurately predict the in vivo effects of a substance based on in vitro data, a process known as in vitro to in vivo extrapolation (IVIVE). This guide synthesizes the current knowledge on this compound toxicity, highlighting the correlations and discrepancies between in vitro and in vivo findings to aid in the validation of IVIVE models for this and similar compounds.

Data Presentation: In Vitro vs. In Vivo Toxicity of this compound

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound toxicity.

Table 1: In Vitro Toxicity of this compound

Assay TypeCell Line/SystemEndpointConcentration/DoseResultCitation
CytotoxicityMouse Fibroblast CellsNeutral Red Uptake0.992–56.2 µg/mLNot considered a photoirritant
GenotoxicityHuman Lymphocytes, Hep G2Micronucleus FormationUp to cytotoxic dosesNo genotoxicity observed[1]
Endocrine ActivityHuman MCF-7 cellsCell Proliferation (E-screen)Not specifiedEstrogenic activity detected
Signaling PathwayHuman U87 Glioblastoma CellsGene/Protein Expression5-2.5 µM (prolonged exposure)Upregulation of HIF1-α/VEGF/MMP9 and IL6/JAK2/STAT3 pathways[2]

Table 2: In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationEndpointDoseResultCitation
Rat (Wistar)Oral (gavage)Acute Toxicity (LD50)920 and 1150 mg/kg bwMortalities occurred at all doses
Rat (Sprague-Dawley)Oral (gavage)Developmental Toxicity5, 15, or 50 mg/kg-dMaternal NOAEL identified[3]
RatDermalAcute Toxicity (LD50)>5000 mg/kg bwLow acute dermal toxicity
Zebrafish (Danio rerio)WaterborneOxidative Stress500 ng/L (environmentally relevant)Significant decrease in catalase activity and increase in lipid peroxidation
Freshwater MusselWaterborneLarval Viability (LC50)454 to 850 µg/L (24h)Lethal effects observed[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

In Vitro Micronucleus Test for Genotoxicity

Objective: To assess the potential of this compound to induce chromosomal damage.

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohaemagglutinin). Alternatively, a metabolically competent cell line like Hep G2 can be used.

  • Exposure: Cells are exposed to a range of concentrations of this compound, typically up to a cytotoxic level, both with and without an external metabolic activation system (e.g., rat liver S9 fraction).

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. An increase in micronucleus frequency in treated cells compared to controls indicates genotoxic potential.[1]

In Vivo Developmental Toxicity Study (as per OECD TG 421)

Objective: To evaluate the potential adverse effects of this compound on pregnant females and the development of their offspring.

Methodology:

  • Animal Model: Pregnant Sprague-Dawley rats are used.[3]

  • Dosing: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered daily by oral gavage to groups of pregnant rats during the period of major organogenesis (gestation days 7 through 17).[3] At least three dose levels and a concurrent control group are used.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Shortly before expected delivery, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of malformations and developmental variations are analyzed statistically. A No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity is determined.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling in Glioblastoma Cells

Prolonged exposure to sub-lethal doses of this compound has been shown to promote the metastatic potential of glioblastoma cells by upregulating key signaling pathways involved in angiogenesis and cell proliferation.[2]

Tonalide_Signaling cluster_hif Hypoxia-Inducible Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound (Prolonged Exposure) HIF1a HIF1-α This compound->HIF1a IL6 IL6 This compound->IL6 VEGF VEGF HIF1a->VEGF Upregulation MMP9 MMP9 VEGF->MMP9 Activation Angiogenesis Angiogenesis MMP9->Angiogenesis JAK2 JAK2 IL6->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Proliferation Proliferation & Invasion STAT3->Proliferation

Caption: this compound-induced signaling pathways in glioblastoma cells.

In Vitro to In Vivo Extrapolation (IVIVE) Workflow

The process of IVIVE involves several key steps to translate in vitro findings into predictions of in vivo toxicity.

IVIVE_Workflow cluster_invitro In Vitro Assessment cluster_pk_modeling Pharmacokinetic Modeling cluster_invivo In Vivo Prediction & Validation InVitro_Assay In Vitro Toxicity Assay (e.g., Cytotoxicity, Genotoxicity) InVitro_Concentration Effective In Vitro Concentration (e.g., IC50) InVitro_Assay->InVitro_Concentration PBPK_Model Physiologically Based Pharmacokinetic (PBPK) Model InVitro_Concentration->PBPK_Model Input Predicted_Dose Predicted In Vivo Equivalent Dose PBPK_Model->Predicted_Dose Extrapolation ADME_Data In Vitro ADME Data (Absorption, Distribution, Metabolism, Excretion) ADME_Data->PBPK_Model Comparison Comparison & Model Refinement Predicted_Dose->Comparison InVivo_Study In Vivo Toxicity Study (e.g., Rodent, Fish) InVivo_Study->Comparison

Caption: A generalized workflow for IVIVE in toxicology.

Discussion and Conclusion

The available data on this compound presents a mixed but informative picture for the validation of IVIVE. In vitro assays correctly predicted a lack of genotoxic potential, which is consistent with the absence of widespread carcinogenic findings in vivo. However, the weak estrogenic effects observed in vitro have not been consistently reproduced in vivo, highlighting a common challenge in IVIVE where the complexity of a whole organism can modulate the effects seen in isolated cell systems.

The significant oxidative stress observed in zebrafish at environmentally relevant concentrations suggests that in vitro models focusing on this endpoint could be highly predictive for aquatic toxicity.[2] Furthermore, the identification of specific signaling pathways affected by this compound in human cancer cells provides a mechanistic basis for developing more targeted in vitro assays that could better predict proliferative and metastatic potential in vivo.[2]

Ultimately, the successful extrapolation from in vitro to in vivo for this compound toxicity requires a multi-faceted approach. This includes:

  • Utilizing a battery of in vitro assays that cover multiple endpoints, including cytotoxicity, genotoxicity, endocrine disruption, and specific signaling pathway perturbations.

  • Developing robust PBPK models that accurately simulate the ADME (Absorption, Distribution, Metabolism, and Excretion) of this compound in the species of interest.

  • Iterative refinement of IVIVE models by comparing predicted in vivo outcomes with actual experimental data.

This guide serves as a foundational resource for researchers working on the risk assessment of this compound and other fragrance ingredients. By continuing to generate high-quality in vitro and in vivo data and advancing IVIVE methodologies, the scientific community can move towards more predictive and less animal-intensive approaches in toxicology.

References

Safety Operating Guide

Proper Disposal of Tonalide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Tonalide (also known as 7-acetyl-1,1,3,4,4,6-hexamethyltetraline or AHTN) must be treated as hazardous waste and disposed of accordingly. Improper disposal poses a significant threat to the environment, particularly aquatic ecosystems. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2][3]. It is imperative to handle this substance with care, utilizing appropriate personal protective equipment (PPE) and adhering to safety protocols.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1][2][3].

  • Environmental Hazard: Very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment[1][3][4].

  • Combustibility: this compound is a combustible solid. Avoid generating dust clouds in the presence of ignition sources, as this can create an explosion hazard[3][5].

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety glasses with side shields or chemical goggles[3].

  • Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber)[3].

  • Laboratory coat or overalls[3].

  • In cases of dust generation, use a self-contained breathing apparatus[1].

This compound Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste management facility. This typically involves incineration at a designated chemical waste treatment plant[1][6][7].

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label all containers holding this compound waste with the words "HAZARDOUS WASTE" and the full chemical name: "this compound (7-acetyl-1,1,3,4,4,6-hexamethyltetraline)"[8].

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Container Management:

    • Use only containers that are in good condition and compatible with this compound. Polyethylene or polypropylene (B1209903) containers are suitable[3][8].

    • Keep waste containers tightly sealed at all times, except when adding waste[8].

    • Store containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA)[8].

  • Preparing for Disposal:

    • Do not mix this compound with other solvents or chemicals unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Complete a hazardous waste pickup request form as required by your institution, providing an accurate description of the waste and its constituents[8].

  • Waste Pickup and Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS or a certified hazardous waste contractor.

    • The waste will then be transported to a licensed facility for disposal, typically via incineration[1].

Accidental Spill and Release Measures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Minor Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper Ventilation: Work in a well-ventilated area.

  • Contain the Spill: Use dry cleanup procedures. Avoid generating dust[3].

  • Clean Up: Carefully sweep or vacuum the solid material. Wet cleaning methods can also be used to prevent dust formation[1].

  • Collect Waste: Place all contaminated materials (including cleaning supplies and PPE) into a labeled hazardous waste container[3].

  • Decontaminate: Clean the spill area with soap and water. Collect the wash water for disposal as hazardous waste. Do not allow it to enter drains[3].

Major Spills:

  • Evacuate: Evacuate the area immediately.

  • Alert Emergency Responders: Contact your institution's EHS and emergency services. Provide them with the location and nature of the hazard[3].

  • Restrict Access: Prevent entry to the affected area.

Quantitative Data Summary

Hazard ClassificationDescriptionGHS CodeCitations
Acute Toxicity (Oral) Harmful if swallowedH302[1][2]
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic lifeH400[1]
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effectsH410[1][2]
UN Number For transport of environmentally hazardous substances3077[1][9]

This compound Disposal Workflow

TonalideDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste ppe->segregate container Use Compatible & Sealed Container segregate->container label_container Label as 'HAZARDOUS WASTE' + Chemical Name container->label_container store Store in Designated Satellite Accumulation Area label_container->store request Submit Hazardous Waste Pickup Request store->request pickup Arrange for EHS/ Contractor Pickup request->pickup end Dispose via Licensed Facility (e.g., Incineration) pickup->end spill Spill Occurs spill_cleanup Contain & Clean Spill (Avoid Dust) spill->spill_cleanup spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->spill_waste spill_waste->container

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides crucial procedural guidance for the safe use and disposal of Tonalide, a synthetic musk commonly used in fragrance applications.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety protocols.

Protective MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or splash goggles.To prevent eye contact with this compound dust or splashes.[1][2]
Hand Protection Protective gloves (e.g., neoprene).To avoid direct skin contact.[1][3][4] The suitability of a specific glove type should be confirmed with the supplier for the specific work conditions.[1]
Skin and Body Protection Laboratory coat. For larger quantities or where there is a risk of splashing, liquid-impermeable (Type 3), aerosol-impermeable (Type 4), or splash-limited (Type 6) coveralls may be necessary.[1]To protect skin and personal clothing from contamination.[1][5]
Respiratory Protection Generally not required with good general ventilation.[1] In case of insufficient ventilation or dust formation, a suitable respiratory equipment (e.g., FFP2 respirator) should be worn.[1][4]To prevent inhalation of this compound dust.[4][5]
Hygiene Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4] Do not eat, drink, or smoke in the work area.[1][4]To prevent accidental ingestion.
Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Good general ventilation is typically sufficient, but local exhaust ventilation may be necessary for processes that generate dust.[1]

  • Verify that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Keep the this compound container tightly closed when not in use.[1]

2. Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Minimize dust generation and accumulation. Use dry clean-up procedures for any residual dust.[5][6]

  • When transferring the substance, ensure containers are properly labeled.[1]

3. Storage:

  • Store this compound in its original, tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1][3] A maximum storage temperature of 25°C is recommended.[1]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[5]

  • For minor spills, clean up immediately using dry procedures to avoid generating dust.[5] Wear appropriate PPE.[1]

  • For major spills, contain the spillage using sand or another inert powder.[1] Place the collected material into a suitable, labeled container for waste disposal.[5]

  • Prevent the spilled material from entering drains, surface water, or groundwater.[1]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1][4][7]

  • Waste Container: Use a designated, properly labeled, and sealed container for this compound waste.

  • Disposal Method: Do not dispose of with regular refuse or allow it to enter the drainage system.[1] All waste must be handled in accordance with local, state, and federal regulations.[5] Consider sending it to a hazardous waste incinerator facility.[4]

  • Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.[1]

Visualizing the this compound Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

Tonalide_Handling_Workflow Start Start: Prepare for this compound Handling Prep Step 1: Preparation - Ensure good ventilation - Verify safety equipment access - Wear appropriate PPE Start->Prep Handling Step 2: Handling - Avoid personal contact - Minimize dust generation - Keep container closed Prep->Handling Storage Step 3: Storage - Cool, dry, well-ventilated area - Tightly sealed original container - Away from heat and light Handling->Storage Spill Spill Occurs Handling->Spill Disposal Step 4: Disposal - Treat as hazardous waste - Use labeled, sealed containers - Follow local/state/federal regulations Handling->Disposal After Use Storage->Disposal Spill_Response Spill Response - Alert personnel - Contain spill with inert material - Clean up using dry methods - Place in waste container Spill->Spill_Response Yes Spill_Response->Disposal End End: Handling Complete Disposal->End

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tonalide
Reactant of Route 2
Reactant of Route 2
Tonalide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.